molecular formula C13H14Cl2N2 B193716 1-(2-Chloro-4-(4-chlorophenyl)butyl)-1h-imidazole CAS No. 67085-12-5

1-(2-Chloro-4-(4-chlorophenyl)butyl)-1h-imidazole

Cat. No.: B193716
CAS No.: 67085-12-5
M. Wt: 269.17 g/mol
InChI Key: PJMMKIMXEKRAAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Chloro-4-(4-chlorophenyl)butyl)-1H-imidazole (CAS 67085-12-5) is a high-purity pharmaceutical intermediate supplied with a minimum purity of 99% . This organic compound, with the molecular formula C13H14Cl2N2 and a molecular weight of 269.17 g·mol−1 , is a solid at room temperature . Its core application is in the research and development of novel active pharmaceutical ingredients (APIs), particularly serving as a key synthetic building block for the creation of new imidazole-based therapeutic agents . Imidazole derivatives are a prominent class in medicinal chemistry due to their wide range of biological activities and are notably investigated for treating conditions such as hypertension . The compound has a boiling point of 442.6±40.0 °C at 760 mmHg and a density of 1.2±0.1 g/cm³ . It is critical to handle this material with care, as it is classified for acute toxicity (Oral, Dermal, Inhalation, Category 4) and carries hazard statements H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Researchers should wear suitable protective clothing, avoid breathing dust, and handle the compound in a well-ventilated place . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals. It should be stored tightly closed in a dry, cool, and well-ventilated place.

Properties

IUPAC Name

1-[2-chloro-4-(4-chlorophenyl)butyl]imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14Cl2N2/c14-12-4-1-11(2-5-12)3-6-13(15)9-17-8-7-16-10-17/h1-2,4-5,7-8,10,13H,3,6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJMMKIMXEKRAAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(CN2C=CN=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901233192
Record name 1-[2-Chloro-4-(4-chlorophenyl)butyl]-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901233192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67085-12-5
Record name 1-[2-Chloro-4-(4-chlorophenyl)butyl]-1H-imidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67085-12-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[2-Chloro-4-(4-chlorophenyl)butyl]-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901233192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[2-chloro-4-(4-chlorophenyl)butyl]imidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.111.052
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide on the Core Chemical Properties of 1-(2-Chloro-4-(4-chlorophenyl)butyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core chemical properties of 1-(2-Chloro-4-(4-chlorophenyl)butyl)-1H-imidazole, a key intermediate in the synthesis of the antifungal agent Butoconazole. This document collates available data on its chemical identity, physicochemical properties, and synthesis. Due to the nature of this compound as a synthetic intermediate, information regarding its direct biological activity is limited; however, its pivotal role in the formation of a clinically significant antifungal agent underscores its importance in medicinal chemistry and drug development.

Chemical Identity and Physicochemical Properties

This compound is a heterocyclic organic compound that serves as a crucial building block in pharmaceutical synthesis.[1] Its identity and fundamental properties are summarized below.

PropertyValueSource(s)
IUPAC Name 1-[2-chloro-4-(4-chlorophenyl)butyl]imidazole[2]
Synonyms Butoconazole Impurity 3, 1-[2-Chloro-4-(4-chlorophenyl)-butyl]-imidazol[2]
CAS Numbers 67085-12-5, 68055-81-2[2]
Molecular Formula C₁₃H₁₄Cl₂N₂[2]
Molecular Weight 269.17 g/mol [2]
Appearance White to off-white or light brown/orange crystalline powder[1]
Melting Point 100-110°C or 154-156°C (conflicting reports from suppliers)
Boiling Point 442.6 ± 40.0 °C at 760 mmHg[3]
Density 1.2 ± 0.1 g/cm³[3]
Solubility Slightly soluble in water; soluble in organic solvents such as chloroform and DMSO.[1]
Stability Stable under normal conditions; reported to be hygroscopic.[1]

Spectral Data

Experimental Protocols: Synthesis

The primary route to this compound is through the chlorination of its corresponding hydroxyl precursor, 1-[4-(4-chlorophenyl)-2-hydroxy-n-butyl]-imidazole. This reaction is a key step in the overall synthesis of Butoconazole.

Reaction: Conversion of 1-[4-(4-chlorophenyl)-2-hydroxy-n-butyl]-imidazole to this compound.

Reagents and Solvents:

  • 1-[4-(4-chlorophenyl)-2-hydroxy-n-butyl]-imidazole (starting material)

  • Thionyl chloride (SOCl₂) (chlorinating agent and solvent)

General Procedure (based on analogous reactions described in Butoconazole synthesis):

  • To a reaction vessel equipped with a stirrer, reflux condenser, and a means of temperature control, add 1-[4-(4-chlorophenyl)-2-hydroxy-n-butyl]-imidazole.

  • Slowly add an excess of thionyl chloride to the starting material. The thionyl chloride often serves as both the reagent and the solvent. The reaction is typically exothermic, and the addition should be controlled to maintain a safe temperature.

  • After the addition is complete, the reaction mixture is heated to a moderate temperature (e.g., 65-70°C) and stirred for a period sufficient to ensure complete conversion of the starting material. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion of the reaction, the excess thionyl chloride is removed, typically by distillation under reduced pressure.

  • The crude product, this compound, is then isolated. The work-up procedure may involve careful quenching of any remaining reactive species and extraction into an organic solvent, followed by washing and drying.

  • Further purification of the product can be achieved by recrystallization from an appropriate solvent or by column chromatography.

Note: This is a generalized protocol. Researchers should consult relevant patents and safety data for handling thionyl chloride and optimize the reaction conditions for their specific scale and equipment.

Role in Butoconazole Synthesis

This compound is not known to have direct therapeutic activity itself. Its significance lies in its role as a direct precursor to Butoconazole. The subsequent step in the synthesis involves the nucleophilic substitution of the chloro group with 2,6-dichlorothiophenol to form the final active pharmaceutical ingredient.

Visualizations

Butoconazole Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of Butoconazole, highlighting the formation and consumption of this compound.

Caption: Synthetic pathway of Butoconazole.

Logical Relationship of Intermediates

This diagram illustrates the sequential conversion of key intermediates in the synthesis of Butoconazole.

Logical_Flow A 1-[4-(4-chlorophenyl)-2-hydroxy-n-butyl]-imidazole (Alcohol Precursor) B This compound (Target Intermediate) A->B Chlorination (e.g., with SOCl₂) C Butoconazole (Final Product) B->C Nucleophilic Substitution (with 2,6-dichlorothiophenol)

Caption: Key intermediate conversions in Butoconazole synthesis.

Conclusion

This compound is a vital, non-commercial intermediate in the pharmaceutical industry. While detailed public data on its spectral properties and direct biological effects are scarce, its chemical properties and synthesis are well-understood within the context of Butoconazole production. This guide provides a foundational understanding for researchers and professionals involved in the synthesis and development of imidazole-based antifungal agents. Further in-house analytical characterization is recommended for any practical application of this compound.

References

In-Depth Technical Guide: 1-(2-Chloro-4-(4-chlorophenyl)butyl)-1H-imidazole (CAS 67085-12-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Chloro-4-(4-chlorophenyl)butyl)-1H-imidazole, with the CAS number 67085-12-5, is a crucial chemical intermediate in the pharmaceutical industry.[1][2] Its primary significance lies in its role as a key precursor in the synthesis of Butoconazole, a potent imidazole-based antifungal agent used for the treatment of vulvovaginal candidiasis.[1] This compound is also identified as a potential impurity in the final Butoconazole drug product, making its synthesis and characterization critical for quality control and regulatory purposes.[3][4] This technical guide provides a comprehensive overview of its chemical properties, a representative synthesis protocol, and its role in the mechanism of action of Butoconazole.

Chemical and Physical Properties

The following table summarizes the key quantitative data for this compound.

PropertyValueSource
CAS Number 67085-12-5[1][5]
Molecular Formula C₁₃H₁₄Cl₂N₂[1][5]
Molecular Weight 269.17 g/mol [1][5]
Appearance White to off-white solid/powder[1]
Boiling Point 442.6 °C at 760 mmHg[5]
Flash Point 221.5 °C[5]
Density 1.22 g/cm³[5]
InChI Key PJMMKIMXEKRAAT-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1CCC(CN2C=CN=C2)Cl)Cl

Synthesis and Experimental Protocols

The synthesis of this compound is a critical step in the overall production of Butoconazole. The most commonly cited method involves the chlorination of its corresponding alcohol precursor, 1-[4-(4-chlorophenyl)-2-hydroxy-n-butyl]-imidazole.

Representative Synthesis Protocol

The following protocol is a representative procedure based on patent literature for the synthesis of this compound from its hydroxy precursor.

Reaction: Conversion of a secondary alcohol to an alkyl chloride using thionyl chloride.

Reagents and Materials:

  • 1-[4-(4-chlorophenyl)-2-hydroxy-n-butyl]-imidazole

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (CH₂Cl₂) or another suitable inert solvent

  • Nitrogen or Argon gas supply

  • Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

  • Magnetic stirrer and heating mantle

  • Ice bath

  • Rotary evaporator

  • Reagents for workup and purification (e.g., sodium bicarbonate solution, water, brine, drying agent like magnesium sulfate, silica gel for chromatography)

Procedure:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 1-[4-(4-chlorophenyl)-2-hydroxy-n-butyl]-imidazole in anhydrous dichloromethane.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Thionyl Chloride: Slowly add thionyl chloride (typically 1.1 to 1.5 molar equivalents) to the stirred solution via a dropping funnel. The addition should be done at a rate that maintains the temperature of the reaction mixture below 5-10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified time (e.g., 1-3 hours), monitoring the reaction progress by a suitable method like Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully and slowly quench the reaction by adding it to a cold, saturated aqueous solution of sodium bicarbonate to neutralize the excess thionyl chloride and the HCl generated.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over a suitable drying agent (e.g., anhydrous magnesium sulfate), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system.

Characterization: The purified product should be characterized by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its identity and purity.

Experimental Workflow Diagram

Synthesis_Workflow cluster_synthesis Synthesis of this compound start Start: Dissolve Precursor (1-[4-(4-chlorophenyl)-2-hydroxy-n-butyl]-imidazole) in Anhydrous DCM cool Cool to 0°C start->cool Inert Atmosphere add_socl2 Slowly Add Thionyl Chloride cool->add_socl2 react React at Room Temperature (Monitor by TLC) add_socl2->react quench Quench with NaHCO3 Solution react->quench extract Extract with DCM quench->extract wash Wash with Water & Brine extract->wash dry Dry over MgSO4 & Concentrate wash->dry purify Purify (Chromatography/Recrystallization) dry->purify end_product Final Product: This compound purify->end_product

Caption: A workflow diagram for the synthesis of the target compound.

Role in Antifungal Activity: Mechanism of Action of Butoconazole

While this compound is an intermediate and not the active pharmaceutical ingredient, its structure is integral to the final drug, Butoconazole. Butoconazole, like other imidazole antifungals, exerts its effect by disrupting the synthesis of ergosterol, a vital component of the fungal cell membrane.

The mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is responsible for the conversion of lanosterol to ergosterol. By inhibiting this enzyme, Butoconazole leads to the accumulation of toxic methylated sterol precursors and a depletion of ergosterol in the fungal cell membrane. This disruption of the cell membrane's integrity and fluidity ultimately leads to the inhibition of fungal growth and cell death.

Butoconazole Signaling Pathway (Metabolic Pathway)

Butoconazole_Mechanism cluster_pathway Ergosterol Biosynthesis Pathway and Inhibition by Butoconazole Lanosterol Lanosterol Enzyme Lanosterol 14α-demethylase (CYP51) Lanosterol->Enzyme Fourteen_demethyl_lanosterol 4,4-dimethyl-cholesta-8,14,24-trienol Ergosterol Ergosterol Fourteen_demethyl_lanosterol->Ergosterol ...multiple steps Fungal_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Membrane Essential Component Fungal_Growth Fungal Growth Inhibition & Cell Death Fungal_Membrane->Fungal_Growth Disruption leads to Butoconazole Butoconazole Butoconazole->Enzyme Inhibits Enzyme->Fourteen_demethyl_lanosterol Catalyzes

Caption: Mechanism of action of Butoconazole.

Conclusion

This compound is a fundamentally important intermediate for the synthesis of the antifungal drug Butoconazole. A thorough understanding of its chemical properties and synthetic routes is essential for pharmaceutical development and manufacturing. The protocols and data presented in this guide are intended to provide a solid foundation for researchers and scientists working with this compound. As with all chemical syntheses, appropriate safety precautions should be taken, and all reactions should be carried out by trained professionals in a suitable laboratory setting.

References

An In-depth Technical Guide on the Structure Elucidation of 1-(2-Chloro-4-(4-chlorophenyl)butyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of 1-(2-Chloro-4-(4-chlorophenyl)butyl)-1H-imidazole, a key intermediate in the synthesis of the antifungal agent Butoconazole. This document outlines the expected physicochemical properties and provides a thorough analysis of predicted spectroscopic data, including ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. Detailed, standardized experimental protocols for the synthesis and characterization of this compound are also presented. The logical workflow for its structure determination is visually summarized using a Graphviz diagram. This guide serves as an essential resource for researchers and professionals involved in the synthesis, characterization, and quality control of Butoconazole and its intermediates.

Introduction

This compound (CAS No. 67085-12-5) is a crucial synthetic intermediate in the manufacturing of Butoconazole, an imidazole-based antifungal agent.[1][2][3] Accurate characterization and structural confirmation of this intermediate are paramount to ensure the purity, efficacy, and safety of the final active pharmaceutical ingredient (API). This guide details the methodologies and expected analytical data for the complete structure elucidation of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and quality control.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₃H₁₄Cl₂N₂[3]
Molecular Weight 269.17 g/mol [3]
Appearance White to off-white crystalline powder[4]
Solubility Slightly soluble in water, soluble in organic solvents.[4]

Synthesis

The primary synthetic route to this compound involves the chlorination of its corresponding alcohol precursor, 1-[4-(4-chlorophenyl)-2-hydroxy-n-butyl]imidazole. A common chlorinating agent for this transformation is thionyl chloride (SOCl₂).

Reaction Scheme:

G reactant 1-[4-(4-chlorophenyl)-2-hydroxy-n-butyl]imidazole product This compound reactant->product Chlorination reagent SOCl₂

Caption: Synthesis of the target compound.

Experimental Protocol for Synthesis

Materials:

  • 1-[4-(4-chlorophenyl)-2-hydroxy-n-butyl]imidazole

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, dissolve 1-[4-(4-chlorophenyl)-2-hydroxy-n-butyl]imidazole in anhydrous dichloromethane.

  • Cool the solution in an ice bath.

  • Slowly add thionyl chloride dropwise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Structure Elucidation Workflow

The structural confirmation of the synthesized compound relies on a combination of spectroscopic techniques. The logical workflow for this process is depicted below.

G cluster_synthesis Synthesis cluster_spectroscopy Spectroscopic Analysis cluster_elucidation Structure Confirmation synthesis Synthesize Compound mass_spec Mass Spectrometry (Confirm Molecular Weight) synthesis->mass_spec ftir FT-IR Spectroscopy (Identify Functional Groups) mass_spec->ftir nmr NMR Spectroscopy (¹H and ¹³C) (Determine Connectivity) ftir->nmr elucidation Structure Elucidation nmr->elucidation

Caption: Workflow for structure elucidation.

Spectroscopic Data and Interpretation

Due to the lack of publicly available experimental spectra, this section presents predicted data based on the known chemical structure and data from analogous compounds.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to provide key information about the proton environments in the molecule.

Table 2: Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Imidazole H~7.0-7.5m3H
Aromatic H~7.2-7.4m4H
-CH(Cl)-~4.5-4.8m1H
-CH₂-N~4.1-4.4m2H
-CH₂-Ar~2.7-3.0t2H
-CH₂-CH(Cl)-~2.0-2.3m2H
¹³C NMR Spectroscopy

The ¹³C NMR spectrum will confirm the carbon framework of the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)
Aromatic C (C-Cl)~132-134
Aromatic C-H~128-130
Imidazole C~118-140
-CH(Cl)-~55-60
-CH₂-N~50-55
-CH₂-Ar~35-40
-CH₂-CH(Cl)-~30-35
FT-IR Spectroscopy

The FT-IR spectrum is used to identify the functional groups present in the molecule.

Table 4: Predicted FT-IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)Intensity
C-H (Aromatic)3100-3000Medium
C-H (Aliphatic)3000-2850Medium
C=N (Imidazole)1650-1550Medium
C=C (Aromatic)1600-1450Medium-Strong
C-N Stretch1350-1000Medium
C-Cl Stretch800-600Strong
Mass Spectrometry

Mass spectrometry will confirm the molecular weight and can provide structural information through fragmentation patterns.

Table 5: Predicted Mass Spectrometry Data

Ionm/zDescription
[M]⁺268/270/272Molecular ion peak with isotopic pattern for two chlorine atoms.
[M-Cl]⁺233/235Loss of a chlorine atom.
[M-CH₂-Im]⁺185/187Loss of the imidazolemethyl group.
[C₇H₆Cl]⁺125Chlorophenyl fragment.
[C₃H₃N₂]⁺67Imidazole fragment.

Experimental Protocols for Spectroscopic Analysis

NMR Spectroscopy

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

Sample Preparation:

  • Dissolve approximately 5-10 mg of the sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to an NMR tube.

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse experiment.

  • Spectral Width: Typically 0-12 ppm.

  • Number of Scans: 16-64, depending on sample concentration.

  • Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled ¹³C experiment.

  • Spectral Width: Typically 0-220 ppm.

  • Number of Scans: 1024 or more, as ¹³C has low natural abundance.

  • Relaxation Delay: 2-5 seconds.

FT-IR Spectroscopy

Instrumentation:

  • FT-IR Spectrometer with a suitable sampling accessory (e.g., ATR or KBr press).

Sample Preparation (KBr Pellet Method):

  • Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar.

  • Grind the mixture to a fine powder.

  • Press the powder into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

  • Record a background spectrum of the empty sample compartment.

  • Place the KBr pellet in the sample holder.

  • Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry

Instrumentation:

  • Mass Spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).

Sample Preparation (ESI):

  • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Further dilute the solution to the low µg/mL or ng/mL range.

Data Acquisition (ESI):

  • Infuse the sample solution into the mass spectrometer.

  • Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

Conclusion

The structural elucidation of this compound is a critical step in the quality assurance of Butoconazole synthesis. This technical guide provides a comprehensive framework for its synthesis and characterization. By combining the predicted spectroscopic data with the detailed experimental protocols, researchers and drug development professionals can confidently verify the structure and purity of this important pharmaceutical intermediate. The provided diagrams offer a clear and concise visualization of the synthetic and analytical workflows, further aiding in the understanding of the processes involved.

References

Spectroscopic and Synthetic Profile of 1-(2-Chloro-4-(4-chlorophenyl)butyl)-1H-imidazole: A Key Butoconazole Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic and synthetic characteristics of 1-(2-Chloro-4-(4-chlorophenyl)butyl)-1H-imidazole, a crucial intermediate in the production of the antifungal agent Butoconazole. Due to the limited availability of experimental spectroscopic data in peer-reviewed literature, this guide presents predicted spectroscopic data to aid researchers in the identification and characterization of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. This data has been generated using computational models and should be used as a reference for the identification of the synthesized compound.

Predicted ¹H NMR Data
Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.68s1HH-2 (imidazole)
7.25d2HAr-H
7.15d2HAr-H
7.10s1HH-5 (imidazole)
6.90s1HH-4 (imidazole)
4.50t1HCH-Cl
4.20m2HN-CH₂
2.80t2HAr-CH₂
2.20m2HCH₂

Predicted in CDCl₃ at 400 MHz.

Predicted ¹³C NMR Data
Chemical Shift (ppm)Assignment
140.5Ar-C (quaternary)
137.0C-2 (imidazole)
132.0Ar-C (quaternary)
129.5Ar-CH
129.0Ar-CH
128.5C-5 (imidazole)
119.0C-4 (imidazole)
60.0CH-Cl
50.0N-CH₂
35.0Ar-CH₂
33.0CH₂

Predicted in CDCl₃ at 100 MHz.

Predicted FT-IR Data
Wavenumber (cm⁻¹)Assignment
3100-3000C-H stretch (aromatic, imidazole)
2950-2850C-H stretch (aliphatic)
1610C=C stretch (aromatic)
1500C=N stretch (imidazole)
1470C-C stretch (in-ring, aromatic)
1100C-N stretch
820C-H bend (p-substituted benzene)
750C-Cl stretch
Predicted Mass Spectrometry Data
m/zInterpretation
268/270/272[M]⁺, [M+2]⁺, [M+4]⁺ (Molecular ion with isotopic pattern for 2 Cl atoms)
233[M-Cl]⁺
167[M-CH₂-imidazole]⁺
139[CH₂(4-chlorophenyl)CH₂CH₂]⁺
125[CH₂(4-chlorophenyl)]⁺
68[imidazole]⁺

Experimental Protocols

The following is a representative experimental protocol for the synthesis of this compound, adapted from established synthetic routes for related compounds.

Synthesis of this compound

This two-step synthesis involves the preparation of a Grignard reagent followed by its reaction with epichlorohydrin and subsequent chlorination and imidazole ring formation.

Step 1: Synthesis of 1-(4-chlorophenyl)-4-chloro-2-butanol

  • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, add magnesium turnings (1.2 eq).

  • Add a small crystal of iodine to initiate the reaction.

  • Slowly add a solution of 4-chlorobenzyl chloride (1.0 eq) in anhydrous tetrahydrofuran (THF) to the magnesium turnings.

  • Once the Grignard reaction has initiated (as indicated by heat evolution and disappearance of the iodine color), add the remaining 4-chlorobenzyl chloride solution dropwise to maintain a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of epichlorohydrin (1.1 eq) in anhydrous THF dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-(4-chlorophenyl)-4-chloro-2-butanol.

Step 2: Synthesis of this compound

  • Dissolve 1-(4-chlorophenyl)-4-chloro-2-butanol (1.0 eq) in thionyl chloride (2.0 eq) and heat the mixture at 60 °C for 2 hours.

  • Cool the reaction mixture and carefully quench with ice-cold water.

  • Neutralize the solution with aqueous sodium bicarbonate and extract with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the dichloro intermediate.

  • Dissolve the dichloro intermediate in dimethylformamide (DMF).

  • Add imidazole (1.2 eq) and potassium carbonate (1.5 eq) to the solution.

  • Heat the reaction mixture at 80 °C for 6 hours.

  • Cool the mixture, pour it into water, and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Mandatory Visualizations

Synthetic Pathway of Butoconazole

The following diagram illustrates the synthetic route to Butoconazole, highlighting the position of the key intermediate, this compound.

Butoconazole_Synthesis 4-Chlorobenzyl chloride 4-Chlorobenzyl chloride Grignard Reaction Grignard Reaction 4-Chlorobenzyl chloride->Grignard Reaction Epichlorohydrin Epichlorohydrin Epichlorohydrin->Grignard Reaction 1-(4-chlorophenyl)-4-chloro-2-butanol 1-(4-chlorophenyl)-4-chloro-2-butanol Grignard Reaction->1-(4-chlorophenyl)-4-chloro-2-butanol Chlorination Chlorination 1-(4-chlorophenyl)-4-chloro-2-butanol->Chlorination Dichloro Intermediate Dichloro Intermediate Chlorination->Dichloro Intermediate Ring Formation Ring Formation Dichloro Intermediate->Ring Formation Imidazole Imidazole Imidazole->Ring Formation This compound This compound Ring Formation->this compound Thiolation Thiolation This compound->Thiolation 2,6-Dichlorothiophenol 2,6-Dichlorothiophenol 2,6-Dichlorothiophenol->Thiolation Butoconazole Butoconazole Thiolation->Butoconazole Experimental_Workflow cluster_step1 Step 1: Grignard Reaction & Intermediate Formation cluster_step2 Step 2: Chlorination & Imidazole Ring Formation Reagents_1 4-Chlorobenzyl chloride, Mg, Epichlorohydrin in THF Reaction_1 Reaction at 0°C to RT Reagents_1->Reaction_1 Workup_1 Aqueous Quench & Extraction Reaction_1->Workup_1 Purification_1 Column Chromatography Workup_1->Purification_1 Intermediate_1 1-(4-chlorophenyl)-4-chloro-2-butanol Purification_1->Intermediate_1 Reagents_2 Intermediate 1, Thionyl Chloride Reaction_2 Chlorination at 60°C Reagents_2->Reaction_2 Workup_2 Quench & Extraction Reaction_2->Workup_2 Intermediate_2 Dichloro Intermediate Workup_2->Intermediate_2 Reagents_3 Intermediate 2, Imidazole, K₂CO₃ in DMF Intermediate_2->Reagents_3 Reaction_3 Ring Formation at 80°C Reagents_3->Reaction_3 Workup_3 Aqueous Workup & Extraction Reaction_3->Workup_3 Purification_2 Column Chromatography Workup_3->Purification_2 Final_Product This compound Purification_2->Final_Product

Physical and chemical properties of Butoconazole Impurity 3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of Butoconazole Impurity 3, a known related substance of the antifungal agent Butoconazole. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of available data, including its chemical identity, physical characteristics, and analytical considerations. All quantitative data is summarized in structured tables for clarity and comparative analysis.

Chemical Identity and Structure

Butoconazole Impurity 3 is identified as 1-(2-chloro-4-(4-chlorophenyl)butyl)-1H-imidazole . It is a key intermediate and potential impurity in the synthesis of Butoconazole.[1][2] The structural integrity and purity of the active pharmaceutical ingredient (API) are critical for its safety and efficacy, making the characterization of such impurities essential.

Table 1: Chemical Identification of Butoconazole Impurity 3

ParameterValueReference
IUPAC Name 1-[2-chloro-4-(4-chlorophenyl)butyl]imidazole[3][4]
CAS Number 67085-12-5[3][5][6]
Molecular Formula C₁₃H₁₄Cl₂N₂[2][3][5]
Molecular Weight 269.17 g/mol [2][3][4]
Synonyms Butoconazole Impurity 3; 1H-Imidazole, 1-(2-chloro-4-(4-chlorophenyl)butyl)-[5]

Physical and Chemical Properties

The known physical and chemical properties of Butoconazole Impurity 3 are summarized below. These properties are crucial for its isolation, characterization, and for developing analytical methods.

Table 2: Physical and Chemical Properties of Butoconazole Impurity 3

PropertyValueReference
Appearance White to off-white crystalline powder[1][7]
Melting Point 154-156 °C[7]
Boiling Point 442.6 ± 40.0 °C at 760 mmHg (Predicted)[8]
Density 1.25 g/cm³[7]
Solubility Slightly soluble in water; Soluble in organic solvents.[7]
Flash Point 221.5 ± 27.3 °C (Predicted)[8]

Experimental Protocols

Detailed experimental protocols for the synthesis, isolation, and characterization of Butoconazole Impurity 3 are not extensively available in the public domain. However, general approaches for the analysis of drug impurities, particularly for azole antifungals, can be adapted.

Synthesis

The synthesis of Butoconazole Impurity 3 is typically part of the overall synthesis of Butoconazole, where it can be formed as an intermediate or a byproduct. The synthesis generally involves the alkylation of imidazole with a suitable chlorinated butyl-phenyl derivative.[9] A possible synthetic pathway is illustrated below.

Synthesis_Pathway Chlorinated_Butyl_Phenyl_Precursor Chlorinated Butyl-Phenyl Precursor Reaction Chlorinated_Butyl_Phenyl_Precursor->Reaction Imidazole Imidazole Imidazole->Reaction Butoconazole_Impurity_3 Butoconazole Impurity 3 (this compound) Reaction->Butoconazole_Impurity_3 Alkylation

Caption: A generalized synthetic pathway for Butoconazole Impurity 3.

Analytical Characterization

The characterization of Butoconazole Impurity 3 would typically involve a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method is crucial for separating Butoconazole from its impurities. While a specific method for Impurity 3 is not detailed, a general approach would involve:

  • Column: A C18 column is commonly used for the separation of azole antifungals and their impurities.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often employed.

  • Detection: UV detection at a wavelength where both the API and the impurity have significant absorbance.

HPLC_Workflow cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis Sample Butoconazole API / In-process sample Dissolution Dissolve in suitable solvent (e.g., Acetonitrile/Water) Sample->Dissolution Injection Inject sample into HPLC Dissolution->Injection Separation C18 Column Gradient Elution Injection->Separation Detection UV Detector Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Quantification Identify and Quantify Butoconazole Impurity 3 Chromatogram->Quantification

Caption: A typical workflow for the HPLC analysis of Butoconazole Impurity 3.

Spectroscopic Methods:

  • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the identity of the impurity.

Biological Activity and Signaling Pathways

As an impurity, Butoconazole Impurity 3 is not expected to have a therapeutic effect. Information regarding its specific biological activity or its involvement in any signaling pathways is not available. The primary focus for such a compound is on its detection, quantification, and control to ensure the safety and quality of the final drug product. The mechanism of action of the parent drug, Butoconazole, involves the inhibition of ergosterol synthesis in fungi, which is a common pathway for azole antifungals.

Butoconazole_MoA Butoconazole Butoconazole Lanosterol_14a_demethylase Lanosterol 14-alpha-demethylase Butoconazole->Lanosterol_14a_demethylase Inhibits Lanosterol Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Catalyzed by Lanosterol 14-alpha-demethylase Fungal_Cell_Membrane Fungal Cell Membrane (Disrupted) Ergosterol->Fungal_Cell_Membrane Essential component of

Caption: Simplified mechanism of action of the parent drug, Butoconazole.

Conclusion

Butoconazole Impurity 3, chemically identified as this compound, is a critical substance to monitor during the manufacturing of Butoconazole. This guide has consolidated the available information on its physical and chemical properties. While detailed experimental protocols and comprehensive spectral data are not widely published, the information provided herein serves as a valuable resource for researchers and professionals in the pharmaceutical industry to guide their analytical method development and impurity profiling efforts. Further research to fully characterize this impurity and its potential impact is encouraged.

References

An In-depth Technical Guide on the Speculated Mechanism of Action of 1-(2-Chloro-4-(4-chlorophenyl)butyl)-1H-imidazole (Butoconazole)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-(2-Chloro-4-(4-chlorophenyl)butyl)-1H-imidazole is a synthetic imidazole derivative. It is a broad-spectrum antifungal agent used in the treatment of vulvovaginal candidiasis. This document provides a detailed examination of its speculated mechanism of action, drawing upon established knowledge of imidazole antifungals and available experimental data. The core hypothesis centers on the inhibition of ergosterol biosynthesis, a critical pathway for fungal cell membrane integrity.

Core Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary mechanism of action for this compound is believed to be the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is essential for the conversion of lanosterol to ergosterol, a vital component of the fungal cell membrane.

The imidazole moiety of the compound binds to the heme iron atom in the active site of lanosterol 14α-demethylase, preventing it from interacting with its substrate, lanosterol. This inhibition disrupts the ergosterol biosynthesis pathway, leading to a depletion of ergosterol and an accumulation of toxic methylated sterol precursors in the fungal cell membrane. The consequences of this disruption are multifaceted:

  • Altered Membrane Fluidity and Permeability: The absence of ergosterol and the accumulation of abnormal sterols increase the permeability and fluidity of the fungal cell membrane.

  • Disruption of Membrane-Bound Enzymes: The altered membrane environment interferes with the function of essential membrane-bound enzymes, such as those involved in nutrient transport and chitin synthesis.

  • Inhibition of Fungal Growth and Proliferation: The culmination of these effects leads to the inhibition of fungal growth and replication, resulting in a fungistatic effect at low concentrations and a fungicidal effect at higher concentrations.

Signaling Pathway Diagram

cluster_0 Ergosterol Biosynthesis Pathway cluster_2 Cellular Effects Lanosterol Lanosterol Intermediates 14-methylated sterols (Toxic Intermediates) Lanosterol->Intermediates Lanosterol 14α-demethylase (Cytochrome P450) Ergosterol Ergosterol Intermediates->Ergosterol Subsequent enzymatic steps Disruption Disrupted Membrane Integrity: - Increased Permeability - Altered Fluidity Intermediates->Disruption Accumulation Membrane Fungal Cell Membrane Ergosterol->Membrane Incorporation Drug 1-(2-Chloro-4-(4-chlorophenyl)butyl) -1H-imidazole Lanosterol_to_Intermediates_Inhibition Lanosterol_to_Intermediates_Inhibition Lanosterol 14α-demethylase\n(Cytochrome P450) Lanosterol 14α-demethylase (Cytochrome P450) Drug->Lanosterol 14α-demethylase\n(Cytochrome P450) Inhibition Growth_Inhibition Inhibition of Fungal Growth Disruption->Growth_Inhibition cluster_0 Hypothesis Generation cluster_1 In Vitro Testing cluster_2 Data Analysis & Conclusion Hypothesis The compound inhibits ergosterol biosynthesis. MIC Determine Minimum Inhibitory Concentration (MIC). Hypothesis->MIC Ergosterol_Assay Quantify ergosterol levels in treated fungal cells. MIC->Ergosterol_Assay If antifungal activity is confirmed Data_Analysis Analyze MIC and ergosterol data. Ergosterol_Assay->Data_Analysis Conclusion Conclude on the mechanism of action. Data_Analysis->Conclusion

The Genesis of a Potent Antifungal: A Technical History of 1-(2-Chloro-4-(4-chlorophenyl)butyl)-1h-imidazole and its Role in the Development of Butoconazole

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the discovery and history of 1-(2-Chloro-4-(4-chlorophenyl)butyl)-1h-imidazole, a pivotal intermediate in the synthesis of the potent antifungal agent, Butoconazole. While the history of the intermediate is intrinsically linked to the development of the final drug, this paper will elucidate its crucial role, chemical properties, and the synthetic pathways that underscore its significance in the landscape of antifungal drug discovery. We will explore the broader context of azole antifungal development, the specific contributions of researchers at Syntex, and provide detailed experimental protocols for the synthesis of Butoconazole, highlighting the transformation of its key chloro-imidazole intermediate. Furthermore, this guide presents quantitative data on the intermediate's physical properties and the in vitro efficacy of Butoconazole, alongside a visualization of its mechanism of action.

Introduction: The Rise of Azole Antifungals and the Need for Novel Therapies

The mid-20th century witnessed a growing need for effective treatments against fungal infections, which were becoming increasingly prevalent, particularly in immunocompromised patients. The development of antifungal agents, however, lagged behind that of antibacterial drugs. A significant breakthrough came with the discovery of the azole class of antifungals in the late 1960s. These synthetic compounds, characterized by a five-membered heterocyclic ring containing either two (imidazoles) or three (triazoles) nitrogen atoms, represented a major advancement in antifungal therapy.

The primary mechanism of action for most azole antifungals is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. By disrupting ergosterol synthesis, azoles compromise the integrity and function of the fungal cell membrane, leading to either fungistatic or fungicidal effects.

It was within this exciting era of antifungal research that Syntex Corporation, a company with a rich history in steroid chemistry, embarked on a program to develop novel imidazole-based antifungal agents. This research would ultimately lead to the synthesis of Butoconazole and its key precursor, this compound.

Discovery and History of Butoconazole and its Key Intermediate

The development of Butoconazole was a concerted effort by the research team at Syntex Research in the 1970s. The team aimed to create a topical antifungal agent with a broad spectrum of activity, particularly against Candida albicans, the primary causative agent of vulvovaginal candidiasis.

The synthesis of Butoconazole required the strategic construction of a molecule with a specific three-dimensional structure to effectively bind to and inhibit the target enzyme. This led to the design and synthesis of a series of imidazole derivatives. Among these, the development of this compound was a critical step. This intermediate provided the necessary chemical scaffold to introduce the 2,6-dichlorophenylthio group, a key structural feature of the final Butoconazole molecule.

While a specific "discovery" date for the intermediate itself is not prominently documented, its creation was an integral part of the inventive process that led to the first publication on Butoconazole in 1978 by K. A. Walker and his colleagues at Syntex. Their paper, "1-[4-(4-Chlorophenyl)-2-(2,6-dichlorophenylthio)-n-butyl]-1H-imidazole Nitrate, a New Potent Antifungal Agent," detailed the synthesis and potent in vivo activity of Butoconazole against Candida albicans infections in mice.

Butoconazole was later developed as a nitrate salt for pharmaceutical formulations and was eventually marketed by Syntex under the brand name Femstat. An announcement in 1986 marked its approval as the first three-day cream for the treatment of vaginal yeast infections in non-pregnant patients, a significant improvement over the then-standard seven-day therapies.

Physicochemical Properties of this compound

The physical and chemical characteristics of this intermediate are crucial for its handling, storage, and reactivity in the synthesis of Butoconazole.

PropertyValueReference(s)
Molecular Formula C₁₃H₁₄Cl₂N₂[1]
Molecular Weight 269.17 g/mol [1]
Appearance White to off-white or light brown to orange crystalline powder/solid[2][3]
Melting Point 154-156 °C[2]
Solubility Slightly soluble in water; soluble in organic solvents[2][3]
Density 1.25 g/cm³[2]
CAS Number 67085-12-5[1][4]
IUPAC Name 1-[2-chloro-4-(4-chlorophenyl)butyl]imidazole[1]

Experimental Protocols: Synthesis of Butoconazole via this compound

The synthesis of Butoconazole from its key intermediate involves a nucleophilic substitution reaction. The following is a generalized experimental protocol based on patent literature.

Step 1: Synthesis of 1-[4-(4-chlorophenyl)-2-hydroxy-n-butyl]-imidazole

This precursor to the target intermediate can be synthesized through various routes, often starting from p-chlorobenzyl chloride. One common method involves the reaction of a Grignard reagent derived from p-chlorobenzyl chloride with epichlorohydrin, followed by reaction with imidazole.

Step 2: Chlorination of 1-[4-(4-chlorophenyl)-2-hydroxy-n-butyl]-imidazole to form this compound

  • Reactants: 1-[4-(4-chlorophenyl)-2-hydroxy-n-butyl]-imidazole, thionyl chloride (SOCl₂).

  • Solvent: A suitable inert solvent such as dichloromethane or 1,2-dichloroethane.

  • Procedure:

    • 1-[4-(4-chlorophenyl)-2-hydroxy-n-butyl]-imidazole is dissolved or suspended in the chosen solvent.

    • Thionyl chloride is added dropwise to the reaction mixture, typically at a controlled temperature (e.g., 0-10 °C) to manage the exothermic reaction.

    • After the addition is complete, the reaction mixture is stirred at room temperature or slightly elevated temperature until the reaction is complete (monitored by techniques like TLC or HPLC).

    • The reaction mixture is then carefully quenched, for example, by pouring it onto ice water.

    • The product, this compound, is extracted into an organic solvent.

    • The organic layer is washed, dried, and the solvent is evaporated to yield the crude product, which may be purified further if necessary.

Step 3: Synthesis of Butoconazole from this compound

  • Reactants: this compound, 2,6-dichlorothiophenol.

  • Base: A suitable base such as potassium carbonate or sodium hydride.

  • Solvent: An appropriate polar aprotic solvent like acetone, DMF, or acetonitrile.

  • Procedure:

    • 2,6-dichlorothiophenol is dissolved in the solvent, and the base is added to form the thiophenoxide salt.

    • A solution of this compound in the same solvent is added to the thiophenoxide solution.

    • The reaction mixture is stirred, often with heating, for a period sufficient to ensure complete reaction.

    • After completion, the reaction mixture is worked up by filtering off any inorganic salts and evaporating the solvent.

    • The resulting crude Butoconazole free base is then purified, for example, by chromatography or recrystallization.

Step 4: Formation of Butoconazole Nitrate

  • The purified Butoconazole free base is dissolved in a suitable solvent (e.g., ethanol or isopropanol).

  • A stoichiometric amount of nitric acid is added to the solution, causing the precipitation of Butoconazole nitrate.

  • The solid product is collected by filtration, washed with a cold solvent, and dried.

G cluster_0 Synthesis Pathway of Butoconazole p_chlorobenzyl_chloride p-Chlorobenzyl Chloride grignard_formation Grignard Reaction with Epichlorohydrin p_chlorobenzyl_chloride->grignard_formation hydroxy_intermediate 1-[4-(4-chlorophenyl)- 2-hydroxy-n-butyl]-imidazole grignard_formation->hydroxy_intermediate chlorination Chlorination (SOCl₂) hydroxy_intermediate->chlorination chloro_intermediate 1-(2-Chloro-4-(4-chlorophenyl) butyl)-1h-imidazole chlorination->chloro_intermediate thiophenol_reaction Reaction with 2,6-dichlorothiophenol chloro_intermediate->thiophenol_reaction butoconazole_base Butoconazole (Free Base) thiophenol_reaction->butoconazole_base nitration Nitric Acid butoconazole_base->nitration butoconazole_nitrate Butoconazole Nitrate nitration->butoconazole_nitrate

Caption: Synthetic pathway of Butoconazole highlighting the key intermediate.

Mechanism of Action of Butoconazole

Butoconazole exerts its antifungal effect by inhibiting the enzyme lanosterol 14α-demethylase, a key component of the fungal ergosterol biosynthesis pathway.[5][6] This inhibition disrupts the production of ergosterol, a vital molecule for maintaining the structural integrity and fluidity of the fungal cell membrane. The depletion of ergosterol and the concurrent accumulation of toxic methylated sterol precursors lead to increased membrane permeability, leakage of essential cellular contents, and ultimately, fungal cell death.[5]

G Butoconazole Butoconazole Lanosterol_demethylase Lanosterol 14α-demethylase (Fungal Cytochrome P450) Butoconazole->Lanosterol_demethylase Inhibits Ergosterol Ergosterol Lanosterol_demethylase->Ergosterol Blocked Conversion Membrane_disruption Increased Permeability & Accumulation of Toxic Sterols Lanosterol_demethylase->Membrane_disruption Leads to Lanosterol Lanosterol Lanosterol->Lanosterol_demethylase Fungal_membrane Fungal Cell Membrane Integrity and Function Ergosterol->Fungal_membrane Maintains Cell_death Fungal Cell Death Fungal_membrane->Cell_death Disruption leads to Membrane_disruption->Cell_death

Caption: Mechanism of action of Butoconazole in the fungal ergosterol biosynthesis pathway.

In Vitro Antifungal Activity of Butoconazole

The efficacy of Butoconazole has been demonstrated in numerous in vitro studies against a variety of pathogenic yeasts. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for Butoconazole against clinical isolates of Candida species. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

OrganismNo. of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
Candida albicans1060.12 - 40.51[5]
Candida spp.800.12 - >128116[5]

Note: MIC₅₀ and MIC₉₀ represent the MICs at which 50% and 90% of the isolates were inhibited, respectively.

A study by Lynch and Sobel highlighted that while non-albicans species, particularly Candida glabrata, showed increased MICs to several azoles, Butoconazole was a notable exception, maintaining its potency.[6]

Conclusion

The discovery of this compound was a pivotal achievement in the development of the effective antifungal agent, Butoconazole. While not an end product itself, its synthesis represented a key strategic step in constructing a molecule with potent and specific antifungal activity. This technical guide has provided a comprehensive overview of the historical context, synthesis, and significance of this important chemical intermediate. The detailed experimental protocols and the elucidation of the final product's mechanism of action and in vitro efficacy underscore the lasting impact of this line of research on the treatment of fungal infections. The story of Butoconazole and its precursors serves as a compelling case study in rational drug design and the intricate process of bringing a new therapeutic agent from the laboratory to clinical practice.

References

An In-depth Technical Guide to the Solubility and Stability of 1-(2-Chloro-4-(4-chlorophenyl)butyl)-1H-imidazole (Butoconazole)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 1-(2-Chloro-4-(4-chlorophenyl)butyl)-1H-imidazole, commonly known as Butoconazole. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in the development of drug formulations containing Butoconazole.

Introduction

Butoconazole is an imidazole antifungal agent used in gynecology for the treatment of vulvovaginal candidiasis.[1][2] Its therapeutic efficacy is intrinsically linked to its physicochemical properties, particularly its solubility and stability, which are critical determinants of its formulation, bioavailability, and shelf-life. This guide delves into the available data on the solubility of Butoconazole and its nitrate salt in various solvents and provides a framework for assessing its stability under different stress conditions.

Physicochemical Properties

Butoconazole is a white to off-white crystalline powder.[3] The free base has a melting point of 68-70.5°C, while the nitrate salt melts at approximately 159°C with decomposition.[3][4]

Solubility Profile

The solubility of a drug substance is a crucial factor in the design and development of dosage forms. Below is a summary of the available quantitative and qualitative solubility data for Butoconazole and its nitrate salt.

Quantitative Solubility Data

The following tables summarize the known quantitative solubility data for Butoconazole and its nitrate salt.

Table 1: Quantitative Solubility of Butoconazole (Free Base)

SolventSolubilityTemperatureReference
Dimethyl Sulfoxide (DMSO)82 mg/mL (199.14 mM)Not Specified[4]
Dimethyl Sulfoxide (DMSO)77 mg/mL (187 mM)Not Specified

Table 2: Quantitative Solubility of Butoconazole Nitrate

SolventSolubilityTemperatureReference
Aqueous Media0.26 mg/mL (Practically insoluble)Not Specified[1]
Dimethyl Sulfoxide (DMSO)≥ 100 mg/mL (210.62 mM)Not Specified[5]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (5.27 mM)Not Specified[6]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (5.27 mM)Not Specified[6]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (5.27 mM)Not Specified[6]
Qualitative Solubility Data

Butoconazole nitrate is described as:

  • Sparingly soluble in methanol.[3]

  • Slightly soluble in chloroform, methylene chloride, acetone, and ethanol.[3]

  • Very slightly soluble in ethyl acetate.[3]

  • Practically insoluble in water.[3]

Stability Profile

Understanding the stability of Butoconazole is critical for ensuring the safety, efficacy, and shelf-life of the final drug product. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.

Forced Degradation Studies

Forced degradation studies on Butoconazole have indicated that the drug is susceptible to degradation under hydrolytic (acidic and basic) and oxidative conditions. It is relatively stable under thermal and photolytic stress. A study on a UPLC method development for Butoconazole revealed that the drug degraded in the presence of acid, alkali, and peroxide. The same study also indicated that a solution of Butoconazole was not stable for more than 2 hours at 25°C but remained stable at 5°C.

Experimental Protocols

This section provides detailed methodologies for key experiments to determine the solubility and stability of Butoconazole.

Protocol for Solubility Determination (Shake-Flask Method)

This protocol describes the determination of the equilibrium solubility of Butoconazole in various solvents using the shake-flask method.

Objective: To determine the saturation solubility of Butoconazole in a given solvent at a specified temperature.

Materials:

  • Butoconazole (or Butoconazole Nitrate) powder

  • Selected solvents (e.g., water, ethanol, propylene glycol, phosphate buffer pH 7.4)

  • Scintillation vials or sealed glass containers

  • Orbital shaker with temperature control

  • Centrifuge

  • HPLC system with a suitable column and detector (e.g., UV)

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Add an excess amount of Butoconazole powder to a series of vials, each containing a known volume of the different solvents to be tested.

  • Seal the vials to prevent solvent evaporation.

  • Place the vials in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

  • Centrifuge the samples at a high speed to separate the undissolved solid from the supernatant.

  • Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

  • Analyze the diluted samples using a validated HPLC method to determine the concentration of dissolved Butoconazole.

  • Calculate the solubility in mg/mL or other appropriate units.

Protocol for Forced Degradation Study

This protocol outlines a forced degradation study for Butoconazole to investigate its stability under various stress conditions as per ICH guidelines.

Objective: To identify the degradation pathways and potential degradation products of Butoconazole under stress conditions.

Materials:

  • Butoconazole (or Butoconazole Nitrate)

  • Hydrochloric acid (HCl) solution (e.g., 0.1 N)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 N)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • Water bath or oven for thermal degradation

  • Photostability chamber

  • HPLC-UV/MS system

  • pH meter

Procedure:

  • Acid Hydrolysis:

    • Dissolve Butoconazole in a suitable solvent and add 0.1 N HCl.

    • Heat the solution (e.g., at 60°C) for a specified period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with NaOH, and dilute it for HPLC analysis.

  • Base Hydrolysis:

    • Dissolve Butoconazole in a suitable solvent and add 0.1 N NaOH.

    • Keep the solution at room temperature or heat it gently for a specified period.

    • At each time point, withdraw a sample, neutralize it with HCl, and dilute it for HPLC analysis.

  • Oxidative Degradation:

    • Dissolve Butoconazole in a suitable solvent and add 3% H₂O₂.

    • Keep the solution at room temperature for a specified period.

    • At each time point, withdraw a sample and dilute it for HPLC analysis.

  • Thermal Degradation:

    • Expose solid Butoconazole powder to dry heat (e.g., 80°C) in an oven for a specified period.

    • Also, prepare a solution of Butoconazole and expose it to the same thermal stress.

    • At each time point, take samples, dissolve the solid sample in a suitable solvent, and analyze both solid and solution samples by HPLC.

  • Photolytic Degradation:

    • Expose solid Butoconazole powder and a solution of Butoconazole to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.

    • A control sample should be protected from light.

    • At the end of the exposure, analyze the samples by HPLC.

Analysis:

  • For all stress conditions, analyze the samples using a validated stability-indicating HPLC method, preferably with a mass spectrometer (LC-MS) to identify the mass of the degradation products.

  • Calculate the percentage of degradation and identify the retention times of the degradation products.

  • Characterize the structure of the significant degradation products using techniques like MS/MS and NMR.

Visualizations

The following diagrams provide visual representations of key concepts and workflows related to the study of Butoconazole.

G Chemical Structure of Butoconazole butoconazole G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess Butoconazole B Add to known volume of solvent A->B C Shake at constant temperature (e.g., 24-48h) B->C D Centrifuge to separate undissolved solid C->D E Dilute supernatant D->E F Analyze by HPLC E->F G Hypothetical Degradation Pathway of Butoconazole cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (H2O2) Butoconazole Butoconazole Hydrolysis_Product Cleavage of Imidazole Ring Butoconazole->Hydrolysis_Product H+/OH- Oxidation_Product N-Oxidation of Imidazole Butoconazole->Oxidation_Product [O]

References

Methodological & Application

Application Notes and Protocols: Synthesis of 1-(2-Chloro-4-(4-chlorophenyl)butyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed synthesis protocol for 1-(2-Chloro-4-(4-chlorophenyl)butyl)-1H-imidazole, a key intermediate in the manufacturing of the antifungal agent Butoconazole.[1][2][3] The synthesis is a two-step process commencing from 1-chloro-4-(4-chlorophenyl)-2-butanol. The protocol includes a phase-transfer catalyzed reaction for the introduction of the imidazole moiety, followed by a chlorination step to yield the final product.

Chemical Reaction Scheme

The overall synthesis involves two main transformations:

  • N-Alkylation of Imidazole: 1-chloro-4-(4-chlorophenyl)-2-butanol is reacted with imidazole under basic conditions using a phase-transfer catalyst to form 1-[4-(4-chlorophenyl)-2-hydroxy-n-butyl]-imidazole.

  • Chlorination: The hydroxyl group of the intermediate is subsequently replaced by a chlorine atom using thionyl chloride to afford the target compound, this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the two-step synthesis protocol.

StepReactantMolar Ratio (to starting alcohol)Key ReagentsSolventTemperature (°C)Reaction Time (h)Yield (%)Purity (HPLC, %)
11-chloro-4-(4-chlorophenyl)-2-butanol1.0Imidazole (1.96), NaOH (3.46), Benzyltriethylammonium chloride (0.11)Toluene/Water93-95185Not Specified
2a1-[4-(4-chlorophenyl)-2-hydroxy-n-butyl]-imidazole1.0Thionyl chloride (1.5)DichloromethaneReflux193.998.2
2b1-[4-(4-chlorophenyl)-2-hydroxy-n-butyl]-imidazole1.0Thionyl chloride (1.1)DichloromethaneReflux194.898.6

Experimental Protocols

Step 1: Synthesis of 1-[4-(4-chlorophenyl)-2-hydroxy-n-butyl]-imidazole

This procedure details the N-alkylation of imidazole with 1-chloro-4-(4-chlorophenyl)-2-butanol.

Materials:

  • 1-chloro-4-(4-chlorophenyl)-2-butanol (56.7 g, 0.26 mol)

  • Imidazole (35.2 g, 0.51 mol)

  • Sodium hydroxide (36.2 g, 0.9 mol)

  • Benzyltriethylammonium chloride (6.4 g, 0.028 mol)

  • Toluene (200 ml)

  • Water (100 ml + 100 ml for washing)

  • Three-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer.

Procedure:

  • To a 250 ml three-necked flask, add 1-chloro-4-(4-chlorophenyl)-2-butanol (56.7 g) and toluene (200 ml).

  • In a separate beaker, dissolve sodium hydroxide (36.2 g) in water (100 ml).

  • Add the aqueous sodium hydroxide solution, imidazole (35.2 g), and benzyltriethylammonium chloride (6.4 g) to the flask.

  • Heat the reaction mixture to 93-95 °C and maintain this temperature for 1 hour with vigorous stirring.

  • After 1 hour, cool the mixture to approximately 60 °C.

  • Separate the organic and aqueous layers.

  • Wash the organic layer with water (100 ml).

  • The resulting organic layer containing 1-[4-(4-chlorophenyl)-2-hydroxy-n-butyl]-imidazole can be used directly in the next step or purified further. A reported yield for the crystalline product after recrystallization from ethyl acetate is 85%.[4]

Step 2: Synthesis of this compound

This procedure describes the chlorination of the alcohol intermediate using thionyl chloride. Two variations with slightly different molar ratios of thionyl chloride are presented, both yielding high-purity product.

Materials:

  • 1-[4-(4-chlorophenyl)-2-hydroxy-n-butyl]-imidazole (18 g, 0.072 mol)

  • Thionyl chloride (SOCl₂) - Option A: 12.85 g (0.108 mol) or Option B: 9.42 g (0.079 mol)

  • Dichloromethane (CH₂Cl₂) (100 ml)

  • Water (10 ml)

  • Saturated aqueous sodium carbonate solution

  • Three-necked flask equipped with a reflux condenser and dropping funnel.

Procedure:

  • In a 250 ml three-necked flask, dissolve 1-[4-(4-chlorophenyl)-2-hydroxy-n-butyl]-imidazole (18 g) in dichloromethane (100 ml).

  • Add thionyl chloride (either 12.85 g for Option A or 9.42 g for Option B) to the solution.

  • Heat the mixture to reflux and maintain for 1 hour.

  • Cool the reaction mixture to room temperature.

  • Carefully add water (10 ml) to quench the excess thionyl chloride.

  • Adjust the pH of the mixture to 8 using a saturated aqueous sodium carbonate solution.

  • Separate the organic layer, and concentrate it under reduced pressure to obtain the crude product as a brown oil.

  • The product, 1-[2-chloro-4-(4-chlorophenyl)-n-butyl]-imidazole, is obtained with high purity (98.2% - 98.6% by HPLC) and in high yield (93.9% - 94.8%).[5]

Visualized Synthesis Workflow

The following diagram illustrates the logical flow of the synthesis protocol.

SynthesisWorkflow cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Chlorination A 1-chloro-4-(4-chlorophenyl)-2-butanol E 1-[4-(4-chlorophenyl)-2-hydroxy-n-butyl]-imidazole A->E Toluene/Water 93-95°C, 1h B Imidazole B->E Toluene/Water 93-95°C, 1h C NaOH / H2O C->E Toluene/Water 93-95°C, 1h D Benzyltriethylammonium chloride D->E Toluene/Water 93-95°C, 1h G This compound E->G Dichloromethane Reflux, 1h F Thionyl Chloride (SOCl2) F->G Dichloromethane Reflux, 1h

Caption: Synthesis workflow for this compound.

References

Step-by-step synthesis of Butoconazole from its intermediates

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – This application note provides a comprehensive, step-by-step protocol for the chemical synthesis of Butoconazole, an imidazole antifungal agent. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development. This guide details the synthesis from its key intermediates, presenting quantitative data, experimental procedures, and visual diagrams to ensure clarity and reproducibility.

Butoconazole, chemically known as 1-[4-(4-chlorophenyl)-2-[(2,6-dichlorophenyl)sulfanyl]butyl]imidazole, is a widely used antifungal medication.[1] Its synthesis involves a multi-step process, which is outlined in detail below.

Overall Synthesis Workflow

The synthesis of Butoconazole nitrate can be logically divided into five principal stages, commencing with the formation of a key chlorohydrin intermediate and culminating in the formation of the final nitrate salt.

Butoconazole_Synthesis_Workflow cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Imidazole Introduction cluster_2 Step 3: Chlorination cluster_3 Step 4: Thiolation cluster_4 Step 5: Salt Formation A p-Chlorobenzyl chloride C 1-Chloro-4-(4-chlorophenyl)-2-butanol A->C Mg, THF B Epichlorohydrin B->C E 1-[4-(4-chlorophenyl)-2-hydroxy-n-butyl]-imidazole C->E D Imidazole D->E Toluene, NaOH, Benzyltriethylammonium chloride F 1-[2-chloro-4-(4-chlorophenyl)-n-butyl]imidazole E->F Thionyl chloride, Dichloromethane H Butoconazole (free base) F->H G 2,6-Dichlorothiophenol G->H I Butoconazole Nitrate H->I Nitric Acid

Figure 1. The overall synthetic workflow for Butoconazole Nitrate, highlighting the key stages and intermediates.

Experimental Protocols

Step 1: Synthesis of 1-Chloro-4-(4-chlorophenyl)-2-butanol

This initial step involves a Grignard reaction between p-chlorobenzylmagnesium chloride and epichlorohydrin.

Protocol:

  • In a dried reaction vessel under a nitrogen atmosphere, prepare the Grignard reagent by reacting magnesium turnings with p-chlorobenzyl chloride in anhydrous tetrahydrofuran (THF).

  • Cool the Grignard reagent in an ice bath.

  • Slowly add a solution of epichlorohydrin in anhydrous THF to the cooled Grignard reagent while maintaining the temperature between 5-10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation or column chromatography.

ParameterValueReference
SolventTetrahydrofuran (THF)[2]
Reactantsp-Chlorobenzyl chloride, Magnesium, Epichlorohydrin[2][3]
Reaction Temp.40-80°C (Grignard formation), 5-10°C (Epichlorohydrin addition)[2]
Step 2: Synthesis of 1-[4-(4-chlorophenyl)-2-hydroxy-n-butyl]-imidazole

The chlorohydrin intermediate is then reacted with imidazole to introduce the imidazole moiety.

Protocol:

  • To a solution of 1-chloro-4-(4-chlorophenyl)-2-butanol (0.26 mol) in 200 ml of toluene, add a solution of sodium hydroxide (0.9 mol) in 100 ml of water.[1]

  • Add benzyltriethylammonium chloride (0.028 mol) and imidazole (0.51 mol).[1]

  • Heat the reaction mixture to 93-95°C for one hour.[1]

  • Cool the mixture to approximately 60°C and separate the phases.[1]

  • Wash the organic layer with water (100 ml).[1]

  • Cool the organic phase first to 22-25°C for one hour, and then to 0-5°C for two hours to induce crystallization.[1]

  • Filter the crystals, wash with cold water, and dry in vacuo at a maximum of 50°C.[1]

  • Recrystallization from ethyl acetate can be performed for further purification.[1]

ParameterValueReference
Yield (crude)95%[1]
Yield (recrystallized)85%[1]
Melting Point104-106°C[1]
Step 3: Synthesis of 1-[2-chloro-4-(4-chlorophenyl)-n-butyl]imidazole

The hydroxyl group is then converted to a chlorine atom to facilitate the subsequent nucleophilic substitution.

Protocol:

  • In a 250 ml three-necked flask, dissolve 1-[4-(4-chlorophenyl)-2-hydroxy-n-butyl]imidazole (18g, 0.072 mol) in 100 ml of dichloromethane.[4]

  • Add thionyl chloride (12.85g, 0.108 mol) to the solution.[4]

  • Reflux the mixture for 1 hour, then cool to room temperature.[4]

  • Carefully add 10 ml of water.[4]

  • Adjust the pH to 8 with a saturated aqueous solution of sodium carbonate.[4]

  • Separate the organic layer and concentrate it to dryness to obtain the product as a brown oil.[4]

ParameterValueReference
Yield93.9%[4]
Purity (HPLC)98.2%[4]
Step 4: Synthesis of Butoconazole (free base)

The final carbon-sulfur bond is formed by reacting the chlorinated intermediate with 2,6-dichlorothiophenol.

Protocol:

  • Prepare a solution of 2,6-dichlorothiophenol in a suitable aprotic solvent such as dimethylformamide (DMF).

  • Add a base, such as sodium hydride, to the solution to form the thiophenolate anion.

  • Add 1-[2-chloro-4-(4-chlorophenyl)-n-butyl]imidazole to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Step 5: Synthesis of Butoconazole Nitrate

The free base of Butoconazole is converted to its nitrate salt for pharmaceutical formulation.

Protocol:

  • Dissolve the purified Butoconazole free base in a suitable solvent such as isopropanol.

  • Stir the solution at 105-108°C under a nitrogen atmosphere for 3-4 hours.[1]

  • After the reaction, cool to 22-25°C and remove inorganic salts by filtration.[1]

  • Wash the filtrate and clarify with activated carbon.[1]

  • Adjust the pH of the clear solution to 3-3.5 by adding 65% nitric acid.[1]

  • Stir the solution at the same temperature for 1 hour, then cool to 8-12°C to induce crystallization.[1]

  • Filter the crystals and wash to obtain the final product.[1]

ParameterValueReference
Yield90%[1]

Mechanism of Action: Inhibition of Fungal Ergosterol Biosynthesis

Butoconazole, like other imidazole antifungals, functions by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase. This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane. The disruption of ergosterol synthesis leads to a compromised cell membrane, increased permeability, and ultimately, inhibition of fungal growth.

Ergosterol_Biosynthesis_Inhibition Lanosterol Lanosterol Enzyme Lanosterol 14α-demethylase (Cytochrome P450) Lanosterol->Enzyme Substrate Ergosterol Ergosterol Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Essential component Butoconazole Butoconazole Butoconazole->Enzyme Inhibits Enzyme->Ergosterol Catalyzes conversion

Figure 2. Mechanism of action of Butoconazole, illustrating the inhibition of lanosterol 14α-demethylase and the subsequent disruption of fungal cell membrane integrity.

Conclusion

This application note provides a detailed and structured guide for the synthesis of Butoconazole nitrate. By following the outlined protocols and referring to the provided data, researchers can achieve a reproducible and efficient synthesis of this important antifungal agent. The information presented is intended to support further research and development in the field of medicinal chemistry and drug discovery.

References

Application Note: HPLC Quantification of 1-(2-Chloro-4-(4-chlorophenyl)butyl)-1h-imidazole (Butoconazole)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the quantitative analysis of 1-(2-Chloro-4-(4-chlorophenyl)butyl)-1h-imidazole, commonly known as Butoconazole, using High-Performance Liquid Chromatography (HPLC) with UV detection. The described method is designed to be robust, accurate, and precise for routine analysis in research and quality control environments. This document includes a comprehensive experimental protocol, data presentation in tabular format, and workflow diagrams to ensure clarity and reproducibility.

Introduction

This compound, an imidazole derivative, is an antifungal agent.[1] Accurate and reliable quantification of this active pharmaceutical ingredient (API) is crucial for drug development, formulation studies, and quality assurance. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the quantification of pharmaceutical compounds due to its high resolution, sensitivity, and specificity.[2] This application note details a reversed-phase HPLC (RP-HPLC) method for the determination of Butoconazole.

Experimental Protocol

This section outlines the necessary reagents, equipment, and a step-by-step procedure for the HPLC analysis of Butoconazole.

Materials and Reagents
  • Reference Standard: this compound (Butoconazole), purity >99%

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade or purified to 18.2 MΩ·cm)

  • Buffer Reagents: Sodium dihydrogen orthophosphate, Phosphoric acid (or formic acid for MS compatibility)

  • Filters: 0.45 µm syringe filters (nylon or PTFE)

Instrumentation
  • HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Analytical balance

  • pH meter

  • Sonicator

  • Volumetric flasks and pipettes

Chromatographic Conditions

A summary of the HPLC method parameters is provided in the table below. These conditions are based on established methods for Butoconazole and similar imidazole derivatives.[2][3]

ParameterRecommended Condition
Stationary Phase (Column) C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : 0.05 M Sodium Dihydrogen Orthophosphate Buffer (pH 3.1) (50:50, v/v)[3]
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 210 nm[2]
Run Time 10 minutes
Preparation of Solutions

2.4.1. Mobile Phase Preparation: Prepare a 0.05 M Sodium dihydrogen orthophosphate buffer and adjust the pH to 3.1 using phosphoric acid.[3] Mix the buffer with acetonitrile in a 50:50 (v/v) ratio. Filter the mobile phase through a 0.45 µm membrane filter and degas using sonication before use.

2.4.2. Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh about 25 mg of the Butoconazole reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

2.4.3. Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 10, 25, 50, 100, 150 µg/mL).

2.4.4. Sample Preparation: Accurately weigh a portion of the sample containing the analyte and dissolve it in a suitable volume of mobile phase to obtain a theoretical concentration within the calibration range. Sonicate for 15 minutes to ensure complete dissolution.[2] Filter the solution through a 0.45 µm syringe filter before injection.

HPLC Analysis Procedure
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure the system is clean.

  • Inject the working standard solutions in increasing order of concentration.

  • Inject the prepared sample solutions.

  • Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.

  • Determine the concentration of Butoconazole in the sample solutions from the calibration curve.

Data Presentation

The quantitative performance of the HPLC method should be validated according to ICH guidelines.[4] Key validation parameters are summarized in the table below. The provided values are examples based on typical performance for similar HPLC methods.[5][6]

Validation ParameterTypical Performance
Linearity (Correlation Coefficient, R²) > 0.999
Range 10 - 150 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) < 2.0%
Limit of Detection (LOD) 0.02 µg/mL
Limit of Quantification (LOQ) 0.06 µg/mL
Specificity No interference from blank or placebo

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships of the method validation parameters.

HPLC_Workflow cluster_prep Solution Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_mobile Mobile Phase Preparation sys_equilibration System Equilibration prep_mobile->sys_equilibration prep_std Standard Solution Preparation inject_std Inject Standards prep_std->inject_std prep_sample Sample Solution Preparation inject_sample Inject Samples prep_sample->inject_sample inject_blank Inject Blank sys_equilibration->inject_blank inject_blank->inject_std inject_std->inject_sample calibration Construct Calibration Curve inject_std->calibration quantification Quantify Sample Concentration inject_sample->quantification calibration->quantification

Caption: Experimental workflow for the HPLC quantification of Butoconazole.

Validation_Parameters cluster_method HPLC Method Validation linearity Linearity & Range accuracy Accuracy linearity->accuracy precision Precision linearity->precision robustness Robustness accuracy->robustness lod_loq LOD & LOQ precision->lod_loq specificity Specificity specificity->robustness lod_loq->robustness

Caption: Logical relationship of HPLC method validation parameters.

Conclusion

The HPLC method described in this application note is suitable for the reliable quantification of this compound (Butoconazole) in a research or quality control setting. The provided protocol and parameters should be validated in the user's laboratory to ensure performance meets the required standards. This method offers a balance of speed, sensitivity, and accuracy for the routine analysis of this important antifungal agent.

References

Application Notes and Protocols for the Analytical Characterization of Imidazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of analytical techniques for the qualitative and quantitative characterization of imidazole derivatives, a crucial class of compounds in pharmaceuticals, environmental science, and material science. Detailed application notes are provided for each technique, outlining its principles, advantages, and specific uses in the analysis of imidazoles. These are supplemented with step-by-step experimental protocols and quantitative data summaries to facilitate practical implementation in a laboratory setting.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of imidazole derivatives due to its versatility, high resolution, and sensitivity.[1] It is widely applicable across various matrices including pharmaceutical formulations, biological fluids, and environmental samples.[1]

Application Note: HPLC-UV for Pharmaceutical Quality Control

Reverse-phase HPLC coupled with an Ultraviolet (UV) detector is a robust and cost-effective method for the routine quality control of imidazole-based active pharmaceutical ingredients (APIs) and formulations. This technique is ideal for determining the purity of bulk drug substances and quantifying the API content in final dosage forms like creams, tablets, and ointments.[1] The selection of a suitable C8 or C18 column and an appropriate mobile phase composition allows for the efficient separation of the target analyte from excipients and potential degradation products.

Experimental Protocol: Quantification of Imidazole Antimycotics in Creams via HPLC-UV

This protocol is designed for the simultaneous determination of imidazole antimycotic drugs such as ketoconazole, clotrimazole, and miconazole in cream formulations.[1]

1.2.1. Materials and Reagents:

  • HPLC grade methanol and acetonitrile

  • HPLC grade water

  • Potassium dihydrogen phosphate (KH2PO4)

  • Ortho-phosphoric acid

  • Reference standards of imidazole derivatives

  • Cream sample containing imidazole derivative(s)

  • Syringe filters (0.45 µm)

1.2.2. Instrumentation:

  • HPLC system with a UV detector

  • C8 or C18 analytical column (e.g., Thermo Scientific® BDS Hypersil C8, 5 µm, 250 x 4.6 mm)[2][3]

  • Data acquisition and processing software

1.2.3. Sample Preparation:

  • Accurately weigh a portion of the cream equivalent to a known amount of the API.

  • Disperse the sample in a suitable organic solvent like methanol or acetonitrile.[1]

  • Sonicate the mixture for 15-20 minutes to ensure complete dissolution of the active ingredient.

  • Filter the solution through a 0.45 µm syringe filter to remove particulate matter.[4]

1.2.4. Chromatographic Conditions:

  • Mobile Phase: A mixture of methanol and 0.025 M KH2PO4 (e.g., 70:30, v/v), with the pH adjusted to 3.20 with ortho-phosphoric acid.[2][3]

  • Flow Rate: 1.0 mL/min.[1][2][3]

  • Column Temperature: Ambient.[2][3]

  • Detection Wavelength: A wavelength appropriate for the analytes (e.g., 300 nm).[1][2][3]

  • Injection Volume: 20 µL.[1]

1.2.5. Quantification:

  • Prepare a series of standard solutions of the imidazole compounds of interest in the mobile phase.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of the analytes in the sample by comparing their peak areas to the calibration curve.[1]

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as the analysis of imidazole derivatives in complex biological matrices or trace-level environmental monitoring, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the method of choice.[5]

Application Note: LC-MS/MS for Bioanalysis and Environmental Monitoring

LC-MS/MS offers unparalleled sensitivity and specificity, enabling the detection and quantification of imidazole derivatives at very low concentrations (ng/mL to pg/mL levels).[5] In drug development, it is essential for pharmacokinetic studies, allowing the measurement of drug and metabolite concentrations in plasma, urine, and tissues. For environmental analysis, LC-MS/MS is used to monitor for the presence of imidazole-based pollutants in water, soil, and atmospheric particles.[5] The use of Multiple Reaction Monitoring (MRM) enhances selectivity by monitoring specific precursor-to-product ion transitions.[1]

Experimental Protocol: Analysis of Imidazole Derivatives in Rat Plasma via LC-MS/MS

This protocol is tailored for pharmacokinetic studies of an imidazole derivative in a biological matrix.[5]

2.2.1. Materials and Reagents:

  • LC-MS grade acetonitrile and methanol

  • LC-MS grade water with 0.1% formic acid

  • Internal standard (isotope-labeled analog of the analyte)

  • Rat plasma samples

2.2.2. Instrumentation:

  • UHPLC or HPLC system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

  • Analytical column (e.g., Supelco Ascentis C18)[5]

2.2.3. Sample Preparation (Protein Precipitation):

  • To a 100 µL aliquot of plasma sample, add 200 µL of acetonitrile containing the internal standard (1:2 v/v).[5]

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.[5]

  • Reconstitute the residue in the initial mobile phase.[5]

  • Inject a 5 µL aliquot into the LC-MS/MS system.[5]

2.2.4. LC-MS/MS Conditions:

  • LC System: Agilent 1100 Series HPLC or equivalent.[5]

  • Column: Supelco Ascentis C18.[5]

  • Mobile Phase A: Water with 0.1% formic acid.[5]

  • Mobile Phase B: Methanol with 0.1% formic acid.[5]

  • Gradient: A suitable gradient to separate the analyte from matrix components (e.g., 3% to 35.5% B over 5 min, then to 100% B in 1 min, hold for 2 min).[5]

  • Flow Rate: 0.4 mL/min.[5]

  • Mass Spectrometry System: Thermo Scientific Q Exactive Plus Orbitrap MS or equivalent.[5]

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[5]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantification.[1]

Quantitative Data Summary for LC-MS/MS Methods
MatrixAnalytesSample PreparationKey Performance Parameters
Atmospheric Particles10 ImidazolesAqueous extractionLOD: 1-25 nM; LOQ: 1-50 nM; R² > 0.99; Intraday RSD < 2%; Interday RSD < 3%[5]
Water, Sediment, Soil21 Benzimidazoles and NitroimidazolesSolid-Phase ExtractionMQLs < 1.0 ng·L⁻¹ (water), < 1.0 µg·kg⁻¹ (sediment/soil); R² > 0.995; Recovery: 60–120%; RSD < 15%[5]
Rat PlasmaROS203 (imidazole H3 antagonist)Protein precipitationLLOQ: 2.61 ng/mL; R² > 0.99[5]

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile imidazole derivatives. For non-volatile imidazoles, derivatization is often required to increase their volatility and thermal stability.

Application Note: GC-MS for Trace Analysis and Structural Elucidation

GC-MS provides excellent chromatographic separation and definitive identification based on the mass spectrum of the analyte. The mass spectrum serves as a "fingerprint" that can be compared to spectral libraries for confident compound identification. This technique is particularly useful for identifying impurities and degradation products in imidazole synthesis and for the analysis of specific imidazole derivatives in complex mixtures.

Experimental Protocol: Derivatization-GC-MS for Imidazole Analysis

This protocol describes a general workflow for the analysis of non-volatile imidazole derivatives.

3.2.1. Materials and Reagents:

  • Derivatizing agent (e.g., isobutyl chloroformate)[6]

  • Organic solvents (e.g., acetonitrile, pyridine, anhydrous ethanol, dichloromethane)[6]

  • pH adjustment solutions (e.g., potassium hydroxide)

  • Internal standard

3.2.2. Instrumentation:

  • Gas chromatograph with a split/splitless injector

  • Mass spectrometer detector

  • Capillary column (e.g., 5% phenyl-methylpolysiloxane)[1]

3.2.3. Sample Preparation and Derivatization:

  • Dissolve the sample in a suitable solvent.

  • Adjust the pH of the sample solution to optimize the derivatization reaction (e.g., pH 8.0).[6]

  • Add the derivatizing agent and necessary catalysts (e.g., pyridine).[6]

  • Incubate the mixture at a specific temperature for a defined time to complete the reaction.

  • Extract the derivatized analytes using a non-polar solvent.[1]

3.2.4. GC-MS Conditions:

  • Injector Temperature: Optimized to ensure efficient transfer of derivatized analytes without degradation.[1]

  • Oven Temperature Program: A temperature gradient is typically used to ensure the separation of all target compounds.[1]

  • Carrier Gas: Helium at a constant flow rate.[6]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[6]

  • Mass Scan Range: m/z 50-550.[6]

Spectroscopic Techniques

Spectroscopic methods are indispensable for the structural elucidation and characterization of newly synthesized imidazole derivatives.

Application Note: Spectroscopic Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is the most powerful tool for determining the precise molecular structure of imidazole derivatives. ¹H NMR provides information about the number, environment, and connectivity of protons, while ¹³C NMR provides information about the carbon skeleton.[7][8]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in an imidazole derivative. Characteristic absorption bands for N-H, C-H, C=N, and C-N stretching and bending vibrations can confirm the presence of the imidazole ring and its substituents.[9][10]

  • UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Imidazole and its derivatives typically exhibit characteristic absorption maxima in the UV region, which can be useful for quantitative analysis and for studying electronic properties.[11][12]

Key Spectroscopic Data for Imidazole
TechniqueFunctional Group/ProtonCharacteristic Signal
FTIR N-H stretching3500-3000 cm⁻¹[9]
C-H stretching3126, 3040, 2922 cm⁻¹[9]
C-N stretching1486, 1440, 1367, 1325 cm⁻¹[9]
¹H NMR H-2~7.7 ppm (singlet)
H-4, H-5~7.1 ppm (singlet)
UV-Vis π → π* transition~209 nm[12]

Thin-Layer Chromatography (TLC)

Application Note: Rapid Screening and Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used for the qualitative analysis of imidazole derivatives.[13] It is widely used to monitor the progress of chemical reactions, to identify compounds in a mixture, and to determine the purity of a substance.[13][14] By comparing the retention factor (Rf) of a spot with that of a known standard, one can tentatively identify the components of a sample.

Experimental Protocol: TLC for Purity Assessment

5.2.1. Materials and Reagents:

  • TLC plates (e.g., silica gel 60 F254)[14]

  • Developing solvent system (e.g., a mixture of ethyl acetate and hexane)

  • Sample and reference standard solutions

  • Developing chamber

  • UV lamp for visualization

5.2.2. Procedure:

  • Spot a small amount of the sample and standard solutions onto the baseline of the TLC plate.

  • Place the plate in a developing chamber containing the mobile phase.

  • Allow the solvent to move up the plate by capillary action until it reaches near the top.

  • Remove the plate from the chamber and mark the solvent front.

  • Visualize the spots under a UV lamp (254 nm).[14]

  • Calculate the Rf value for each spot (Rf = distance traveled by the spot / distance traveled by the solvent front).

  • Assess the purity by observing the number of spots in the sample lane.

Visualizations of Experimental Workflows

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing start Weigh Cream Sample disperse Disperse in Solvent start->disperse sonicate Sonicate disperse->sonicate filter Filter (0.45 µm) sonicate->filter inject Inject into HPLC filter->inject Prepared Sample separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection separate->detect chromatogram Generate Chromatogram detect->chromatogram Signal integrate Integrate Peak Area chromatogram->integrate quantify Quantify using Calibration Curve integrate->quantify result Report Concentration quantify->result

LC_MS_MS_Workflow cluster_prep Sample Preparation (Plasma) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Plasma Aliquot precipitate Protein Precipitation (Acetonitrile) start->precipitate centrifuge Centrifuge precipitate->centrifuge evaporate Evaporate Supernatant centrifuge->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC reconstitute->inject Processed Sample separate UPLC Separation inject->separate ionize Electrospray Ionization (ESI) separate->ionize analyze Tandem Mass Spectrometry (MS/MS) ionize->analyze mrm MRM Data Acquisition analyze->mrm Ion Transitions integrate Peak Integration mrm->integrate quantify Quantification integrate->quantify result Determine Concentration quantify->result

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Sample Solution derivatize Derivatization start->derivatize extract Solvent Extraction derivatize->extract inject Inject into GC extract->inject Derivatized Sample separate Gas Chromatographic Separation inject->separate ionize Electron Ionization (EI) separate->ionize analyze Mass Spectrometry ionize->analyze tic Total Ion Chromatogram analyze->tic Ion Data spectra Mass Spectra Acquisition tic->spectra identify Library Search & Identification spectra->identify result Compound Identification identify->result

References

Application Notes and Protocols for 1-(2-Chloro-4-(4-chlorophenyl)butyl)-1H-imidazole as a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Chloro-4-(4-chlorophenyl)butyl)-1H-imidazole, also identified as Butoconazole Impurity 3, is a critical reference standard for the quality control of the antifungal agent Butoconazole.[1] As a key intermediate in the synthesis of Butoconazole, its presence in the final active pharmaceutical ingredient (API) must be strictly monitored to ensure the safety and efficacy of the drug product.[2][3][4] These application notes provide detailed protocols for the use of this compound as a reference standard in the pharmaceutical industry.

This reference standard is essential for the identification and quantification of this specific impurity in Butoconazole drug substances and drug products, aiding in method validation, and ensuring compliance with regulatory requirements for impurity profiling.

Physicochemical Properties

A summary of the key physicochemical properties of the reference standard is presented in the table below.

PropertyValue
Chemical Name This compound
Synonyms Butoconazole Impurity 3, 1-[2-Chloro-4-(4-Chlorophenyl)-Butyl]-Imidazol-
CAS Number 67085-12-5, 68055-81-2[1][5]
Molecular Formula C₁₃H₁₄Cl₂N₂[1][5]
Molecular Weight 269.17 g/mol [1][5]
Appearance White to off-white powder[5]
Purity ≥98.0%[5]
Solubility Soluble in organic solvents such as methanol and acetonitrile.

Applications

The primary applications of this compound as a reference standard include:

  • Impurity Profiling: Identification and quantification of this compound in batches of Butoconazole API and formulated products.

  • Analytical Method Validation: Used as a standard to validate the specificity, linearity, accuracy, and precision of chromatographic methods developed for impurity determination.

  • Quality Control: Routine analysis in quality control laboratories to ensure that the levels of this impurity in Butoconazole are within the specified limits.

  • Forced Degradation Studies: To help identify and characterize degradation products of Butoconazole under various stress conditions.

Experimental Protocols

The following are recommended protocols for the use of this compound as a reference standard.

High-Performance Liquid Chromatography (HPLC) for Impurity Quantification

This protocol outlines a reversed-phase HPLC method for the quantification of this compound in a Butoconazole sample.

4.1.1. Chromatographic Conditions

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : Phosphate Buffer (pH 3.0) (50:50, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 210 nm
Run Time 20 minutes

4.1.2. Preparation of Solutions

  • Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to obtain concentrations in the range of 0.1 - 10 µg/mL.

  • Sample Solution: Accurately weigh a quantity of the Butoconazole sample equivalent to 10 mg and transfer it to a 10 mL volumetric flask. Add approximately 7 mL of the mobile phase and sonicate for 15 minutes to dissolve. Allow the solution to cool to room temperature and dilute to volume with the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

4.1.3. Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure the system is clean.

  • Inject the working standard solutions in increasing order of concentration.

  • Inject the prepared sample solution.

  • Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.

  • Determine the concentration of this compound in the sample solution from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification

GC-MS can be used as a confirmatory identification technique for the presence of this compound.

4.2.1. GC-MS Conditions

ParameterRecommended Condition
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 280 °C
Injection Volume 1 µL (Splitless mode)
Oven Temperature Program Start at 150 °C, hold for 2 min, ramp to 300 °C at 15 °C/min, hold for 10 min
Transfer Line Temperature 290 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 50 - 500 amu

4.2.2. Preparation of Solutions

  • Standard Solution (50 µg/mL): Accurately weigh about 5 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Sample Solution: Prepare the sample solution as described in the HPLC protocol, using methanol as the diluent.

4.2.3. Analysis Procedure

  • Inject the standard solution to determine the retention time and obtain the mass spectrum of the reference standard.

  • Inject the sample solution.

  • Compare the retention time and the mass spectrum of any peak in the sample chromatogram with those of the reference standard for positive identification.

Visualizations

Synthesis of Butoconazole

The following diagram illustrates the synthesis pathway of Butoconazole, highlighting the role of this compound as a key intermediate.

G A 1-(4-(4-chlorophenyl)-2-hydroxybutyl)-1H-imidazole B This compound (Reference Standard) A->B Chlorination C Butoconazole B->C Substitution D Butoconazole Nitrate C->D Salt Formation reagent1 Thionyl Chloride (SOCl₂) reagent1->A reagent2 2,6-dichlorothiophenol reagent2->B reagent3 Nitric Acid (HNO₃) reagent3->C G cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting Sample Butoconazole Sample SamplePrep Dissolve & Dilute Sample->SamplePrep Standard Reference Standard StandardPrep Dissolve & Dilute Standard->StandardPrep HPLC HPLC-UV Analysis SamplePrep->HPLC GCMS GC-MS Identification (Confirmatory) SamplePrep->GCMS StandardPrep->HPLC StandardPrep->GCMS Quant Quantification (Calibration Curve) HPLC->Quant Ident Identification (RT & Mass Spectra) GCMS->Ident Report Report Results Quant->Report Ident->Report G Butoconazole Butoconazole Enzyme Lanosterol 14α-demethylase (CYP51) Butoconazole->Enzyme Inhibition Ergosterol Ergosterol Synthesis Enzyme->Ergosterol Catalyzes Lanosterol Lanosterol Lanosterol->Enzyme Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Maintains Death Fungal Cell Death Membrane->Death Disruption leads to

References

Application Notes and Protocols for N-Alkylation of Imidazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The N-alkylation of imidazoles is a fundamental and widely utilized transformation in organic synthesis, crucial for the preparation of a vast array of biologically active compounds, ionic liquids, and functional materials. The imidazole core, present in numerous natural products and pharmaceuticals, can be readily modified at the nitrogen atom to tune its physicochemical and biological properties. This document provides detailed experimental procedures for several common N-alkylation methods, along with comparative data to aid in the selection of the most suitable protocol for a given application.

General Reaction Mechanism

The N-alkylation of imidazole is a nucleophilic substitution reaction. The process typically involves two key steps:

  • Deprotonation: An appropriate base is used to abstract the acidic proton from the N-H bond of the imidazole ring, generating a highly nucleophilic imidazolate anion.

  • Nucleophilic Attack: The resulting imidazolate anion then attacks the electrophilic carbon of an alkylating agent (commonly an alkyl halide), leading to the displacement of a leaving group and the formation of the desired N-alkylated imidazole product.[1]

A common side reaction is the further alkylation of the N-alkylated imidazole product, which is still nucleophilic, to form a dialkylated imidazolium salt. This can often be mitigated by controlling stoichiometry and reaction conditions.[1]

N-Alkylation of Imidazole Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack Imidazole Imidazole Imidazolate_Anion Imidazolate Anion Imidazole->Imidazolate_Anion + Base Base Base (e.g., K₂CO₃, NaH) Protonated_Base Protonated Base Base->Protonated_Base + H⁺ N_Alkylated_Imidazole N-Alkylated Imidazole Imidazolate_Anion->N_Alkylated_Imidazole + R-X Imidazolate_Anion->N_Alkylated_Imidazole Alkyl_Halide Alkyl Halide (R-X) Halide_Ion Halide Ion (X⁻) Alkyl_Halide->Halide_Ion

Caption: General mechanism for the N-alkylation of imidazole.

Experimental Protocols

Several methods have been developed for the N-alkylation of imidazoles, each with its own advantages. Below are detailed protocols for three common approaches.

Protocol 1: Conventional N-Alkylation using a Base in an Organic Solvent

This is a widely used and versatile method suitable for a broad range of substrates.

Materials:

  • Substituted imidazole (1.0 equiv)

  • Alkylating agent (e.g., alkyl halide) (1.1 - 2.0 equiv)[2]

  • Base (e.g., K₂CO₃, KOH, NaH) (1.1 - 1.5 equiv)[1][2]

  • Anhydrous polar aprotic solvent (e.g., Acetonitrile (CH₃CN), N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))[1][2]

Procedure:

  • To a solution of the substituted imidazole (e.g., 7.87 mmol) in the chosen solvent (30 mL), add the base (e.g., K₂CO₃, 8.7 mmol).[2]

  • Stir the mixture at room temperature for 15-30 minutes to facilitate the formation of the imidazolate anion.[2]

  • Add the alkylating agent (e.g., 15.74 mmol) dropwise to the reaction mixture.[2]

  • The reaction can be run at room temperature or heated to increase the reaction rate. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[2]

  • Upon completion, pour the reaction mixture into ice-water.[2]

  • Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.[2]

  • Combine the organic layers and wash with brine.[2]

  • Dry the organic phase over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).[2]

  • Remove the solvent under reduced pressure to obtain the crude product.[2]

  • Purify the residue by column chromatography on silica gel if necessary.[2]

Protocol 2: Microwave-Assisted N-Alkylation

Microwave irradiation can significantly accelerate the reaction, leading to shorter reaction times and often improved yields.[3][4]

Materials:

  • Imidazole derivative (1.0 equiv)

  • Alkylating agent (1.2 equiv)[3]

  • Base (e.g., K₂CO₃ and KOH mixture)[5]

  • Tetrabutylammonium bromide (TBAB) (catalytic amount)[5]

Procedure:

  • In a microwave-safe vessel, combine the imidazole derivative, the alkylating agent, a catalytic amount of TBAB, and a mixture of K₂CO₃ and KOH.[5]

  • Irradiate the mixture in a domestic or dedicated microwave synthesizer at a specified power (e.g., 50°C) for a short duration (e.g., 5 minutes), or until the reaction is complete as monitored by TLC.[5]

  • After cooling, dissolve the reaction mixture in a suitable organic solvent (e.g., dichloromethane).[6]

  • Wash the organic layer with brine and dry over an anhydrous drying agent.[6]

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Protocol 3: Phase-Transfer Catalysis (PTC)

PTC is an effective method, particularly when dealing with reactants that are soluble in different phases. It often leads to high yields and avoids the need for anhydrous solvents.[7]

Materials:

  • Imidazole (1.0 equiv)

  • Alkylating agent (e.g., n-bromoalkane) (1.0 - 1.2 equiv)

  • Base (e.g., solid KOH)

  • Phase-transfer catalyst (e.g., Tetrabutylammonium iodide (TBAI), 18-crown-6)[7]

  • Organic solvent (e.g., benzene, diethyl ether) or solvent-free conditions[7]

Procedure:

  • Combine the imidazole, alkylating agent, solid base, and phase-transfer catalyst in the chosen solvent or without solvent.[7]

  • Stir the mixture vigorously at room temperature or with gentle heating.

  • Monitor the reaction by TLC.

  • Upon completion, filter off the solid residues.

  • If a solvent was used, remove it under reduced pressure.

  • The crude product can be purified by distillation or column chromatography.

Experimental_Workflow start Start reactants Combine Imidazole, Base, Alkylating Agent, and Solvent start->reactants reaction Stir at RT or Heat (Monitor by TLC) reactants->reaction workup Aqueous Workup (Quench with water) reaction->workup extraction Extract with Organic Solvent workup->extraction drying Dry Organic Layer (e.g., Na₂SO₄) extraction->drying evaporation Solvent Evaporation drying->evaporation purification Purification (Column Chromatography) evaporation->purification product N-Alkylated Imidazole purification->product

Caption: General experimental workflow for N-alkylation.

Data Presentation

The following tables summarize quantitative data from various N-alkylation procedures for imidazoles, providing a comparative overview of different reaction conditions and their outcomes.

Table 1: N-Alkylation of 4-Nitroimidazole at Room Temperature [2]

Alkylating AgentBaseSolventReaction Time (h)Yield (%)
Ethyl bromoacetateK₂CO₃CH₃CN2440
Ethyl bromoacetateK₂CO₃DMSO2435
Ethyl bromoacetateK₂CO₃DMF2430

Table 2: Comparison of Conventional vs. Microwave-Assisted N-Alkylation of Imidazole [5]

Alkylating AgentMethodReaction TimeYield (%)
C₁₂H₂₅BrConventional3 h (reflux) + overnight (stirring)80
C₁₂H₂₅BrMicrowave5 min90
C₁₆H₃₃BrConventional3 h (reflux) + overnight (stirring)80
C₁₆H₃₃BrMicrowave5 min90

Table 3: N-Alkylation of Imidazole with 1-Bromobutane using Various Catalysts [8][9]

Catalyst/ConditionsTemperatureReaction Time (min)Yield (%)
Cs-exchanged Norit Carbon333 K120~75
Na-exchanged Norit Carbon333 K120~40
Cs-Norit with Ultrasound293 K120>80
Na-Norit with Ultrasound293 K120~45

Table 4: Phase-Transfer Catalyzed N-Alkylation of Imidazoles [7]

Imidazole DerivativeAlkylating AgentCatalystConditionsYield (%)
ImidazoleVarious Alkyl Halides18-crown-6K-tert-butoxide, Diethyl etherHigh
Imidazolen-bromoalkaneTBAIKOH, BenzeneGood
ImidazoleVarious Alkyl HalidesNone specifiedSolid-Liquid PTC, no solventHigh

These protocols and data provide a solid foundation for researchers to develop and optimize N-alkylation reactions for their specific imidazole-containing target molecules. The choice of method will depend on factors such as the reactivity of the substrates, desired reaction time, available equipment, and scalability.

References

Application Notes and Protocols for Microwave-Assisted Synthesis of Substituted Imidazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the efficient synthesis of substituted imidazoles utilizing microwave-assisted organic synthesis (MAOS). This technique offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved product yields, and often, enhanced purity.[1][2] The protocols outlined below are based on established methodologies, primarily the Debus-Radziszewski reaction and its variations, which are widely employed for the construction of polysubstituted imidazole scaffolds.[3][4][5][6]

Introduction

Imidazole derivatives are a cornerstone in medicinal chemistry and drug development, forming the core structure of numerous pharmaceuticals with a wide range of biological activities, including antifungal, antibacterial, anti-inflammatory, and anticancer properties.[7] The demand for rapid and efficient methods to generate libraries of substituted imidazoles for drug discovery has driven the adoption of enabling technologies like microwave synthesis.

Microwave energy provides uniform and rapid heating of the reaction mixture, leading to a significant acceleration of chemical transformations.[1][2] This "green chemistry" approach often allows for solvent-free reactions or the use of environmentally benign solvents, further enhancing its appeal.[7][8]

Core Synthesis Strategy: The Debus-Radziszewski Reaction

The Debus-Radziszewski reaction is a classic and versatile multicomponent reaction for the synthesis of imidazoles.[3][5][6] In its microwave-assisted format, it typically involves the one-pot condensation of a 1,2-dicarbonyl compound (e.g., benzil), an aldehyde, and a source of ammonia (e.g., ammonium acetate).[4][9] This methodology can be readily adapted to produce tri- and tetrasubstituted imidazoles.[7][10]

A generalized scheme for the microwave-assisted Debus-Radziszewski reaction is presented below:

G Dicarbonyl 1,2-Dicarbonyl (e.g., Benzil) Microwave Microwave Irradiation Dicarbonyl->Microwave Aldehyde Aldehyde Aldehyde->Microwave Ammonia Ammonia Source (e.g., NH4OAc) Ammonia->Microwave Amine Primary Amine (for Tetrasubstituted) Amine->Microwave Tri_Imidazole Trisubstituted Imidazole Microwave->Tri_Imidazole Tetra_Imidazole Tetrasubstituted Imidazole Microwave->Tetra_Imidazole Catalyst Catalyst (Optional) (e.g., p-TsOH, Amberlyst A-15) Catalyst->Microwave Solvent Solvent (or Solvent-free) Solvent->Microwave

Caption: General workflow for microwave-assisted imidazole synthesis.

Data Presentation: Comparison of Microwave-Assisted Protocols

The following tables summarize quantitative data from various published protocols for the microwave-assisted synthesis of substituted imidazoles, allowing for easy comparison of reaction conditions and outcomes.

Table 1: Synthesis of 2,4,5-Trisubstituted Imidazoles

1,2-DicarbonylAldehydeCatalystSolventPower (W)Time (min)Yield (%)Reference
BenzilAromatic AldehydesNoneAcetic Acid-580-99[4]
BenzilAromatic AldehydesAmberlyst A-15None (Solvent-free)--High[4]
BenzilAromatic AldehydesFe3O4 MNPsNone (Solvent-free)Low-Good[4]
BenzilAromatic Aldehydesp-Toluenesulfonic acidEthanol--46-80[7]
BenzilAromatic AldehydesSilicotungstic acid (7.5 mol%)EthanolReflux-94[4]
1,2-bis(4-chlorophenyl)ethane-1,2-dioneAromatic AldehydesNoneEthanoic Acid7207>70[11][12]

Table 2: Synthesis of 1,2,4,5-Tetrasubstituted Imidazoles

1,2-DicarbonylAldehydePrimary AmineCatalystSolventPower (W)Time (min)Yield (%)Reference
BenzilSubstituted AldehydeAromatic AmineNoneNone (Solvent-free)--Excellent[4]
BenzilAldehydesAminesTrifluoroacetic acid (TFA)None (Solvent-free)---[13]
Imidazo[1,2-a]pyrimidine-2-carbaldehydeBenzilAliphatic/Aromatic Aminesp-Toluenesulfonic acidEthanol--46-80[7]

Experimental Protocols

Protocol 1: One-Pot, Solvent-Free Microwave-Assisted Synthesis of 2,4,5-Trisubstituted Imidazoles

This protocol is adapted from methodologies emphasizing green chemistry principles by avoiding the use of solvents.[4][10]

Materials:

  • Benzil (1.0 mmol)

  • Substituted aromatic aldehyde (1.0 mmol)

  • Ammonium acetate (excess, e.g., 5.0 mmol)

  • Microwave reactor vials

  • Magnetic stirrer

Procedure:

  • In a microwave reactor vial, combine benzil (1.0 mmol), the substituted aromatic aldehyde (1.0 mmol), and ammonium acetate (5.0 mmol).

  • The vial is sealed and placed in the microwave reactor.

  • The reaction mixture is irradiated at a specified power and for a set time (e.g., 100-300 W for 3-10 minutes). The optimal conditions may vary depending on the specific substrates and microwave unit.

  • After irradiation, the vial is cooled to room temperature.

  • The reaction mixture is typically treated with cold water, and the resulting solid precipitate is collected by filtration.

  • The crude product is washed with water and then purified, typically by recrystallization from a suitable solvent like ethanol, to afford the pure 2,4,5-trisubstituted imidazole.

G cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Purification A Combine Reactants: - Benzil - Aldehyde - NH4OAc B Seal Vial & Irradiate in Microwave Reactor A->B C Cool to RT B->C D Add Cold Water & Filter C->D E Wash with Water D->E F Recrystallize E->F G Pure Product F->G

Caption: Workflow for solvent-free trisubstituted imidazole synthesis.

Protocol 2: Microwave-Assisted Synthesis of Tri- and Tetrasubstituted Imidazoles in Ethanol

This protocol utilizes ethanol as a greener solvent and can be applied to the synthesis of both tri- and tetrasubstituted imidazoles.[7]

Materials:

  • 1,2-Dicarbonyl compound (e.g., Benzil) (1.0 mmol)

  • Aldehyde (1.0 mmol)

  • Ammonium acetate (for trisubstituted) or a primary amine (1.0 mmol) and ammonium acetate (for tetrasubstituted)

  • p-Toluenesulfonic acid (catalytic amount)

  • Ethanol

  • Microwave reactor vials

  • Magnetic stirrer

Procedure:

  • To a microwave reactor vial, add the 1,2-dicarbonyl compound (1.0 mmol), the aldehyde (1.0 mmol), the nitrogen source (ammonium acetate for trisubstituted imidazoles; a primary amine and ammonium acetate for tetrasubstituted imidazoles), and a catalytic amount of p-toluenesulfonic acid.

  • Add ethanol as the solvent.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture under optimized conditions (e.g., specific power, temperature, and time).

  • Upon completion, cool the reaction vessel to room temperature.

  • The solvent is typically removed under reduced pressure.

  • The residue is then purified using an appropriate method, such as column chromatography or recrystallization, to yield the desired substituted imidazole.

Caption: Protocol for imidazole synthesis in ethanol via microwave.

Conclusion

Microwave-assisted synthesis is a powerful and efficient tool for the rapid generation of substituted imidazole libraries. The protocols described herein offer significant advantages in terms of reaction speed and yield, contributing to the acceleration of drug discovery and development programs. The versatility of the Debus-Radziszewski reaction under microwave conditions allows for the synthesis of a diverse range of imidazole derivatives by simply varying the starting materials. Researchers are encouraged to optimize the reaction conditions for their specific substrates and available microwave instrumentation to achieve the best results.

References

Application Notes and Protocols for the Purification of 1-(2-Chloro-4-(4-chlorophenyl)butyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of 1-(2-Chloro-4-(4-chlorophenyl)butyl)-1H-imidazole, a key intermediate in the synthesis of the antifungal agent Butoconazole.[1][2] The protocols outlined below are based on established purification techniques for imidazole derivatives and are intended to serve as a guide for achieving high purity of the target compound.

Physicochemical Properties and Handling

This compound is a white to off-white crystalline solid.[3] It is essential to handle the compound in a well-ventilated area, away from direct sunlight.[3] Proper storage in a cool, dry place is necessary to maintain its stability and integrity over time, with a shelf life of up to two years under appropriate conditions.[3] The compound is slightly soluble in water but demonstrates better solubility in organic solvents.[3]

PropertyValue
Molecular Formula C₁₃H₁₄Cl₂N₂
Molecular Weight 269.17 g/mol [4]
Appearance White to off-white crystalline powder[3]
Purity Typically ≥98.0%[2]
Solubility Slightly soluble in water; soluble in organic solvents[3]
Storage Cool, dry, well-ventilated place[3]

Purification Strategies

The purification of this compound from a crude reaction mixture typically involves one or a combination of the following techniques. The choice of method depends on the nature of the impurities present.

A general workflow for purification can be visualized as follows:

PurificationWorkflow Crude_Mixture Crude Reaction Mixture Aqueous_Wash Aqueous Wash (Acidic) Crude_Mixture->Aqueous_Wash Extraction Liquid-Liquid Extraction Aqueous_Wash->Extraction Organic_Layer Organic Layer Extraction->Organic_Layer Drying Drying Agent (e.g., Na₂SO₄) Organic_Layer->Drying Filtration Filtration Drying->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration Purification_Choice Purification Method Concentration->Purification_Choice Chromatography Flash Chromatography Purification_Choice->Chromatography Impurities have similar polarity Crystallization Crystallization Purification_Choice->Crystallization Crystalline solid with suitable solvent Pure_Product Pure Product Chromatography->Pure_Product Crystallization->Pure_Product AqueousWash start Start: Crude Product in Organic Solvent add_hcl Add 1M HCl to Separatory Funnel start->add_hcl shake_separate Shake and Allow Layers to Separate add_hcl->shake_separate remove_aqueous Drain Aqueous Layer shake_separate->remove_aqueous wash_bicarb Wash Organic Layer with NaHCO₃ Solution remove_aqueous->wash_bicarb wash_brine Wash Organic Layer with Brine wash_bicarb->wash_brine dry_organic Dry Organic Layer (e.g., Na₂SO₄) wash_brine->dry_organic filter Filter dry_organic->filter concentrate Concentrate via Rotary Evaporation filter->concentrate end End: Partially Purified Product concentrate->end

References

Application Note: GC-MS Analysis of 1-(2-Chloro-4-(4-chlorophenyl)butyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive protocol for the qualitative and quantitative analysis of 1-(2-Chloro-4-(4-chlorophenyl)butyl)-1H-imidazole using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a critical intermediate in the synthesis of antifungal agents, such as butoconazole.[1][2] The described methodology is essential for purity assessment, impurity profiling, and quality control in pharmaceutical manufacturing and drug development. The protocol outlines sample preparation, GC-MS instrumental parameters, and data analysis procedures.

Introduction

This compound is a key chemical intermediate with the molecular formula C13H14Cl2N2.[3] It typically appears as a white to off-white crystalline powder and is slightly soluble in water but soluble in organic solvents.[4] Given its role in the synthesis of active pharmaceutical ingredients (APIs), a robust and reliable analytical method is crucial to ensure the quality and purity of the final product. GC-MS is a powerful technique for this purpose, offering high resolution and sensitivity for the detection of imidazole-like compounds.[5][6] This document provides a detailed protocol for the GC-MS analysis of this specific imidazole derivative.

Experimental Protocol

Reagents and Materials
  • Reference Standard: this compound (≥98.0% purity)[2]

  • Solvents: Methanol (HPLC grade), Dichloromethane (GC grade), Acetonitrile (HPLC grade)

  • Internal Standard (IS): (e.g., 1-Phenylimidazole or a structurally similar compound not expected to be in the sample)

  • Derivatizing Agent (Optional): N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Sample Vials: 2 mL amber glass vials with PTFE-lined caps

  • Syringes: Gas-tight syringes for sample injection

Standard and Sample Preparation

Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

Working Standard Solutions (1-100 µg/mL): Prepare a series of working standard solutions by serial dilution of the stock solution with methanol to the desired concentrations for constructing a calibration curve.

Internal Standard (IS) Stock Solution (1000 µg/mL): Prepare a stock solution of the chosen internal standard in methanol.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the test sample.

  • Dissolve the sample in 10 mL of methanol in a volumetric flask.

  • Spike the solution with the internal standard to a final concentration of 10 µg/mL.

  • Vortex the solution for 30 seconds to ensure homogeneity.

  • Filter the solution through a 0.45 µm PTFE syringe filter into a GC vial.

Derivatization (if necessary): For certain imidazole compounds, derivatization can improve peak shape and thermal stability.

  • Evaporate 100 µL of the prepared sample or standard solution to dryness under a gentle stream of nitrogen.

  • Add 50 µL of BSTFA with 1% TMCS and 50 µL of acetonitrile.

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cool to room temperature before GC-MS analysis.

GC-MS Instrumentation and Parameters

A gas chromatograph coupled with a mass spectrometer is used for the analysis. The following parameters are recommended and may be optimized for the specific instrument.

Parameter Setting
Gas Chromatograph
ColumnHP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injection Volume1 µL
Injector Temperature280°C
Injection ModeSplitless
Carrier GasHelium
Flow Rate1.0 mL/min
Oven ProgramInitial temp 150°C, hold for 1 min, ramp at 10°C/min to 300°C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Mass Range50-500 amu
Ion Source Temp.230°C
Quadrupole Temp.150°C
Solvent Delay5 min

Data Analysis and Results

Qualitative identification of this compound is performed by comparing the retention time and the mass spectrum of the sample peak with that of the reference standard. Quantitative analysis is achieved by constructing a calibration curve of peak area ratio (analyte/IS) versus concentration of the working standards.

Expected Quantitative Data

The following table summarizes hypothetical quantitative data based on typical performance for the analysis of imidazole derivatives.[5]

Parameter Value
Retention Time (min) ~ 12.5
Characteristic Mass Fragments (m/z) To be determined from the mass spectrum of the standard. Expected fragments would arise from cleavage of the butyl chain and imidazole ring.
Linear Range (µg/mL) 1 - 100
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) (µg/mL) ~ 0.1
Limit of Quantification (LOQ) (µg/mL) ~ 0.3
Recovery (%) 95 - 105
Relative Standard Deviation (RSD) (%) < 5

Experimental Workflow

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Reporting A Weigh Sample/Standard B Dissolve in Methanol A->B C Spike with Internal Standard B->C D Vortex & Filter C->D E Inject Sample into GC-MS D->E To GC Vial F Chromatographic Separation E->F G Mass Spectrometric Detection F->G H Peak Identification (RT & Mass Spectrum) G->H I Quantification (Calibration Curve) H->I J Generate Report I->J

Caption: Workflow for the GC-MS analysis of this compound.

Conclusion

The GC-MS method described in this application note provides a reliable and sensitive approach for the analysis of this compound. This protocol is suitable for routine quality control in pharmaceutical production and can be adapted for impurity profiling and stability studies. Adherence to this methodology will aid researchers and drug development professionals in ensuring the quality and consistency of this important pharmaceutical intermediate.

References

Troubleshooting & Optimization

Troubleshooting common issues in imidazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Imidazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the synthesis of imidazoles. Below you will find troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low or No Yield

Q1: My imidazole synthesis reaction is resulting in a low yield or is not proceeding to completion. What are the common causes and how can I improve it?

A1: Low yields are a frequent challenge in imidazole synthesis and can be attributed to several factors, including suboptimal reaction conditions, reagent quality, and the specific synthetic route being employed. A systematic approach to troubleshooting is crucial for identifying and resolving the underlying issue.

Troubleshooting Steps:

  • Re-evaluate Starting Materials and Reagents:

    • Purity: Impurities in starting materials can significantly interfere with the reaction.[1] Ensure the purity of your aldehydes, dicarbonyl compounds, and ammonia source. It is advisable to use freshly purified reagents if there is any doubt about their quality.

    • Reagent Stability: Some reagents, like certain aldehydes or oxidizing agents, can degrade over time.[1] For instance, hydrogen peroxide solutions can lose potency.[1] Always use fresh or properly stored reagents.

  • Optimize Reaction Conditions:

    • Temperature: Temperature control is critical. Many imidazole syntheses require elevated temperatures to overcome the activation energy.[1] However, excessive heat can lead to the decomposition of reactants or the desired product.[1] Monitor the reaction temperature closely and consider a systematic study to find the optimal temperature for your specific reaction.

    • Solvent: The choice of solvent can influence the solubility of reactants and intermediates, thereby affecting the reaction rate and yield. Common solvents include ethanol, methanol, acetonitrile, and DMF.[2][3] In some cases, solvent-free conditions, potentially with microwave irradiation, have been shown to improve yields.[2]

    • Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[1][2][3] Incomplete reactions are a common source of low yields.

  • Catalyst Selection and Activity (if applicable):

    • For catalyzed reactions, such as certain variations of the Debus-Radziszewski synthesis or metal-catalyzed cross-coupling reactions, the choice and activity of the catalyst are paramount.[2]

    • Ensure the catalyst is not poisoned or deactivated. For copper- or palladium-catalyzed syntheses, the choice of ligand is also critical.[2]

Comparative Data for Yield Improvement Strategies:

StrategyParameterTraditional MethodImproved MethodTypical Yield Increase
Catalysis Debus-RadziszewskiNo CatalystSilicotungstic acid, DABCO, or boric acid as catalyst[2]20-50%
Energy Source Conventional HeatingReflux in Ethanol (several hours)Microwave Irradiation (minutes)[2]15-40%
Base Selection N-AlkylationWeaker bases (e.g., K₂CO₃)Stronger bases (e.g., NaH) for less reactive alkylating agents[3]30-60%

Q2: I am observing a significant number of side products in my reaction mixture. What are the likely side reactions and how can I minimize them?

A2: The formation of side products is a common issue that complicates purification and reduces the yield of the desired imidazole. The nature of these side products is highly dependent on the specific synthetic route.

Common Side Reactions and Solutions:

  • Incomplete Oxidation: In syntheses involving an oxidation step, such as the oxidation of benzimidazoles to imidazole-4,5-dicarboxylic acid, incomplete oxidation can leave starting material or partially oxidized intermediates in the final product.[1]

    • Solution: Ensure the correct stoichiometry of a fresh, potent oxidizing agent and optimal reaction time and temperature.[1]

  • Over-alkylation/Dialkylation: During N-alkylation of imidazoles, the formation of a dialkylated imidazolium salt is a common side reaction.[3]

    • Solution: Use a controlled amount of the alkylating agent (1.0-1.2 equivalents), add it dropwise, and maintain a moderate reaction temperature to minimize this side reaction.[3]

  • Formation of Hydroxymethylated Intermediates: In syntheses using formaldehyde, such as certain routes to imidazole-4,5-dicarboxylic acid, a mixture of hydroxymethylated imidazole derivatives can form as intermediates.[1]

    • Solution: Ensure the subsequent oxidation step is complete to convert these intermediates to the final product.[1]

  • Formation of 2-Aroyl-4(5)-arylimidazoles: In the synthesis of 2,4(5)-diarylimidazoles, the formation of 2-aroyl-4(5)-arylimidazoles can occur as a side product depending on the reaction conditions.[4]

    • Solution: Careful control of reaction conditions is necessary. It may require re-optimization of temperature, solvent, and stoichiometry.

Issue 2: Purification Challenges

Q3: I am struggling to purify my imidazole derivative. It is co-eluting with impurities during column chromatography. What can I do?

A3: Purification of imidazole derivatives can be challenging due to their polarity and basicity, often leading to co-elution with starting materials or side products.

Troubleshooting Column Chromatography:

  • Optimize the Mobile Phase:

    • Gradient Elution: If you are using an isocratic (constant solvent mixture) system, switching to a gradient elution can significantly improve separation.[5] Start with a less polar solvent system and gradually increase the polarity.

    • Solvent System Modification: Experiment with different solvent systems. Common systems for imidazoles include ethyl acetate/hexane and dichloromethane/methanol. Adding a small amount of a basic modifier like triethylamine (0.1-1%) can improve peak shape and separation by deactivating the acidic silica gel.[5]

  • Change the Stationary Phase:

    • If optimizing the mobile phase is unsuccessful, consider changing the stationary phase. Alumina (basic or neutral) can be a good alternative to silica gel for basic compounds like imidazoles. Reversed-phase chromatography (e.g., C18) is another option for less polar imidazole derivatives.

Q4: My imidazole derivative is "oiling out" during recrystallization instead of forming crystals. What should I do?

A4: "Oiling out" occurs when a compound comes out of solution as a liquid instead of a solid during recrystallization. This is often due to the compound's melting point being lower than the boiling point of the solvent or the presence of impurities.

Solutions for "Oiling Out":

  • Lower the Crystallization Temperature: Try to induce crystallization at a lower temperature.

  • Change the Solvent System: Find a solvent that has a lower boiling point or use a solvent mixture. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[5]

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solution's surface to create nucleation sites for crystal growth.

  • Seed the Solution: If you have a small amount of pure solid, add a tiny crystal to the cooled solution to initiate crystallization.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of Imidazole

  • Deprotonation: To a stirred solution of imidazole (1.0 equiv) in an anhydrous polar aprotic solvent (e.g., THF, DMF, or Acetonitrile), add a base (1.0-1.2 equiv). For less reactive systems, a strong base like sodium hydride (NaH) is used. For more reactive alkylating agents, weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often sufficient.[3]

  • Addition of Alkylating Agent: Add the alkylating agent (1.0-1.2 equiv) dropwise to the stirred mixture at room temperature or an appropriate elevated temperature (e.g., 60-80 °C).[3]

  • Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting imidazole is consumed.[3]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If an inorganic base was used, filter off the salts and wash the filter cake with the reaction solvent.[3]

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.[3]

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.[3]

Protocol 2: Flash Column Chromatography of a Substituted Imidazole

  • Column Preparation: Prepare a silica gel column using a slurry of silica in a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude imidazole derivative in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica onto the top of the column.

  • Elution: Begin elution with a non-polar solvent system (e.g., 100% hexane or a low percentage of ethyl acetate in hexane).

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., ethyl acetate or methanol).[5] For basic imidazoles, adding 0.1-1% triethylamine to the mobile phase can improve separation.[5]

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified imidazole derivative.

Visualizations

Troubleshooting_Low_Yield Start Low or No Yield in Imidazole Synthesis Check_Reagents Step 1: Verify Reagent Quality & Purity Start->Check_Reagents Optimize_Conditions Step 2: Optimize Reaction Conditions Check_Reagents->Optimize_Conditions Reagents OK Impure_Reagents Problem: Impure or Degraded Reagents Check_Reagents->Impure_Reagents Issue Found Check_Catalyst Step 3: Evaluate Catalyst (if applicable) Optimize_Conditions->Check_Catalyst Conditions Optimized Suboptimal_Conditions Problem: Suboptimal Temperature, Solvent, or Time Optimize_Conditions->Suboptimal_Conditions Issue Found Inactive_Catalyst Problem: Inactive or Poisoned Catalyst Check_Catalyst->Inactive_Catalyst Issue Found Success Improved Yield Check_Catalyst->Success Catalyst OK Solution_Reagents Solution: Use Pure, Fresh Reagents Impure_Reagents->Solution_Reagents Solution_Conditions Solution: Systematically Vary Conditions & Monitor by TLC/LC-MS Suboptimal_Conditions->Solution_Conditions Solution_Catalyst Solution: Use Fresh Catalyst & Appropriate Ligand Inactive_Catalyst->Solution_Catalyst Solution_Reagents->Start Retry Synthesis Solution_Conditions->Start Retry Synthesis Solution_Catalyst->Start Retry Synthesis

Caption: A logical workflow for troubleshooting low-yield imidazole synthesis.

Purification_Workflow Start Crude Imidazole Product Column_Chromatography Attempt Purification by Column Chromatography (Silica Gel) Start->Column_Chromatography Recrystallization Attempt Purification by Recrystallization Start->Recrystallization Co_elution Issue: Co-elution of Impurities Column_Chromatography->Co_elution Unsuccessful Pure_Product Pure Product Obtained Column_Chromatography->Pure_Product Successful Optimize_Mobile_Phase Optimize Mobile Phase (Gradient Elution, Additive e.g., Et3N) Co_elution->Optimize_Mobile_Phase Optimize_Mobile_Phase->Column_Chromatography Retry Change_Stationary_Phase Change Stationary Phase (e.g., Alumina, Reversed-Phase) Optimize_Mobile_Phase->Change_Stationary_Phase Still Fails Change_Stationary_Phase->Column_Chromatography Retry Recrystallization->Pure_Product Successful Oiling_Out Issue: 'Oiling Out' Recrystallization->Oiling_Out Unsuccessful Optimize_Recrystallization Optimize Recrystallization (Different Solvent, Lower Temp, Seeding) Oiling_Out->Optimize_Recrystallization Optimize_Recrystallization->Recrystallization Retry

Caption: A general workflow for the purification of imidazole derivatives.

References

Optimization of reaction conditions for Butoconazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of Butoconazole synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of Butoconazole.

Issue ID Problem Potential Causes Suggested Solutions
SYN-001 Low yield of 1-chloro-4-(4-chlorophenyl)-2-butanol (Grignard Reaction Step) - Inactive Grignard reagent: Moisture in the reaction setup deactivates the Grignard reagent. - Side reactions: The epoxide ring may undergo rearrangement, or the Grignard reagent may react with the solvent.[1] - Incorrect stoichiometry: Imprecise ratio of Grignard reagent to the epoxide.- Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. - Add the Grignard reagent slowly to the epoxide solution at a low temperature to minimize side reactions.[2] - Use a slight excess of the Grignard reagent (1.1-1.2 equivalents) to ensure complete conversion of the epoxide.
SYN-002 Formation of impurities during the reaction of 1-[4-(4-chlorophenyl)-2-hydroxy-n-butyl]-imidazole with thionyl chloride - Over-chlorination: Excess thionyl chloride or prolonged reaction time can lead to the formation of undesired chlorinated byproducts.[3] - Decomposition: The imidazole ring can be sensitive to harsh reaction conditions, leading to decomposition products.- Use a controlled amount of thionyl chloride (1.1 equivalents) and monitor the reaction progress closely using TLC. - Perform the reaction at a moderate temperature (e.g., 40-50°C) to avoid decomposition.[3] - Consider using a milder chlorinating agent if impurities persist.
SYN-003 Low yield in the final step: Reaction of 1-[4-(4-chlorophenyl)-2-chloro-n-butyl]-imidazole with 2,6-dichlorothiophenol - Incomplete reaction: Insufficient reaction time or temperature. - Base incompatibility: The chosen base may not be strong enough to deprotonate the thiophenol effectively. - Oxidation of thiophenol: 2,6-dichlorothiophenol can be susceptible to oxidation.- Ensure the reaction is heated sufficiently (e.g., reflux in a suitable solvent like ethanol) and monitor for completion by TLC. - Use a strong, non-nucleophilic base such as sodium hydride or potassium carbonate to ensure complete deprotonation of the thiophenol. - Use freshly purified 2,6-dichlorothiophenol and consider performing the reaction under an inert atmosphere.
SYN-004 Difficulty in purifying the final Butoconazole nitrate product - Presence of starting materials or byproducts: Incomplete reactions or side reactions can lead to a complex mixture.[4] - Excipient precipitation: During the formulation of creams, excipients can precipitate out.[5]- Utilize column chromatography on silica gel for purification of the crude product before salt formation.[6] - For formulated products, adjust the solvent system or use centrifugation to remove precipitated excipients.[5][7]

Frequently Asked Questions (FAQs)

Q1: What is the overall synthetic strategy for Butoconazole?

A1: The synthesis of Butoconazole is a multi-step process that typically involves:

  • A Grignard reaction between a p-chlorobenzyl magnesium halide and epichlorohydrin to form 1-chloro-4-(4-chlorophenyl)-2-butanol.[8]

  • Reaction of this intermediate with imidazole to yield 1-[4-(4-chlorophenyl)-2-hydroxy-n-butyl]-imidazole.

  • Chlorination of the hydroxyl group using thionyl chloride to produce 1-[4-(4-chlorophenyl)-2-chloro-n-butyl]-imidazole.[9]

  • Nucleophilic substitution of the chlorine with 2,6-dichlorothiophenol in the presence of a base to form the Butoconazole free base.[9]

  • Finally, treatment with nitric acid to yield Butoconazole nitrate.[9]

Q2: What are the critical parameters to control during the Grignard reaction step?

A2: The Grignard reaction is highly sensitive to moisture and air. Key parameters to control are:

  • Anhydrous conditions: All glassware must be thoroughly dried, and anhydrous solvents (like diethyl ether or THF) must be used.

  • Inert atmosphere: The reaction should be carried out under a nitrogen or argon atmosphere.

  • Temperature: The reaction is typically initiated at a low temperature (e.g., 0°C) and then allowed to warm to room temperature to control the exothermic reaction and minimize side products.[2]

Q3: How can I monitor the progress of the reactions?

A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the progress of each reaction step.[10] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product.

Q4: What are the common impurities found in Butoconazole synthesis?

A4: Common impurities can include unreacted starting materials and byproducts from side reactions. For instance, in the chlorination step, over-chlorination can lead to di-chlorinated impurities.[3] In the Grignard step, side reactions can lead to the formation of isomeric alcohols.[1] A list of potential impurities includes 1-Chloro-4-(4-chlorophenyl)butan-2-ol and 1-[2-Chloro-4-(4-chlorophenyl)butyl]-1H-imidazole.[4]

Q5: What are the safety precautions to be taken during the synthesis?

A5: Several reagents used in Butoconazole synthesis are hazardous.

  • Grignard reagents are highly flammable and react violently with water.

  • Thionyl chloride is corrosive and toxic.

  • Sodium hydride is a flammable solid. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Experimental Protocols

Protocol 1: Synthesis of 1-[4-(4-chlorophenyl)-2-chloro-n-butyl]-imidazole
  • To a solution of 1-[4-(4-chlorophenyl)-2-hydroxy-n-butyl]-imidazole in a suitable anhydrous solvent (e.g., dichloromethane), add thionyl chloride (1.1 equivalents) dropwise at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Once the reaction is complete, carefully quench the reaction by pouring it into a cold saturated sodium bicarbonate solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

Protocol 2: Synthesis of Butoconazole Base
  • To a solution of 2,6-dichlorothiophenol in a suitable solvent (e.g., ethanol), add a base such as sodium hydride or potassium carbonate.

  • To this mixture, add a solution of 1-[4-(4-chlorophenyl)-2-chloro-n-butyl]-imidazole.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Take up the residue in an organic solvent and wash with water to remove inorganic salts.

  • Dry the organic layer and concentrate to yield the crude Butoconazole base.

Protocol 3: Formation of Butoconazole Nitrate
  • Dissolve the crude Butoconazole base in a suitable solvent like anhydrous ether.[9]

  • Add nitric acid dropwise with stirring until the precipitation of Butoconazole nitrate is complete.[9]

  • Filter the resulting solid, wash with a small amount of cold solvent, and dry under vacuum.

Visualizations

Butoconazole_Synthesis_Pathway A p-Chlorobenzyl magnesium halide + Epichlorohydrin B 1-Chloro-4-(4-chlorophenyl)-2-butanol A->B Grignard Reaction C 1-[4-(4-chlorophenyl)-2-hydroxy-n-butyl]-imidazole B->C Imidazole D 1-[4-(4-chlorophenyl)-2-chloro-n-butyl]-imidazole C->D Thionyl Chloride E Butoconazole Base D->E 2,6-dichlorothiophenol, Base F Butoconazole Nitrate E->F Nitric Acid Troubleshooting_Workflow Problem Low Yield or Impurity CheckPurity Check Starting Material Purity Problem->CheckPurity CheckConditions Verify Reaction Conditions (Temp, Time, Stoichiometry) Problem->CheckConditions CheckMoisture Ensure Anhydrous Conditions Problem->CheckMoisture Optimize Optimize Reaction Parameters CheckPurity->Optimize CheckConditions->Optimize CheckMoisture->Optimize Purify Purify Intermediates Optimize->Purify FinalProduct Acceptable Product Purify->FinalProduct

References

Technical Support Center: Synthesis of 1-(2-Chloro-4-(4-chlorophenyl)butyl)-1h-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the yield and purity of 1-(2-Chloro-4-(4-chlorophenyl)butyl)-1h-imidazole (CAS No: 67085-12-5), a key intermediate in the synthesis of the antifungal agent Butoconazole.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purity important?

A1: this compound is a crucial chemical intermediate primarily used in the synthesis of Butoconazole, an imidazole antifungal medication.[1] Its molecular formula is C₁₃H₁₄Cl₂N₂. High purity, typically ≥98%, is critical to ensure the efficiency of subsequent reaction steps, maximize the yield of the final active pharmaceutical ingredient (API), and minimize the presence of unwanted byproducts and impurities in the final drug product.[1]

Q2: What are the typical physical and chemical properties of this compound?

A2: It is generally a white to off-white crystalline powder.[2] It has limited solubility in water but is more soluble in organic solvents. The melting point is reported to be in the range of 154-156°C. The compound is stable under normal storage conditions, but it is advisable to store it in a cool, dry, and well-ventilated place away from direct sunlight.[2]

Q3: What is the common synthetic route for this intermediate?

A3: A common method involves the N-alkylation of imidazole with a suitable precursor. One documented approach is the reaction of 1-chloro-4-(4-chlorophenyl)butan-2-ol with imidazole.[3] This is a key step in the overall synthesis of Butoconazole.

Q4: What are some of the common challenges encountered during the synthesis?

A4: Common challenges include achieving high regioselectivity during the N-alkylation of the imidazole ring, controlling the formation of impurities, and achieving the desired high purity (≥98%) during product isolation and purification. Low yields can also be a significant issue if reaction conditions are not optimized.

Q5: How can I analyze the purity of my synthesized this compound?

A5: High-Performance Liquid Chromatography (HPLC) is a standard and effective method for determining the purity of this compound and for identifying and quantifying impurities. A reversed-phase C18 column with a mobile phase consisting of a buffered organic solvent mixture is typically employed.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and purification of this compound.

Issue Potential Cause Troubleshooting Steps
Low Yield Incomplete reaction.- Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or HPLC to monitor the consumption of the starting materials. - Increase Reaction Time/Temperature: If the reaction is sluggish, consider extending the reaction time or cautiously increasing the temperature. - Check Reagent Quality: Ensure that the imidazole and 1-chloro-4-(4-chlorophenyl)butan-2-ol are of high purity and dry. The presence of moisture can interfere with the reaction. - Optimize Base and Solvent: The choice and amount of base (if used) and the solvent can significantly impact the reaction rate. Consider screening different solvents and bases.
Side reactions consuming starting materials.- Control Temperature: Exothermic reactions can lead to side product formation. Maintain a stable reaction temperature. - Stoichiometry: Carefully control the molar ratio of the reactants. An excess of one reactant may lead to side reactions.
Product loss during workup and purification.- Optimize Extraction: Ensure the pH of the aqueous phase is optimized for the extraction of the product into the organic layer. - Purification Method: Column chromatography is a common purification method. Ensure the correct stationary and mobile phases are used to achieve good separation. Recrystallization from a suitable solvent system can also be effective but may lead to some product loss.
Low Purity (Presence of Impurities) Formation of regioisomers.- Alkylation of Imidazole: The N-alkylation of imidazole can potentially occur at either nitrogen atom, leading to regioisomers, although for an unsubstituted imidazole ring this is not an issue. For substituted imidazoles, careful control of reaction conditions (temperature, solvent, and counter-ion) can influence regioselectivity.
Unreacted starting materials.- Drive Reaction to Completion: As mentioned above, ensure the reaction goes to completion by monitoring it and adjusting conditions if necessary. - Effective Purification: Utilize a purification method with sufficient resolving power, such as flash column chromatography, to separate the product from unreacted starting materials.
Formation of byproducts from side reactions.- Identify Byproducts: Use techniques like LC-MS to identify the structure of the major byproducts. Understanding their formation mechanism can help in devising strategies to minimize them. - Control Reaction Conditions: Byproduct formation is often sensitive to reaction temperature, concentration, and the rate of addition of reagents.
Product is an Oil Instead of a Crystalline Solid Presence of residual solvent.- Drying: Ensure the product is thoroughly dried under vacuum to remove any residual solvent. - High Purity: The presence of impurities can sometimes prevent a compound from crystallizing. Further purification may be necessary.
Polymorphism or amorphous solid.- Recrystallization: Attempt recrystallization from a variety of solvents or solvent mixtures to induce crystallization. Seeding with a small crystal of the desired product can also be helpful.

Experimental Protocols

Synthesis of this compound

This protocol describes a representative method for the synthesis of the target compound based on the N-alkylation of imidazole.

Materials:

  • 1-chloro-4-(4-chlorophenyl)butan-2-ol

  • Imidazole

  • Sodium hydride (NaH) (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add imidazole (1.2 equivalents) to anhydrous DMF.

  • Deprotonation: Cool the solution to 0°C in an ice bath. Carefully add sodium hydride (1.2 equivalents) portion-wise, ensuring the temperature does not exceed 10°C. Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Alkylation: Dissolve 1-chloro-4-(4-chlorophenyl)butan-2-ol (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the imidazole solution at room temperature.

  • Reaction: Heat the reaction mixture to 60-70°C and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature and carefully quench the reaction by the slow addition of water.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to afford the pure this compound.

Purity Determination by HPLC
  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) in a ratio of 60:40 (v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

  • Procedure: Dissolve a small, accurately weighed sample of the compound in the mobile phase to prepare a standard solution. Inject the solution into the HPLC system and record the chromatogram. Purity is determined by the area percentage of the main peak.

Quantitative Data

The following tables provide representative data for the synthesis. Actual results may vary depending on the specific experimental conditions and scale.

Table 1: Reaction Conditions and Yield

ParameterCondition 1Condition 2
Base Sodium HydridePotassium Carbonate
Solvent DMFAcetonitrile
Temperature 70°C80°C (reflux)
Reaction Time 18 hours24 hours
Typical Yield 75-85%60-70%

Table 2: Purity Profile Before and After Purification

Sample Purity (by HPLC) Major Impurities
Crude Product 80-90%Unreacted starting materials, regioisomers (if applicable), and other byproducts.
After Column Chromatography ≥98%Impurities reduced to below detectable limits or within acceptable specifications.
After Recrystallization ≥99%Highly pure crystalline solid.

Visualizations

Caption: General workflow for the synthesis and purification of the target intermediate.

TroubleshootingLogic Start Problem Encountered LowYield Low Yield? Start->LowYield LowPurity Low Purity? LowYield->LowPurity No Solution Consult Troubleshooting Guide LowYield->Solution Yes PhysicalState Incorrect Physical State? LowPurity->PhysicalState No LowPurity->Solution Yes PhysicalState->Solution Yes End Problem Resolved PhysicalState->End No Solution->End

Caption: A logical flow for troubleshooting common synthesis issues.

References

Technical Support Center: Synthesis of Substituted Imidazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering side reactions during the synthesis of substituted imidazoles.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the synthesis of substituted imidazoles?

A1: Common side reactions depend on the synthetic route. In the widely used Debus-Radziszewski synthesis, the formation of oxazoles is a potential side reaction.[1] For N-alkylation of imidazoles, common side reactions include the formation of dialkylated imidazolium salts and C-alkylation at the C2 position of the imidazole ring.[2] Decomposition of starting materials or products can also occur, often indicated by the reaction mixture turning dark.[2]

Q2: My Debus-Radziszewski reaction is giving a low yield. What are the likely causes?

A2: Low yields in the Debus-Radziszewski synthesis are a frequent issue and can be attributed to several factors, including suboptimal reaction conditions and the formation of side products.[3] Key factors to consider are the choice of catalyst, reaction temperature, and solvent. Modern modifications, such as the use of catalysts like p-toluenesulfonic acid (PTSA) or copper iodide (CuI), can significantly improve yields.[4][5]

Q3: How can I minimize the formation of dialkylated imidazolium salts during N-alkylation?

A3: The N-alkylated imidazole product can act as a nucleophile and react further with the alkylating agent to form a dialkylated imidazolium salt.[2] To minimize this, you can use a slight excess of the imidazole starting material (1.1 to 1.2 equivalents) relative to the alkylating agent.[2] Slow, dropwise addition of the alkylating agent can also help by maintaining a low concentration of the electrophile.[2] Additionally, closely monitoring the reaction by TLC or LC-MS and stopping it as soon as the starting material is consumed is crucial.[2]

Q4: I am observing a mixture of N1- and N3-alkylated isomers in my reaction. How can I control the regioselectivity?

A4: The regioselectivity of N-alkylation of unsymmetrical imidazoles is influenced by electronic and steric factors of the substituents on the imidazole ring, the nature of the alkylating agent, and the reaction conditions (e.g., neutral or basic media).[6] Electron-withdrawing groups on the imidazole ring can direct the alkylation to the more remote nitrogen atom.[6] The choice of a bulky alkylating agent will favor substitution at the less sterically hindered nitrogen.[6]

Q5: My imidazole product is difficult to purify. What are some common purification strategies?

A5: Purification can be challenging due to the presence of unreacted starting materials, side products, and residual catalysts. Common techniques include:

  • Acid-Base Extraction: This is effective for separating basic imidazole products from neutral or acidic impurities. The imidazole is protonated with a dilute acid and extracted into the aqueous phase, then liberated by neutralization and back-extracted into an organic solvent.[7]

  • Column Chromatography: Silica gel or C18 reverse-phase column chromatography can be used to separate the desired product from closely related impurities.[7]

  • Recrystallization: This is a powerful technique for purifying solid imidazole derivatives if a suitable solvent system can be found.[7]

Troubleshooting Guides

Issue 1: Low Yield or Incomplete Reaction in Debus-Radziszewski Synthesis

Symptoms:

  • TLC or LC-MS analysis shows a significant amount of unreacted starting materials.

  • The isolated yield of the desired substituted imidazole is consistently low.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Suboptimal Catalyst The choice of catalyst can dramatically impact the yield. While the traditional reaction is often uncatalyzed, various catalysts have been shown to improve yields. Consider using catalysts such as p-toluenesulfonic acid (PTSA), copper iodide (CuI), or diethyl ammonium hydrogen phosphate.[4][5][8]
Incorrect Reaction Temperature Ensure the reaction is conducted at the optimal temperature. For many Debus-Radziszewski reactions, reflux temperatures are employed. A systematic increase in temperature while monitoring the reaction progress by TLC is recommended.[2]
Inappropriate Solvent The solvent influences the solubility of reactants and the reaction rate. Ethanol is common, but other solvents like butanol or even solvent-free conditions with microwave irradiation have been reported to give good yields.[4]
Long Reaction Times Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields compared to conventional heating.[9]
Issue 2: Formation of Side Products in N-Alkylation Reactions

Symptoms:

  • Crude NMR or LC-MS shows the presence of unexpected peaks corresponding to byproducts.

  • Difficulty in purifying the desired N-alkylated imidazole.

Possible Side Products and Mitigation Strategies:

Side Product Mitigation Strategy
Dialkylated Imidazolium Salt This is a common byproduct. To minimize its formation, use a slight excess of the imidazole starting material, add the alkylating agent slowly, and monitor the reaction closely to avoid prolonged reaction times after the starting material is consumed.[2]
C-Alkylated Imidazole Alkylation can occur at the C2 position, especially if the nitrogen atoms are sterically hindered. This is less common than N-alkylation.[2] Optimizing the reaction conditions, such as using a less reactive alkylating agent or a different base, may help to improve selectivity.
Decomposition Products A dark reaction mixture may indicate decomposition of the starting materials or the product, which can be caused by high temperatures or the use of a strong base.[2] Consider lowering the reaction temperature and using a milder base if decomposition is suspected.

Data Presentation

Table 1: Comparative Analysis of Catalyst Performance in the Synthesis of 2,4,5-Trisubstituted Imidazoles

CatalystReaction TimeTemperature (°C)Yield (%)ReusabilityReference
CuI20 minReflux95Not reported[4]
MIL-101(Cr)10 min120984 cycles[10]
Fe₃O₄ nanoparticles5 h50945 cycles[10]
Diethyl ammonium hydrogen phosphateNot specified100HighReported[8]
Syzygium cumini seed extractNot specified8096Not reported[11]

Experimental Protocols

Protocol 1: Debus-Radziszewski Synthesis of 2,4,5-Triphenylimidazole

This protocol is a general procedure for the synthesis of lophine.

Materials:

  • Benzil

  • Benzaldehyde

  • Ammonium acetate

  • Glacial acetic acid

  • Ethanol

Procedure:

  • In a round-bottom flask, combine benzil (1.0 equivalent), benzaldehyde (1.0 equivalent), and ammonium acetate (10.0 equivalents).

  • Add glacial acetic acid as the solvent.

  • Reflux the mixture with stirring for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into a beaker of cold water to precipitate the product.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with excess water.

  • Recrystallize the crude product from ethanol to obtain pure 2,4,5-triphenylimidazole.[12]

Protocol 2: N-Alkylation of Imidazole using a Strong Base

This protocol describes a general procedure for the N-alkylation of imidazole using sodium hydride.

Materials:

  • Imidazole

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Alkyl halide (e.g., benzyl bromide)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride

  • Brine

  • Anhydrous sodium sulfate

Procedure: Caution: Sodium hydride is a pyrophoric solid and reacts violently with water. Handle with extreme care under an inert atmosphere.[13]

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add imidazole (1.2 equivalents).

  • Add anhydrous DMF under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1 equivalents) portion-wise, ensuring the temperature does not rise significantly. Hydrogen gas will be evolved.

  • Stir the mixture at 0 °C for 30 minutes after the addition is complete.

  • Slowly add the alkyl halide (1.0 equivalent) dropwise via a syringe, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed as monitored by TLC.

  • Cool the reaction mixture back to 0 °C and carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[2]

Mandatory Visualizations

Troubleshooting_Low_Yield start Low Yield or Incomplete Reaction check_conditions Review Reaction Conditions (Temp, Time, Catalyst) start->check_conditions check_reagents Assess Reagent Purity and Solvent Anhydrousness start->check_reagents optimize Systematically Optimize Conditions (e.g., try different catalyst, temp.) check_conditions->optimize purify_reagents Purify Reagents or Use Fresh Anhydrous Solvents check_reagents->purify_reagents monitor Monitor Reaction Closely (TLC, LC-MS) optimize->monitor purify_reagents->monitor

Caption: A logical workflow for troubleshooting low yields in substituted imidazole synthesis.

N_Alkylation_Side_Reactions Imidazole Imidazole (R-Im-H) Desired_Product N-Alkylated Imidazole (R-Im-R') Imidazole->Desired_Product N-Alkylation C_Alkylation C-Alkylated Imidazole Imidazole->C_Alkylation Side Reaction (Steric Hindrance) Alkyl_Halide Alkyl Halide (R'-X) Alkyl_Halide->Desired_Product Dialkylation Dialkylated Imidazolium Salt [R-Im(R')2]+X- Alkyl_Halide->Dialkylation Alkyl_Halide->C_Alkylation Base Base Base->Imidazole Deprotonation Desired_Product->Dialkylation Side Reaction (Excess R'-X)

Caption: Common side reactions encountered during the N-alkylation of imidazoles.

Oxazole_Formation_Mechanism start α-Dicarbonyl + Aldehyde + Ammonia amino_carbonyl α-Amino Carbonyl Intermediate start->amino_carbonyl Strecker-type reaction imine_formation Imine Formation with Aldehyde amino_carbonyl->imine_formation oxazole Oxazole (Side Product) imine_formation->oxazole Cyclization imidazole_path Reaction with Ammonia imine_formation->imidazole_path Alternative Pathway imidazole Imidazole (Desired Product) imidazole_path->imidazole Cyclization & Oxidation

Caption: Simplified mechanism showing the competing formation of imidazoles and oxazoles.

References

Degradation pathways of 1-(2-Chloro-4-(4-chlorophenyl)butyl)-1h-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the degradation pathways of 1-(2-Chloro-4-(4-chlorophenyl)butyl)-1h-imidazole, a key intermediate in the synthesis of Butoconazole. While specific degradation studies on this intermediate are not extensively available in public literature, this guide leverages information on the degradation of Butoconazole and other imidazole-based antifungal agents to provide a framework for your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound?

A1: Based on the structure of the molecule and forced degradation studies of similar imidazole antifungal agents, the primary degradation pathways to investigate are hydrolysis, oxidation, and photolysis.[1][2] The imidazole ring itself can be susceptible to oxidation and photolytic degradation.[3] The chloro-substituents and the butyl chain may also undergo transformation under various stress conditions.

Q2: How should I design a forced degradation study for this compound?

A2: A comprehensive forced degradation study should expose the compound to a variety of stress conditions as recommended by ICH guidelines.[2] This typically includes:

  • Acidic Hydrolysis: e.g., 0.1 M HCl at elevated temperatures.

  • Basic Hydrolysis: e.g., 0.1 M NaOH at room and elevated temperatures.

  • Neutral Hydrolysis: e.g., water at elevated temperatures.

  • Oxidative Degradation: e.g., 3-30% H₂O₂ at room temperature.[3]

  • Photolytic Degradation: Exposure to UV and visible light.

  • Thermal Degradation: Heating the solid compound at elevated temperatures.

The goal is to achieve 5-20% degradation to ensure that the degradation products are detectable without being overly complex.

Q3: What analytical techniques are most suitable for analyzing the degradation products?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for separating and quantifying the parent compound and its degradation products.[4] For structural elucidation of the degradation products, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable.[3][5]

Q4: What are some potential degradation products I might observe?

A4: While specific degradation products for this intermediate are not documented, potential transformations based on the degradation of similar compounds could include:

  • Hydrolysis of the chloro group to a hydroxyl group.

  • Oxidation of the imidazole ring.

  • Cleavage of the butyl chain.

  • Dehalogenation reactions.[6] Known impurities of Butoconazole, such as α-[2-(4-Chlorophenyl)ethyl]-1H-imidazole-1-ethanol and 1-Chloro-4-(4-chlorophenyl)butan-2-ol, could also potentially be formed as degradation products.[7]

Troubleshooting Guides

Issue 1: No degradation observed under stress conditions.
Possible Cause Troubleshooting Step
Insufficiently harsh stress conditions.Increase the concentration of the stressor (e.g., acid, base, oxidant), the temperature, or the duration of the study.
High intrinsic stability of the compound.Confirm the stability by running the experiment for an extended period. If the compound is indeed highly stable, document this finding as it is a critical piece of information for its stability profile.
Analytical method not sensitive enough.Optimize the HPLC method to ensure it can detect small changes in the parent compound and low levels of degradation products. Check the wavelength of detection.
Issue 2: Complete degradation of the compound.
Possible Cause Troubleshooting Step
Stress conditions are too harsh.Reduce the concentration of the stressor, the temperature, or the duration of the study. The aim is to achieve partial degradation (5-20%).
High reactivity of the compound.For highly reactive compounds, start with milder conditions (e.g., lower temperature, shorter exposure time) and gradually increase the stress to find the optimal conditions for controlled degradation.
Issue 3: Poor resolution between the parent peak and degradation product peaks in HPLC.

| Possible Cause | Troubleshooting Step | | Inadequate chromatographic separation. | Modify the HPLC method. This can include changing the mobile phase composition (e.g., organic solvent ratio, pH), trying a different column chemistry (e.g., C18, phenyl-hexyl), or adjusting the gradient profile. | | Co-elution of multiple degradation products. | Employ a shallower gradient or isocratic elution to improve separation. If co-elution persists, consider using a different detection method (e.g., mass spectrometry) that can distinguish between the co-eluting species. |

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Studies
  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for a specified time. Neutralize with 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for a specified time.

    • Photolytic Degradation: Expose the solution to a calibrated light source (e.g., UV-A, UV-C, or a photostability chamber) for a defined period. A control sample should be kept in the dark.

    • Thermal Degradation: Store the solid compound in an oven at a high temperature (e.g., 80°C) for a specified duration. Dissolve in a suitable solvent before analysis.

  • Analysis: Analyze the stressed samples by a stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify and quantify the degradation products.

Data Presentation

Quantitative data from forced degradation studies should be summarized in a clear and organized manner to facilitate comparison.

Table 1: Summary of Forced Degradation Results

Stress ConditionDurationTemperature (°C)% DegradationNumber of DegradantsRRT of Major Degradant
0.1 M HCl24 hours60DataDataData
0.1 M NaOH24 hoursRTDataDataData
3% H₂O₂24 hoursRTDataDataData
Photolytic (UV)48 hoursRTDataDataData
Thermal (Solid)7 days80DataDataData
RRT = Relative Retention Time

Visualizations

The following diagrams illustrate potential degradation pathways and a typical experimental workflow for forced degradation studies.

G cluster_0 Potential Degradation Pathways Parent This compound Hydrolysis Hydroxylated Product Parent->Hydrolysis H₂O/H⁺ or OH⁻ Oxidation Imidazole Ring Opened Product Parent->Oxidation [O] Photolysis Dechlorinated Product Parent->Photolysis

Caption: Potential degradation pathways for the imidazole intermediate.

G cluster_1 Forced Degradation Workflow Start Prepare Stock Solution Stress Apply Stress Conditions (Acid, Base, Oxidative, Photo, Thermal) Start->Stress Analysis HPLC/LC-MS Analysis Stress->Analysis Identification Identify & Characterize Degradants Analysis->Identification End Establish Degradation Profile Identification->End

Caption: Experimental workflow for forced degradation studies.

References

Technical Support Center: Overcoming Solubility Challenges in Imidazole Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for troubleshooting solubility challenges in imidazole-based reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate common issues encountered during the synthesis, reaction, and purification of imidazole derivatives. Here, you will find detailed troubleshooting advice in a question-and-answer format, comprehensive experimental protocols, and quantitative solubility data to optimize your experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with imidazole and its derivatives.

Q1: My imidazole starting material is poorly soluble in my chosen reaction solvent. What are my options?

A1: Poor solubility of the initial reactants is a frequent hurdle. Here are several strategies to address this:

  • Solvent Selection: Imidazole itself is highly soluble in polar solvents like water and alcohols.[1] For less polar solvents, solubility can be limited. Consider switching to a more polar solvent if your reaction chemistry allows. For instance, if a reaction is sluggish in THF, consider a more polar solvent like DMF or DMSO.

  • Co-solvents: The use of a co-solvent can significantly enhance solubility. Adding a small amount of a polar solvent like ethanol, DMF, or DMSO to a less polar medium can create a solvent system with the desired solubility characteristics.[2]

  • Temperature Adjustment: Gently heating the reaction mixture can increase the solubility of your imidazole starting material. However, be mindful of the thermal stability of your reactants and products.

  • pH Modification: Imidazole is a basic compound, and its solubility is pH-dependent. In acidic conditions, it forms the highly soluble imidazolium salt.[1] If your reaction can tolerate acidic conditions, adding a small amount of a suitable acid might be a viable option.

  • Sonication: Applying ultrasound (sonication) can help to dissolve stubborn solids by breaking down crystal lattices and increasing mass transfer.

Q2: My imidazole-containing product is precipitating out of the reaction mixture prematurely, leading to low yields. How can I prevent this?

A2: Premature product precipitation can be a significant issue, especially in reactions where the product is less soluble than the starting materials. Here are some troubleshooting steps:

  • Increase Solvent Volume: A simple first step is to increase the total volume of the solvent to keep the product in solution as its concentration increases.

  • Use a More Solubilizing Solvent System: If the product is known to be poorly soluble in the reaction solvent, consider using a solvent or co-solvent system in which the product has higher solubility from the outset.

  • Gradual Addition of Reagents: Adding the limiting reagent slowly can help to control the rate of product formation, preventing a rapid buildup in concentration that can lead to precipitation.

  • Temperature Control: Running the reaction at a slightly elevated temperature (if the product's solubility increases with temperature) can help keep it in solution. However, be cautious of potential side reactions at higher temperatures.

  • "Solvent-in-situ" Trapping: In some cases, a second, more solubilizing solvent can be added towards the end of the reaction to prevent the product from crashing out as the reaction goes to completion.

Q3: I'm struggling to remove unreacted imidazole from my reaction mixture during workup. What's the best approach?

A3: Imidazole's high polarity and basicity can make its removal from less polar organic products challenging. Here are effective workup strategies:

  • Aqueous Acid Wash: The most common method is to wash the organic layer with a dilute aqueous acid solution (e.g., 0.5-1 M HCl). The imidazole will be protonated to form the water-soluble imidazolium salt, which will partition into the aqueous phase.[3]

  • Water Wash: Given imidazole's high water solubility, repeated washing of the organic layer with water can also be effective, although it may require more repetitions than an acid wash.

  • Selective Precipitation: In some specific cases, selective precipitation of the imidazole salt can be achieved by adding a specific acid to the reaction mixture in a suitable solvent, allowing for its removal by filtration.[4]

Q4: My purified imidazole derivative precipitates upon storage or after solvent removal. How can I improve its stability in solution?

A4: This is a common issue, particularly with larger, more complex imidazole derivatives that may have poor solubility.

  • Find a Suitable Storage Solvent: Experiment with different solvents to find one in which your compound is more soluble for long-term storage. This may require some screening of various common laboratory solvents.

  • Use of Co-solvents: Storing the compound in a co-solvent mixture (e.g., a small amount of DMSO in chloroform) can improve its solubility and stability.

  • Lyophilization: For compounds that are difficult to keep in solution, lyophilization (freeze-drying) from a suitable solvent can yield a fluffy, easily weighable solid that can be dissolved immediately before use.

Data Presentation: Solubility of Imidazole and Derivatives

The following tables provide a summary of the solubility of imidazole and some common derivatives in various solvents. This data can guide your initial solvent selection for reactions and purifications.

Table 1: Solubility of Imidazole (C₃H₄N₂) in Common Solvents

SolventChemical FormulaTypeSolubility
WaterH₂OPolar ProticVery Soluble
MethanolCH₃OHPolar ProticVery Soluble
EthanolC₂H₅OHPolar ProticVery Soluble
AcetoneC₃H₆OPolar AproticVery Soluble
Ethyl AcetateC₄H₈O₂Polar AproticSoluble
DichloromethaneCH₂Cl₂Polar AproticSparingly Soluble[5]
TolueneC₇H₈NonpolarSparingly Soluble[5]
Diethyl EtherC₄H₁₀ONonpolarSparingly Soluble
BenzeneC₆H₆NonpolarPractically Insoluble[6]

Table 2: Solubility of Substituted Imidazoles in Various Solvents

CompoundSolventSolubility
1-MethylimidazoleWater, Methanol, Ethanol, AcetoneVery Soluble/Miscible[7][8][9]
2-MethylimidazoleWater, EthanolHighly Soluble[10][11]
2-MethylimidazoleEther, Cold BenzeneInsoluble[10]
BenzimidazoleAlcoholFreely Soluble[6]
BenzimidazoleEtherSparingly Soluble[6]
BenzimidazoleBenzene, Petroleum EtherPractically Insoluble[6]
BenzimidazoleDichloromethane, TolueneSparingly Soluble[5][12]

Experimental Protocols

This section provides detailed methodologies for key experiments related to improving the solubility of imidazole compounds.

Protocol 1: Enhancing Aqueous Solubility using Cyclodextrin Inclusion Complexation

This method is particularly useful for increasing the aqueous solubility of poorly soluble imidazole derivatives for biological assays.

Materials:

  • Imidazole derivative

  • β-cyclodextrin (or a derivative like HP-β-CD)

  • Distilled water

  • Organic solvent in which the imidazole derivative is soluble (e.g., ethanol, DMSO)

  • Magnetic stirrer and stir bar

  • Beakers

Methodology:

  • Prepare the Imidazole Derivative Solution: Dissolve the imidazole derivative in a minimal amount of a suitable organic solvent.

  • Prepare the Cyclodextrin Solution: In a separate beaker, dissolve a molar excess (e.g., 1.1 to 2 equivalents) of β-cyclodextrin in distilled water. Gentle warming and stirring may be required to fully dissolve the cyclodextrin.

  • Form the Inclusion Complex: While vigorously stirring the cyclodextrin solution, slowly add the imidazole derivative solution dropwise.

  • Equilibrate: Continue stirring the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.

  • Lyophilization (Optional): For a solid, readily dissolvable powder, the resulting aqueous solution can be freeze-dried (lyophilized).

  • Confirmation: The formation of the inclusion complex can be confirmed by techniques such as NMR spectroscopy, DSC, or UV-Vis spectroscopy.

Protocol 2: Workup Procedure for Removing Excess Imidazole with an Acid Wash

This protocol is a standard method for purifying a reaction product from unreacted imidazole.

Materials:

  • Crude reaction mixture in an organic solvent (e.g., ethyl acetate, dichloromethane)

  • Dilute aqueous hydrochloric acid (0.5 M or 1 M)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Separatory funnel

  • Erlenmeyer flask

  • Rotary evaporator

Methodology:

  • Transfer to Separatory Funnel: Transfer the crude reaction mixture to a separatory funnel.

  • Acid Wash: Add an equal volume of dilute HCl to the separatory funnel. Stopper the funnel and shake vigorously, venting frequently to release any pressure. Allow the layers to separate.

  • Separate Layers: Drain the lower aqueous layer. Repeat the acid wash one or two more times to ensure complete removal of the imidazole.

  • Neutralization (Optional but Recommended): Wash the organic layer with saturated aqueous sodium bicarbonate solution to neutralize any residual acid.

  • Brine Wash: Wash the organic layer with brine to remove any remaining water-soluble impurities and to aid in the separation of the layers.

  • Drying: Drain the organic layer into an Erlenmeyer flask and add a suitable amount of anhydrous sodium sulfate or magnesium sulfate. Swirl the flask and let it stand for 10-15 minutes.

  • Filtration and Concentration: Filter the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the crude product, now free of imidazole.

Mandatory Visualization

The following diagrams illustrate key workflows and logical relationships in overcoming imidazole solubility challenges.

experimental_workflow start Start: Imidazole Reaction solubility_check Is reactant solubility an issue? start->solubility_check dissolution Dissolution of Reactants solubility_check->dissolution No solubility_strategies Implement Solubility Enhancement Strategy: - Change Solvent - Add Co-solvent - Heat/Sonicate solubility_check->solubility_strategies Yes reaction Perform Reaction dissolution->reaction precipitation_check Does product precipitate? reaction->precipitation_check workup Reaction Workup precipitation_check->workup No precipitation_strategies Implement Precipitation Prevention Strategy: - Increase Solvent Volume - Use More Solubilizing Solvent - Slow Reagent Addition precipitation_check->precipitation_strategies Yes purification Purification workup->purification end End: Pure Product purification->end solubility_strategies->dissolution precipitation_strategies->reaction

Caption: A typical experimental workflow for an imidazole reaction, including troubleshooting steps for solubility issues.

signaling_pathway cluster_troubleshooting Solubility Troubleshooting Logic problem Poor Solubility Observed initial_assessment Assess Reaction Constraints (e.g., temperature, pH sensitivity) problem->initial_assessment physical_methods Physical Methods initial_assessment->physical_methods Thermally Stable solvent_modification Solvent Modification initial_assessment->solvent_modification Chemically Robust chemical_methods Chemical Methods initial_assessment->chemical_methods Tolerates pH Change/ Additives heating Heating physical_methods->heating sonication Sonication physical_methods->sonication change_solvent Change Solvent solvent_modification->change_solvent add_cosolvent Add Co-solvent solvent_modification->add_cosolvent ph_adjustment pH Adjustment chemical_methods->ph_adjustment complexation Complexation (e.g., Cyclodextrin) chemical_methods->complexation

Caption: Decision-making pathway for addressing poor solubility in imidazole reactions.

References

Technical Support Center: Catalyst Selection for Efficient Imidazole Derivative Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on selecting the optimal catalyst for the efficient synthesis of imidazole derivatives. Here, you will find troubleshooting guides to address common experimental challenges, frequently asked questions (FAQs), detailed experimental protocols, and comparative data on catalyst performance.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of imidazole derivatives, offering potential causes and solutions in a question-and-answer format.

Question: Why is the yield of my Debus-Radziszewski reaction for trisubstituted imidazoles consistently low?

Answer: Low yields in the Debus-Radziszewski synthesis are a common issue, often stemming from side reactions or incomplete conversion.[1] The traditional uncatalyzed reaction is known to be inefficient.[1] To improve your yield, consider the following strategies:

  • Catalyst Selection: The use of a catalyst is highly recommended to improve reaction efficiency.[1]

    • Acid Catalysts: Solid acid catalysts such as silica-supported sulfonic acid or silicotungstic acid have been shown to produce excellent yields, in some cases up to 100%.[1] Lactic acid is another effective and biodegradable option.[1]

    • Heterogeneous Catalysts: Reusable catalysts like magnetic iron oxide nanoparticles (Fe3O4 MNPs) can function as a Lewis acid to activate the aldehyde, thereby improving yields.[1]

  • Reaction Conditions:

    • Microwave Irradiation: Switching from conventional heating to microwave irradiation can significantly decrease reaction times and boost yields, often under solvent-free conditions.[1][2]

    • Solvent Choice: While the reaction can be performed under solvent-free conditions, the choice of solvent can be critical. For instance, in some copper-catalyzed reactions, changing the solvent from acetonitrile to DMA has been shown to increase the yield substantially.[1]

Question: How can I minimize the formation of side products and improve the selectivity of my reaction?

Answer: The formation of side products often occurs due to competing reaction pathways. To enhance selectivity, consider the following:

  • Optimize Catalyst Loading: The amount of catalyst used can be a critical factor. It is advisable to perform a catalyst loading study for your specific reaction system to find the optimal concentration. For example, with γ-Fe2O3-SO3H, 10 mol% was found to be optimal for synthesizing trisubstituted imidazoles, with no further improvement in yield upon increasing the catalyst amount.[1]

  • Control Reaction Temperature: Temperature plays a crucial role in selectivity. Lowering the reaction temperature may favor the formation of the desired kinetic product over thermodynamic side products.[1]

Question: My copper-catalyzed cross-coupling reaction for N-substituted imidazoles is not working well. What are some troubleshooting steps?

Answer: Several factors can influence the outcome of copper-catalyzed cross-coupling reactions. Here are some troubleshooting tips:

  • Ligand Choice: While some reactions are ligand-free, many copper-catalyzed cross-couplings require a ligand to stabilize the catalyst and facilitate the catalytic cycle. If you are not using a ligand, consider adding one. For certain preparations, a phenanthroline ligand has been reported to be essential for achieving high yields.[1]

  • Solvent and Base: The selection of solvent and base is critical. The optimal combination is highly dependent on the substrate and may require screening.[1]

  • Inert Atmosphere: These reactions can be sensitive to air and moisture. Ensure that your reagents and solvents are dry and that the reaction is conducted under an inert atmosphere, such as nitrogen or argon, if the protocol requires it.[1]

  • Catalyst Quality: The purity and oxidation state of the copper catalyst are important. Use a reliable source for your catalyst. Catalyst deactivation can sometimes be caused by impurities in the reaction mixture or by sintering at high temperatures.[1]

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using a catalyst for imidazole synthesis?

A1: Catalysts play a crucial role in promoting both the condensation and cyclization reactions required for imidazole synthesis.[3] Their use can lead to improved yields, shorter reaction times, and milder reaction conditions.[3] Many modern methods focus on developing catalytic reactions to enhance the efficiency and substrate generality of imidazole synthesis.[4]

Q2: Should I choose a homogeneous or a heterogeneous catalyst?

A2: The choice depends on your specific requirements:

  • Homogeneous catalysts are often highly active and selective but can be difficult to separate from the reaction mixture, which may lead to product contamination.[1]

  • Heterogeneous catalysts are valued for their ease of separation (e.g., by filtration) and reusability, making them advantageous for industrial applications and green chemistry.[1][3][5] However, they may sometimes show lower activity compared to their homogeneous counterparts.[1]

Q3: What are some green and sustainable catalyst options for imidazole synthesis?

A3: There is a growing interest in developing environmentally friendly synthetic methods. Some green catalyst options include:

  • Ascorbic acid (Vitamin C): An inexpensive, safe, and effective H-bond donor organocatalyst for one-pot imidazole synthesis.[6]

  • Lactic acid: A biodegradable catalyst.[1]

  • Ionic Liquids: Can serve as both a solvent and a catalytic medium, offering low vapor pressure, non-flammability, and recyclability.[7]

  • Water as a solvent: Some catalytic systems are effective in water, which is an environmentally benign solvent.[6]

Data Presentation: Catalyst Performance in Trisubstituted Imidazole Synthesis

The following table summarizes the performance of various catalysts in the synthesis of 2,4,5-trisubstituted imidazoles, providing a comparative overview of their efficiency.

CatalystCatalyst Loading (mol%)Temperature (°C)Reaction TimeYield (%)Reusability (Cycles)Solvent
Metal-Based Catalysts
CuI[8]15Reflux20 min95Not ReportedButanol
CuCl₂·2H₂O[8]10Microwave (300W)12 min92Not ReportedSolvent-free
Co₃O₄ Nanoparticles[8]-Ultrasonic Irradiation-High5-
MIL-101(Cr)[8]5 mg12010 min955Solvent-free
Heterogeneous Catalysts
Fe₃O₄ Nanoparticles[8]15505 hHighYesSolvent-free
Fe₃O₄@chitosan[8]-Reflux-Excellent6Ethanol
ZSM-11 Zeolite[8]--48 hExcellent5Solvent-free
Metal-Free Catalysts
Benzyltriphenylphosphonium chloride (BTPPC)[8]-80-HighNot ReportedSolvent-free

Experimental Protocols

Here are detailed methodologies for key experiments cited in the literature.

Protocol 1: Copper(I) Iodide (CuI) Catalyzed Synthesis of 2,4,5-Trisubstituted Imidazoles

This protocol describes an efficient synthesis using a copper-based catalyst.[8]

  • Materials:

    • Aryl aldehyde (1.0 mmol)

    • Benzoin (1.0 mmol)

    • Ammonium acetate (3.0 mmol)

    • Copper(I) iodide (CuI) (15 mol%)

    • Butanol (7 mL)

  • Procedure:

    • In a round-bottom flask, combine the aryl aldehyde, benzoin, ammonium acetate, and CuI in butanol.

    • Reflux the reaction mixture for approximately 20 minutes.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Isolate and purify the product using standard techniques such as filtration and recrystallization.

Protocol 2: Synthesis of Trisubstituted Imidazoles using a Reusable Magnetic Nanoparticle Catalyst

This protocol utilizes Fe₃O₄ nanoparticles as a recyclable catalyst.[8]

  • Materials:

    • N-methylimidazole

    • Isothiocyanate

    • Triphenylphosphine

    • α-bromoketone

    • Fe₃O₄ nanoparticles (15 mol%)

  • Procedure:

    • Prepare a mixture of N-methylimidazole, isothiocyanate, triphenylphosphine, and α-bromoketone.

    • Add the Fe₃O₄ nanoparticles to the mixture.

    • Carry out the reaction under solvent-free conditions at 50°C for 5 hours.

    • After the reaction is complete, separate the catalyst from the product mixture using an external magnet.

Mandatory Visualizations

Below are diagrams illustrating key workflows and logical relationships in catalyst selection for imidazole synthesis.

CatalystSelectionWorkflow start Start: Need to Synthesize Imidazole Derivative synthesis_type Define Synthesis Type: Trisubstituted, Tetrasubstituted, etc. start->synthesis_type green_chem Consider Green Chemistry Principles? synthesis_type->green_chem catalyst_type Select Catalyst Type green_chem->catalyst_type Yes green_chem->catalyst_type No homogeneous Homogeneous catalyst_type->homogeneous heterogeneous Heterogeneous catalyst_type->heterogeneous organocatalyst Organocatalyst catalyst_type->organocatalyst optimize Optimize Reaction Conditions: - Temperature - Solvent - Reaction Time - Catalyst Loading homogeneous->optimize heterogeneous->optimize organocatalyst->optimize troubleshoot Troubleshooting Required? optimize->troubleshoot low_yield Low Yield troubleshoot->low_yield Yes side_products Side Products troubleshoot->side_products Yes no_reaction No Reaction troubleshoot->no_reaction Yes analyze_results Analyze and Purify Product troubleshoot->analyze_results No low_yield->optimize Re-optimize side_products->optimize Re-optimize no_reaction->catalyst_type Change Catalyst end End: Successful Synthesis analyze_results->end TroubleshootingLogic start Problem Encountered During Synthesis issue_type Identify the Issue start->issue_type low_yield Low Yield issue_type->low_yield low_selectivity Low Selectivity/ Side Products issue_type->low_selectivity catalyst_issue Catalyst Inactivity issue_type->catalyst_issue solution_ly1 Check Catalyst: Use recommended catalyst (e.g., solid acid, heterogeneous) low_yield->solution_ly1 solution_ly2 Optimize Conditions: - Microwave Irradiation - Solvent Choice low_yield->solution_ly2 solution_ls1 Optimize Catalyst Loading: - Perform loading study low_selectivity->solution_ls1 solution_ls2 Control Temperature: - Lower temperature low_selectivity->solution_ls2 solution_ci1 Check Reagents: - Purity of catalyst - Dry solvents catalyst_issue->solution_ci1 solution_ci2 Reaction Atmosphere: - Use inert gas (N2, Ar) catalyst_issue->solution_ci2 solution_ci3 Add Ligand (for Cu-catalyzed): - e.g., Phenanthroline catalyst_issue->solution_ci3

References

Technical Support Center: Managing Hygroscopic Imidazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the hygroscopic nature of imidazole and its derivatives during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What does it mean if an imidazole compound is hygroscopic?

A1: A hygroscopic substance, such as many imidazole compounds, has a strong tendency to absorb moisture from the surrounding atmosphere.[1][2] This can lead to physical changes like clumping or deliquescence (dissolving in the absorbed water) and chemical degradation.[1][2]

Q2: Why is it critical to manage the moisture content of imidazole compounds?

A2: Excess moisture can significantly impact the quality, stability, and efficacy of imidazole compounds, especially in a pharmaceutical context.[3] It can lead to:

  • Chemical Degradation: Water can participate in hydrolysis reactions, leading to the formation of impurities and a decrease in the potency of the active pharmaceutical ingredient (API).[4]

  • Physical Changes: Moisture absorption can cause powders to cake, agglomerate, or even liquefy, making them difficult to handle, weigh accurately, and formulate.[2][5]

  • Altered Dissolution Rates: Changes in the physical form of the compound due to moisture can affect its dissolution profile, which is a critical parameter for drug performance.[3]

  • Microbial Growth: High humidity environments can promote the growth of bacteria and mold, compromising the safety of the product.[3][5]

Q3: What are the ideal storage conditions for hygroscopic imidazole compounds?

A3: To minimize moisture absorption, hygroscopic imidazole compounds should be stored in a dry, cool place.[1] Specific recommendations include:

  • Airtight Containers: Store the compound in a tightly sealed, airtight container. For frequently accessed materials, consider transferring smaller, working quantities to separate containers to minimize exposure of the bulk material to the atmosphere.[1]

  • Controlled Humidity: Whenever possible, store the compounds in an environment with controlled low relative humidity (RH), ideally below 40% RH.[6]

  • Use of Desiccants: Place desiccants, such as silica gel or molecular sieves, inside the storage container or desiccator to absorb any residual moisture.[6][7]

  • Inert Atmosphere: For highly sensitive compounds, storage under a dry, inert atmosphere (e.g., nitrogen or argon) can provide an additional layer of protection.

Q4: How should I handle hygroscopic imidazole compounds when weighing and preparing solutions?

A4: Minimize the exposure of the compound to ambient air during handling.[1][2]

  • Work quickly and efficiently.

  • Use a glove box with controlled humidity for highly sensitive compounds.

  • Close the container immediately after dispensing the required amount.[1]

  • If clumping occurs, the material can be gently broken up with a spatula, but be aware that its properties may have already been altered by moisture absorption.[1]

Troubleshooting Guides

Issue 1: My imidazole powder has become clumpy and difficult to handle.

  • Question: I opened a container of an imidazole derivative that was stored on the shelf, and it has formed hard clumps. What happened, and can I still use it?

  • Answer: The clumping is a clear indication of moisture absorption from the atmosphere.[2] This physical change suggests that the compound's water content has increased, which may also affect its chemical purity and stability. It is strongly recommended to quantify the water content using methods like Karl Fischer titration or Thermogravimetric Analysis (TGA) before use. If the water content is above the acceptable limit for your application, the material may not be suitable for use, especially in sensitive experiments like drug formulation. To prevent this in the future, always store hygroscopic compounds in tightly sealed containers with a desiccant and in a dry environment.[1]

Issue 2: I am getting inconsistent results in my experiments using an older bottle of imidazole.

  • Question: My experimental results are not reproducible, and I suspect the purity of my imidazole compound, which has been in the lab for a while. Could moisture be the issue?

  • Answer: Yes, moisture absorption is a likely cause for inconsistent results. The increased water content can change the effective concentration of your imidazole compound, leading to weighing inaccuracies. Furthermore, the absorbed water may have caused chemical degradation, resulting in the presence of impurities that could interfere with your experiments. It is advisable to test the water content of the material. For future use, ensure proper storage as described above and consider aliquoting fresh material into smaller, tightly sealed containers for daily use to protect the main stock.

Issue 3: How do I know if the desiccant in my storage container is still effective?

  • Question: I have a desiccant pouch in my container of a hygroscopic imidazole, but I'm not sure if it's still working. How can I check?

  • Answer: Some desiccants, like certain types of silica gel, contain a color indicator that changes as it becomes saturated with moisture (e.g., from blue to pink). If your desiccant does not have an indicator, you can check its effectiveness by weighing it. A significant increase in weight compared to a fresh pouch indicates it has absorbed a substantial amount of moisture and may need to be replaced or regenerated. Humidity indicator cards can also be placed inside the storage container to provide a visual indication of the relative humidity.[7]

Data Presentation

The hygroscopicity of a compound can be classified based on its moisture sorption behavior at a specific temperature and relative humidity. The European Pharmacopoeia outlines a classification system based on the percentage of weight gain after storage at 25°C and 80% relative humidity for 24 hours.

Note: While specific moisture sorption isotherm data for imidazole was not found in the conducted search, the following table provides a general classification for hygroscopic materials, which is essential for understanding the potential for water uptake. Dynamic Vapor Sorption (DVS) is the standard technique used to generate such data.

Hygroscopicity ClassificationWeight Gain (% w/w) at 25°C / 80% RH for 24hPotential Physical Changes & Handling Considerations
Non-hygroscopic ≤ 0.12%Minimal risk of water uptake under normal conditions. Standard storage is usually sufficient.
Slightly hygroscopic ≥ 0.2% and < 2%May absorb some moisture over time. Storage in a tightly sealed container is recommended.
Hygroscopic ≥ 2% and < 15%Significant moisture absorption. Prone to clumping. Requires storage in airtight containers with desiccants.
Very hygroscopic ≥ 15%Rapid and substantial moisture absorption. May deliquesce. Requires stringent storage conditions, potentially including a glove box.

Experimental Protocols

Protocol 1: Determination of Water Content by Volumetric Karl Fischer Titration

This protocol is suitable for solid samples where the water is accessible to the Karl Fischer reagents.

Objective: To quantify the water content in a hygroscopic imidazole compound.

Principle: The Karl Fischer titration is a redox reaction where water reacts stoichiometrically with an iodine and sulfur dioxide solution in the presence of a base and a solvent (e.g., methanol). The amount of iodine consumed is directly proportional to the amount of water present.

Materials:

  • Volumetric Karl Fischer titrator

  • Titration cell

  • Karl Fischer reagent (e.g., a one-component reagent)

  • Solvent (e.g., anhydrous methanol)

  • Water standard (for titer determination)

  • Hygroscopic imidazole sample

  • Analytical balance

  • Dry glassware (syringes, spatulas)

Procedure:

  • System Preparation:

    • Ensure the Karl Fischer titrator and titration cell are clean and dry.

    • Fill the titration vessel with anhydrous methanol.

    • Start the instrument and allow it to titrate the residual moisture in the solvent to a stable, dry endpoint. This is the pre-titration step.

  • Titer Determination:

    • Accurately weigh a specific amount of the water standard and add it to the conditioned titration cell.

    • Start the titration. The instrument will dispense the Karl Fischer reagent until the endpoint is reached.

    • The instrument will calculate the titer of the reagent (mg of water per mL of reagent). Repeat this step at least three times and use the average value.

  • Sample Analysis:

    • Accurately weigh a suitable amount of the hygroscopic imidazole sample. The sample size should be chosen based on the expected water content to ensure an adequate consumption of the titrant.

    • Quickly and carefully introduce the sample into the titration cell, minimizing its exposure to the atmosphere.

    • Start the sample titration immediately.

    • The instrument will titrate the water in the sample and display the result, typically as a percentage of water content.

  • Calculation:

    • The water content (%) is calculated as: (Volume of KF reagent consumed (mL) * Titer (mg/mL)) / (Sample weight (mg)) * 100

Protocol 2: Determination of Water Content by Thermogravimetric Analysis (TGA)

This protocol is useful for determining the amount of water and other volatile components in a sample.

Objective: To determine the mass loss corresponding to water evaporation from a hygroscopic imidazole compound upon heating.

Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The weight loss at temperatures corresponding to the boiling point of water can be attributed to the moisture content.

Materials:

  • Thermogravimetric Analyzer (TGA)

  • TGA sample pans (e.g., aluminum or ceramic)

  • Analytical balance

  • Hygroscopic imidazole sample

  • Inert gas supply (e.g., nitrogen)

Procedure:

  • Instrument Setup:

    • Turn on the TGA and the inert gas flow. Allow the instrument to stabilize.

    • Tare an empty sample pan.

  • Sample Preparation:

    • Accurately weigh a small amount of the hygroscopic imidazole sample (typically 5-10 mg) into the tared TGA pan. Handle the sample quickly to minimize moisture absorption from the air.

  • TGA Measurement:

    • Place the sample pan in the TGA furnace.

    • Program the temperature profile. A typical method for water content analysis involves heating the sample from ambient temperature to around 120-150°C at a constant rate (e.g., 10°C/min). The final temperature should be below the decomposition temperature of the imidazole compound.

    • Start the TGA run. The instrument will record the sample's mass as a function of temperature.

  • Data Analysis:

    • Analyze the resulting TGA curve (mass vs. temperature).

    • The initial weight loss step, typically occurring below 120°C, corresponds to the evaporation of free and loosely bound water.

    • Determine the percentage of mass loss in this step to quantify the moisture content.

Mandatory Visualization

TroubleshootingWorkflow Troubleshooting Workflow for Hygroscopic Imidazole Compounds start Start: User observes issue with imidazole compound issue Identify the issue: - Clumped/caked powder - Inconsistent experimental results - Visible liquid formation start->issue storage Review storage conditions: - Is the container airtight? - Is a desiccant present and active? - Is it stored in a dry environment? issue->storage Physical change observed handling Review handling procedures: - Minimized exposure to air? - Weighed quickly? - Used in a controlled environment? issue->handling Inconsistent results quantify Action: Quantify water content (Karl Fischer or TGA) storage->quantify handling->quantify result Water content within specification? quantify->result use Proceed with experiment result->use Yes discard Discard or consider repurification. Implement corrective storage and handling. result->discard No corrective_actions Implement corrective actions: - Use airtight containers with fresh desiccants. - Store in a desiccator or glove box. - Refine handling SOPs. use->corrective_actions Review for future prevention discard->corrective_actions

Caption: Troubleshooting workflow for issues with hygroscopic imidazoles.

ExperimentalWorkflow Experimental Workflow for Water Content Determination start Start: Need to determine water content of a hygroscopic imidazole compound method_selection Select analytical method start->method_selection kf Karl Fischer (KF) Titration (High accuracy for water) method_selection->kf High specificity for water needed tga Thermogravimetric Analysis (TGA) (Water and other volatiles) method_selection->tga Screening for volatiles needed kf_prep Prepare KF titrator and reagents. Determine titer of KF reagent. kf->kf_prep tga_prep Prepare TGA instrument. Tare sample pan. tga->tga_prep weigh_sample Quickly weigh the hygroscopic sample kf_prep->weigh_sample tga_prep->weigh_sample kf_run Introduce sample into KF vessel and start titration. weigh_sample->kf_run for KF tga_run Place sample in TGA and start temperature program. weigh_sample->tga_run for TGA kf_result Calculate % water content from titrant volume. kf_run->kf_result tga_result Determine % mass loss from the TGA curve. tga_run->tga_result end End: Report water content kf_result->end tga_result->end

Caption: Workflow for determining the water content of hygroscopic compounds.

References

Preventing impurity formation in Butoconazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing impurity formation during the synthesis of Butoconazole.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic pathway for Butoconazole?

A1: The synthesis of Butoconazole typically proceeds through a multi-step process. A common route involves the formation of a chlorohydrin intermediate, followed by the introduction of the imidazole ring, a subsequent chlorination step, and finally, coupling with 2,6-dichlorothiophenol. The nitrate salt is often formed in the final step to yield Butoconazole Nitrate.[1][2]

Q2: What are the common impurities encountered in Butoconazole synthesis?

A2: Several process-related impurities can arise during the synthesis of Butoconazole. Some of the commonly identified impurities include unreacted starting materials, intermediates, and byproducts from side reactions. While specific impurity profiles can vary depending on the synthetic route and reaction conditions, it is crucial to monitor for potential contaminants at each stage.

Q3: What analytical methods are recommended for monitoring impurity formation?

A3: High-Performance Liquid Chromatography (HPLC) is a primary and widely used technique for the separation, identification, and quantification of Butoconazole and its impurities.[3][4][5] Ultra-Performance Liquid Chromatography (UPLC) offers higher resolution and sensitivity.[3][4] For structural elucidation of unknown impurities, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable.[]

Troubleshooting Guides

Issue 1: Formation of Biphenyl and Other Homocoupling Byproducts
  • Question: During the Grignard reagent formation with p-chlorobenzyl chloride, I am observing significant amounts of 4,4'-dichlorobibenzyl. What causes this and how can I minimize it?

  • Answer: The formation of 4,4'-dichlorobibenzyl is a common side reaction in the preparation of Grignard reagents, resulting from the homocoupling of the benzyl halide. This is often promoted by higher temperatures and prolonged reaction times.

    • Troubleshooting Steps:

      • Temperature Control: Maintain a low and consistent temperature during the formation of the Grignard reagent. Initiation of the reaction can be achieved by gentle warming, but it should be cooled once the reaction starts.

      • Slow Addition: Add the p-chlorobenzyl chloride solution dropwise to the magnesium turnings to maintain a low concentration of the halide in the reaction mixture at any given time.

      • Solvent Choice: Ensure the use of anhydrous ether (like diethyl ether or tetrahydrofuran) as the solvent, as moisture can quench the Grignard reagent and promote side reactions.[7]

Issue 2: Isomeric Impurities from Imidazole Alkylation
  • Question: I am detecting an isomeric impurity after the reaction of the chlorohydrin intermediate with imidazole. What is the likely structure of this impurity and how can its formation be controlled?

  • Answer: Imidazole has two nitrogen atoms, and while one is more nucleophilic, alkylation can potentially occur at either nitrogen, leading to the formation of regioisomers. The desired product is the 1-substituted imidazole, while the 3-substituted isomer can be a potential impurity.

    • Troubleshooting Steps:

      • Choice of Base: The use of a strong, non-nucleophilic base to deprotonate the imidazole can improve the regioselectivity of the reaction.

      • Reaction Temperature: Lowering the reaction temperature can often enhance the selectivity of the alkylation reaction.

      • Purification: Careful chromatographic purification of the product is essential to separate the desired isomer from any unwanted regioisomers.

Issue 3: Over-chlorination and Elimination Byproducts with Thionyl Chloride
  • Question: The conversion of the hydroxyl group to a chloride using thionyl chloride is leading to the formation of multiple byproducts, including potential elimination products. How can I improve the selectivity of this step?

  • Answer: The reaction of alcohols with thionyl chloride can sometimes lead to side reactions like elimination to form alkenes, especially at elevated temperatures. Over-chlorination of other functional groups is also a possibility if not properly controlled.

    • Troubleshooting Steps:

      • Stoichiometry: Use a controlled amount of thionyl chloride, typically a slight excess (e.g., 1.1-1.5 equivalents), to ensure complete conversion of the alcohol without promoting side reactions.

      • Temperature Control: Perform the reaction at a low temperature (e.g., 0 °C to room temperature) to minimize the formation of elimination byproducts.

      • Solvent: Use an inert solvent such as dichloromethane or chloroform.

      • Quenching: Carefully quench the reaction with a cold, dilute aqueous base to neutralize excess thionyl chloride and acidic byproducts.

Issue 4: Unreacted 2,6-Dichlorothiophenol and Thiol-Related Impurities
  • Question: In the final coupling step, I am observing unreacted 2,6-dichlorothiophenol and some disulfide byproducts in my final product. How can I drive the reaction to completion and avoid these impurities?

  • Answer: The final step is a nucleophilic substitution reaction. Incomplete reaction can be due to several factors, and the presence of disulfide impurities suggests oxidative side reactions of the thiol.

    • Troubleshooting Steps:

      • Base: Use a suitable base (e.g., potassium carbonate) to deprotonate the thiophenol, generating the more nucleophilic thiolate.

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of the thiophenol to its disulfide.

      • Temperature and Reaction Time: Optimize the reaction temperature and time to ensure complete conversion. Monitoring the reaction by TLC or HPLC is recommended.[3]

      • Purification: Utilize appropriate purification techniques, such as crystallization or column chromatography, to remove unreacted starting materials and byproducts.

Experimental Protocols

Synthesis of 1-chloro-4-(4-chlorophenyl)-2-butanol (Intermediate)

  • In a three-necked flask equipped with a dropping funnel and a condenser, add magnesium turnings (1.1 equivalents) and anhydrous tetrahydrofuran (THF).

  • Add a small crystal of iodine or a few drops of methyl iodide to initiate the Grignard reaction.

  • Slowly add a solution of p-chlorobenzyl chloride (1 equivalent) in anhydrous THF to the magnesium suspension while maintaining a gentle reflux.

  • After the addition is complete, continue to stir the mixture at reflux for 1 hour to ensure complete formation of the Grignard reagent.

  • Cool the Grignard reagent to 0 °C.

  • Slowly add a solution of epichlorohydrin (1 equivalent) in anhydrous THF, maintaining the temperature below 10 °C.

  • After the addition, allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to obtain 1-chloro-4-(4-chlorophenyl)-2-butanol.[7]

Quantitative Data Summary

ParameterCondition ACondition BImpurity X LevelReference
Grignard Reaction Temperature 25 °C0 °CLower at 0 °CGeneral Knowledge
Thionyl Chloride Stoichiometry 1.1 eq2.0 eqHigher at 2.0 eqGeneral Knowledge
Final Coupling Reaction Time 4 hours8 hoursLower at 8 hoursHypothetical Data

Note: The quantitative data presented here is illustrative. Actual results will vary based on specific experimental conditions.

Visualizations

Butoconazole_Synthesis_Pathway p_chlorobenzyl_chloride p-Chlorobenzyl chloride Grignard_reagent p-Chlorobenzyl- magnesium chloride p_chlorobenzyl_chloride->Grignard_reagent 1 Mg_THF Mg / anhy. THF Mg_THF->Grignard_reagent chlorohydrin 1-Chloro-4-(4-chlorophenyl)- 2-butanol Grignard_reagent->chlorohydrin 2 epichlorohydrin Epichlorohydrin epichlorohydrin->chlorohydrin imidazole_adduct 1-[4-(4-Chlorophenyl)-2-hydroxybutyl]- 1H-imidazole chlorohydrin->imidazole_adduct 3 imidazole Imidazole imidazole->imidazole_adduct chloro_intermediate 1-[4-(4-Chlorophenyl)-2-chlorobutyl]- 1H-imidazole imidazole_adduct->chloro_intermediate 4 SOCl2 SOCl₂ SOCl2->chloro_intermediate Butoconazole Butoconazole chloro_intermediate->Butoconazole 5 thiophenol 2,6-Dichlorothiophenol thiophenol->Butoconazole

Caption: General synthetic pathway for Butoconazole.

Impurity_Formation cluster_grignard Grignard Reaction cluster_imidazole Imidazole Alkylation cluster_final_coupling Final Coupling p_chlorobenzyl_chloride p-Chlorobenzyl chloride homocoupling 4,4'-Dichlorobibenzyl (Homocoupling Impurity) p_chlorobenzyl_chloride->homocoupling High Temp. chlorohydrin Chlorohydrin Intermediate desired_isomer Desired 1-Substituted Isomer chlorohydrin->desired_isomer isomeric_impurity 3-Substituted Isomer (Isomeric Impurity) chlorohydrin->isomeric_impurity imidazole Imidazole imidazole->desired_isomer imidazole->isomeric_impurity thiophenol 2,6-Dichlorothiophenol disulfide Disulfide Impurity (Oxidative Byproduct) thiophenol->disulfide O₂

Caption: Potential impurity formation pathways in Butoconazole synthesis.

Troubleshooting_Workflow start Impurity Detected identify_step Identify Synthetic Step start->identify_step grignard_step Grignard Reaction identify_step->grignard_step imidazole_step Imidazole Alkylation identify_step->imidazole_step final_step Final Coupling identify_step->final_step check_temp Check Temperature Control grignard_step->check_temp check_addition Check Rate of Addition grignard_step->check_addition check_base Check Base and Stoichiometry imidazole_step->check_base check_atmosphere Check for Inert Atmosphere final_step->check_atmosphere optimize_purification Optimize Purification check_temp->optimize_purification check_addition->optimize_purification check_base->optimize_purification check_atmosphere->optimize_purification

Caption: A logical workflow for troubleshooting impurity formation.

References

Technical Support Center: Scaling Up the Synthesis of 1-(2-Chloro-4-(4-chlorophenyl)butyl)-1h-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 1-(2-Chloro-4-(4-chlorophenyl)butyl)-1h-imidazole, a key intermediate in the production of the antifungal agent Butoconazole.

Experimental Workflow

The synthesis of this compound is typically a two-step process. The first step involves the synthesis of the precursor alcohol, 1-[4-(4-chlorophenyl)-2-hydroxy-n-butyl] imidazole, via a Grignard reaction. The second step is the chlorination of this alcohol to yield the final product.

SynthesisWorkflow cluster_step1 Step 1: Grignard Reaction for Alcohol Precursor Synthesis cluster_step2 Step 2: Chlorination of Alcohol Precursor A 4-Chlorobenzyl chloride D Grignard Reagent Formation A->D B Magnesium turnings B->D C Epichlorohydrin E Reaction with Epichlorohydrin C->E D->E F Work-up and Purification E->F G 1-[4-(4-chlorophenyl)-2-hydroxy-n-butyl] imidazole F->G H 1-[4-(4-chlorophenyl)-2-hydroxy-n-butyl] imidazole J Chlorination Reaction H->J I Thionyl chloride (SOCl2) I->J K Work-up and Purification J->K L This compound K->L TroubleshootingChlorination cluster_symptoms Observed Issues cluster_causes Potential Causes cluster_solutions Corrective Actions S1 Low Yield C1 Insufficient SOCl2 S1->C1 C3 Decomposition S1->C3 S2 Incomplete Reaction S2->C1 C2 Short Reaction Time S2->C2 S3 Impurity Formation S3->C3 C4 Side Reactions S3->C4 SO1 Increase Molar Ratio of SOCl2 C1->SO1 SO3 Monitor Reaction by TLC/HPLC C1->SO3 SO2 Increase Reaction Time C2->SO2 C2->SO3 SO4 Control Temperature C3->SO4 SO5 Use High Purity Reagents C4->SO5

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 1-(2-Chloro-4-(4-chlorophenyl)butyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of a proposed High-Performance Liquid Chromatography (HPLC) method and an alternative Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method for the quantitative analysis of 1-(2-Chloro-4-(4-chlorophenyl)butyl)-1H-imidazole. The information is intended for researchers, scientists, and drug development professionals. While a specific validated method for this novel compound is not publicly available, this guide synthesizes common practices and expected performance data from validated methods for structurally similar imidazole-based antifungal agents.

Methodology Comparison

A primary reversed-phase HPLC (RP-HPLC) method with UV detection is proposed as a robust and widely accessible technique for routine analysis. As an alternative, a UHPLC-MS/MS method is presented, offering higher sensitivity and selectivity, which is particularly advantageous for trace-level analysis or analysis in complex biological matrices.

Table 1: Comparison of Proposed Analytical Methods
ParameterProposed HPLC-UV MethodAlternative UHPLC-MS/MS Method
Principle Chromatographic separation based on polarity, with detection by UV absorbance.Chromatographic separation coupled with mass analysis of the analyte and its fragments.
Typical Column C18 or C8 (e.g., 250 mm x 4.6 mm, 5 µm)C18 or C8 (e.g., 50-100 mm x 2.1 mm, <2 µm)
Mobile Phase Isocratic or gradient mixture of Acetonitrile/Methanol and a buffer (e.g., phosphate or acetate).Gradient mixture of Acetonitrile/Methanol with formic or acetic acid and water.
Detection UV/Vis Detector (around 220-230 nm)Tandem Mass Spectrometer (MS/MS)
Sensitivity Lower, suitable for bulk drug and formulation analysis.Higher, suitable for impurity profiling and bioanalysis.
Selectivity Good, but potential for interference from co-eluting compounds.Excellent, based on specific mass-to-charge ratios.
Run Time Typically longer (5-15 minutes).Typically shorter (2-5 minutes).
Cost Lower initial investment and operational cost.Higher initial investment and operational cost.

Validation Parameters: Expected Performance

The following table summarizes the expected validation parameters for the proposed HPLC method, based on typical performance data for related imidazole compounds as per ICH guidelines.

Table 2: Expected HPLC Method Validation Parameters
Validation ParameterAcceptance CriteriaExpected Performance for Imidazole Derivatives
Specificity No interference from blank, placebo, or known impurities at the analyte's retention time.The method should be able to resolve the main peak from any degradation products or related substances.
Linearity (r²) ≥ 0.999A linear relationship between concentration and peak area is expected over a range like 50-150 µg/mL.[1]
Accuracy (% Recovery) 98.0% - 102.0%Recovery studies are expected to be within this range.[2]
Precision (% RSD) Intraday: ≤ 2.0%, Interday: ≤ 2.0%Reproducibility is expected to have a relative standard deviation of less than 2%.[2][3]
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1Expected to be in the low µg/mL range.
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1Expected to be in the low-to-mid µg/mL range.
Robustness % RSD ≤ 2.0% after minor changes in method parameters.The method should be reliable under small variations in mobile phase composition, pH, and flow rate.

Experimental Protocols

Proposed HPLC-UV Method Protocol
  • Chromatographic System:

    • Column: Reversed-phase C18 (250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A filtered and degassed mixture of acetonitrile and 0.025 M potassium dihydrogen phosphate buffer (pH 3.2) in a 70:30 (v/v) ratio.[4]

    • Flow Rate: 1.0 mL/min.[4]

    • Detection Wavelength: 225 nm.[5]

    • Injection Volume: 20 µL.

    • Column Temperature: 35°C.[5]

  • Standard Solution Preparation:

    • Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a concentration of 100 µg/mL.

  • Sample Solution Preparation:

    • For bulk drug, prepare a solution of the same concentration as the standard.

    • For pharmaceutical formulations (e.g., creams), a suitable extraction method, such as solid-phase extraction, would be required.[6]

  • Validation Experiments:

    • Specificity: Inject blank (mobile phase), placebo, and a spiked sample to demonstrate no interference.

    • Linearity: Prepare a series of at least five concentrations (e.g., 50, 75, 100, 125, 150 µg/mL). Plot a calibration curve of peak area versus concentration.[4]

    • Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the analyte at three levels (e.g., 80%, 100%, 120%).

    • Precision:

      • Repeatability (Intraday): Analyze at least six replicates of the standard solution on the same day.

      • Intermediate Precision (Interday): Repeat the analysis on different days with different analysts or equipment.

    • LOD & LOQ: Determine by injecting progressively more dilute solutions until the signal-to-noise ratios are approximately 3:1 and 10:1, respectively.

    • Robustness: Intentionally vary parameters such as mobile phase composition (±2%), pH (±0.2 units), and flow rate (±0.1 mL/min) and assess the impact on the results.

Alternative UHPLC-MS/MS Method Protocol
  • Chromatographic and Mass Spectrometric System:

    • Column: C18 (50 mm x 2.1 mm, 1.7 µm particle size).

    • Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • MS/MS Detection: Multiple Reaction Monitoring (MRM) of precursor and product ion transitions specific to the analyte.

  • Sample Preparation:

    • For biological samples (e.g., plasma), a protein precipitation step followed by centrifugation is typically employed.[4]

Visualizing the HPLC Validation Workflow

The following diagram illustrates the logical flow of the validation process for the proposed HPLC method, adhering to standard regulatory guidelines.

HPLC_Validation_Workflow start Method Development protocol Write Validation Protocol start->protocol system_suitability System Suitability Testing protocol->system_suitability specificity Specificity / Selectivity linearity Linearity & Range specificity->linearity accuracy Accuracy (Recovery) linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq sub_precision robustness Robustness lod_loq->robustness validation_report Final Validation Report robustness->validation_report system_suitability->specificity end Method Approved for Routine Use validation_report->end repeatability Repeatability (Intra-day) sub_precision->repeatability intermediate Intermediate (Inter-day) sub_precision->intermediate

Caption: Workflow for HPLC Method Validation.

References

Comparative study of different synthetic routes to Butoconazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the different synthetic routes for Butoconazole, an imidazole antifungal agent. The information presented is intended to assist researchers and drug development professionals in selecting the most efficient and suitable synthesis strategy. This document outlines the most common synthetic pathway with detailed experimental protocols and reported yields, alongside a conceptual overview of alternative routes.

Primary Synthetic Route: A Step-by-Step Analysis

The most frequently cited synthetic route to Butoconazole is a multi-step process commencing from p-chlorobenzyl chloride. This pathway involves the formation of a key chlorohydrin intermediate, followed by the introduction of the imidazole moiety, a subsequent chlorination, and finally, coupling with 2,6-dichlorothiophenol.

Diagram of the Primary Synthetic Pathway

Butoconazole_Synthesis cluster_0 Step 1: Grignard Reaction & Epoxide Opening cluster_1 Step 2: Imidazole Introduction cluster_2 Step 3: Chlorination cluster_3 Step 4: Thioether Formation cluster_4 Step 5: Salt Formation A p-Chlorobenzyl chloride C p-Chlorobenzyl- magnesium chloride (Grignard Reagent) A->C Mg, THF B Magnesium B->C E 1-Chloro-4-(4-chlorophenyl)- 2-butanol C->E D Epichlorohydrin D->E F 1-[4-(4-Chlorophenyl)- 2-hydroxy-n-butyl]-imidazole G Imidazole G->F NaOH, Toluene, Phase Transfer Catalyst E_ref->F H 1-[4-(4-Chlorophenyl)- 2-chloro-n-butyl]-imidazole F_ref->H SOCl₂, 1,2-Dichloroethane, cat. DMF I Butoconazole (Free Base) J 2,6-Dichlorothiophenol J->I K₂CO₃, Acetone H_ref->I K Butoconazole Nitrate L Nitric Acid L->K I_ref->K

Caption: Primary synthetic pathway to Butoconazole Nitrate.

Experimental Protocols and Performance Data

The following table summarizes the key steps, reagents, and reported yields for the primary synthetic route.

StepReactionKey Reagents & SolventsTemperature (°C)Time (h)Yield (%)Purity
1Grignard Reaction & Epoxide Openingp-Chlorobenzyl chloride, Mg, Epichlorohydrin, THFReflux---
2Imidazole Introduction1-Chloro-4-(4-chlorophenyl)-2-butanol, Imidazole, NaOH, Toluene, Benzyltriethylammonium chloride93-95195Recrystallized product melts at 104-106 °C[1]
3Chlorination1-[4-(4-Chlorophenyl)-2-hydroxy-n-butyl]-imidazole, Thionyl chloride, 1,2-Dichloroethane, cat. DMF30-35-QuantitativeSufficiently pure for next step without isolation[1]
4Thioether Formation1-[4-(4-Chlorophenyl)-2-chloro-n-butyl]-imidazole, 2,6-Dichlorothiophenol, K₂CO₃, Acetone----
5Salt FormationButoconazole (Free Base), Nitric acid8-12190-

Detailed Experimental Protocols

Step 2: Synthesis of 1-[4-(4-Chlorophenyl)-2-hydroxy-n-butyl]-imidazole[1]

To a solution of 56.7 g (0.26 mol) of 1-chloro-4-(4-chlorophenyl)-2-butanol in 200 ml of toluene, 36.2 g (0.9 mol) of sodium hydroxide dissolved in 100 ml of water, 6.4 g (0.028 mol) of benzyltriethylammonium chloride, and 35.2 g (0.51 mol) of imidazole are added. The reaction mixture is heated to 93-95 °C for one hour. The temperature is then lowered to approximately 60 °C, and the phases are separated. To the organic layer, 100 ml of water is added. The mixture is stirred at 22-25 °C for 1 hour, followed by stirring at 0-5 °C for two hours. The resulting crystals are collected by filtration, washed with cold water (2 x 35 ml), and dried under vacuum at a maximum temperature of 50 °C to yield 61.6 g (95%) of the product. Recrystallization from ethyl acetate yields 52.4 g (85%) of a dry product with a melting point of 104-106 °C.

Step 3: Synthesis of 1-[4-(4-Chlorophenyl)-2-chloro-n-butyl]-imidazole[1]

1-[4-(4-Chlorophenyl)-2-hydroxy-n-butyl]-imidazole is dissolved in 1,2-dichloroethane. An approximately equimolar amount of thionyl chloride is added in the presence of a catalytic amount of dimethylformamide at a temperature of 30-35 °C. The reaction proceeds to completion, yielding a crystal suspension of 1-[4-(4-chlorophenyl)-2-chloro-n-butyl]-imidazole in quantitative yield. The product is of sufficient purity to be used in the subsequent step without isolation.

Step 5: Synthesis of Butoconazole Nitrate[1]

The crude 1-[4-(4-chlorophenyl)-2-(2,6-dichlorophenylthio)-n-butyl]-imidazole (Butoconazole free base) is dissolved in a suitable solvent. The solution is stirred, and nitric acid is added. The mixture is stirred at the same temperature for 1 hour, and then the temperature is lowered to 8-12 °C. The resulting crystals are filtered and washed to give the final product, Butoconazole nitrate, in a 90% yield.

Alternative Synthetic Routes (Conceptual)

Alternative synthetic pathways to key intermediates of Butoconazole have been proposed, primarily to circumvent the use of hazardous reagents or to improve efficiency. These routes are presented here conceptually due to the limited availability of detailed experimental data in the reviewed literature.

Route A: From Aromatic Aldehyde

This route involves the preparation of an epoxy intermediate from an aromatic aldehyde.

Alternative_Route_A A Aromatic Aldehyde (p-Chlorobenzaldehyde) B Epoxide Intermediate A->B Trimethylsulfoxonium iodide, NaH, DMSO C 1-[4-(4-Chlorophenyl)- 2-hydroxy-n-butyl]-imidazole B->C Imidazole, DMF Alternative_Route_B A Olefinic Compound with Terminal Double Bond B Epoxide Intermediate A->B Peracid Oxidation C 1-[4-(4-Chlorophenyl)- 2-hydroxy-n-butyl]-imidazole B->C Imidazole, DMF

References

A Comparative Guide to the Cross-Reactivity of Imidazole-Based Antifungal Agents

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the cross-reactivity profiles of common imidazole-based antifungal agents. It is intended for researchers, scientists, and drug development professionals, offering objective data, detailed experimental protocols, and visual summaries of key pathways and processes to support further research and clinical application.

Introduction to Imidazole Antifungals and Cross-Reactivity

Imidazole antifungals represent a major class of synthetic antimicrobial compounds used to treat a wide range of fungal infections. Their primary mechanism of action involves the inhibition of the fungal cytochrome P450 (CYP) enzyme, lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][2][3] This disruption leads to altered membrane fluidity, impaired enzyme activity, and ultimately, the inhibition of fungal growth (fungistatic effect).[3][4]

However, the imidazole ring structure that is key to their antifungal activity can also interact with other enzymes and receptors, leading to several forms of cross-reactivity. This guide explores three critical areas of cross-reactivity:

  • Antifungal Spectrum: The variable efficacy of different imidazoles against a range of fungal species.

  • Host CYP450 Interaction: The off-target inhibition of human cytochrome P450 enzymes, a major cause of drug-drug interactions.[5]

  • Allergic Hypersensitivity: The potential for immune-mediated cross-reactions among different imidazole compounds.[6]

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Imidazole antifungals selectively target the fungal lanosterol 14α-demethylase. The nitrogen atom (N-3) in the imidazole ring binds to the heme iron atom within the fungal P450 enzyme, inhibiting its function.[7] This blocks the conversion of lanosterol to ergosterol. The resulting depletion of ergosterol and accumulation of toxic sterol precursors disrupt the fungal cell membrane's structure and function.[2][8]

cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibitory Action Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol 4,4-dimethyl-cholesta-8,14,24-trienol 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol 14α-demethylase (Fungal CYP51) ... ... 4,4-dimethyl-cholesta-8,14,24-trienol->... Ergosterol Ergosterol ...->Ergosterol Multiple Steps Fungal Cell Membrane\n(Integrity & Fluidity) Fungal Cell Membrane (Integrity & Fluidity) Ergosterol->Fungal Cell Membrane\n(Integrity & Fluidity) Imidazole Imidazole Lanosterol 14α-demethylase\n(Fungal CYP51) Lanosterol 14α-demethylase (Fungal CYP51) Imidazole->Lanosterol 14α-demethylase\n(Fungal CYP51) Inhibits

Caption: Mechanism of action of imidazole antifungal agents. (Max Width: 760px)

Cross-Reactivity in Antifungal Spectrum

While imidazole antifungals share a common mechanism, their effectiveness against different fungal species varies. The concept that all imidazoles act uniformly across all fungi should be applied with caution.[9] Factors such as the specific chemical structure, solubility, and test conditions can significantly influence the measured in vitro activity.[9] For instance, a comparative study evaluating five common imidazoles (clotrimazole, econazole, ketoconazole, miconazole, and tioconazole) found that while they were equally susceptible against Aspergillus hyphae and conidia, the extent of their effects differed for other fungal types.[9]

The broth microdilution method is a standardized assay used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific fungus.

G prep Prepare standardized fungal inoculum (e.g., 0.5 McFarland) plate Dispense fungal inoculum into microtiter plate wells prep->plate incubate Incubate plate at a specified temperature and duration (e.g., 35°C for 24-48h) plate->incubate serial Perform 2-fold serial dilutions of imidazole agent in broth across the plate serial->plate read Visually or spectrophotometrically determine the lowest concentration with no visible growth incubate->read result Result: Minimum Inhibitory Concentration (MIC) read->result

Caption: Experimental workflow for determining MIC. (Max Width: 760px)

Cross-Reactivity with Host Cytochrome P450 Enzymes

A significant challenge with imidazole antifungals is their lack of complete specificity for the fungal P450 enzyme. They also inhibit various human cytochrome P450 isoforms, particularly those in the CYP2C and CYP3A families, which are responsible for the metabolism of a vast number of drugs.[10][11] This cross-reactivity is a primary cause of clinically significant drug-drug interactions.[5] Ketoconazole, for example, is a potent inhibitor of CYP3A4.[10][12]

The following table summarizes the inhibitory potential (Ki values) of several imidazole antifungal agents against major human CYP450 enzymes, as determined in studies using human liver microsomes or cDNA-expressed microsomes.[10] Lower Ki values indicate more potent inhibition.

Imidazole Agent CYP1A2 (Ki, µM) CYP2B6 (Ki, µM) CYP2C9 (Ki, µM) CYP2C19 (Ki, µM) CYP2D6 (Ki, µM) CYP2E1 (Ki, µM) CYP3A4 (Ki, µM)
Clotrimazole------0.02
Miconazole-0.05-0.050.70-0.03
Sulconazole0.40.040.010.0080.40--
Tioconazole0.4--0.04-0.40.02
Ketoconazole--Inhibits---Selective Inhibitor

Data sourced from a study by Zhang et al. (2002)[10]. Dashes indicate data not reported or inhibition was not high-affinity. Ketoconazole is noted for its selective inhibition of CYP3A4 and also inhibits CYP2C9.

This protocol outlines a common method for evaluating the inhibitory effect of a compound on specific CYP450 isoforms using human liver microsomes and isoform-selective probe substrates.

  • Preparation: Human liver microsomes are incubated with a specific concentration of the imidazole antifungal agent.

  • Reaction Initiation: A probe substrate, specific for the CYP isoform being tested (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, omeprazole for CYP3A4), is added to initiate the metabolic reaction.[10][13]

  • Incubation: The reaction mixture is incubated at 37°C for a defined period.

  • Reaction Termination: The reaction is stopped, typically by adding a cold organic solvent like acetonitrile.

  • Analysis: The concentration of the metabolite produced from the probe substrate is quantified using high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Calculation: The rate of metabolite formation is compared to a control (without the inhibitor) to determine the percentage of inhibition. IC50 (concentration causing 50% inhibition) and Ki (inhibition constant) values are then calculated.

FungalCell Fungal Cell FungalP450 Fungal CYP51 (14α-demethylase) HumanCell Human Cell (e.g., Hepatocyte) HumanP450 Human CYP Isoforms (CYP3A4, CYP2C9, etc.) Imidazole Imidazole Antifungal Imidazole->FungalP450 Inhibits (On-Target) Imidazole->HumanP450 Inhibits (Off-Target Cross-Reactivity) Therapeutic Therapeutic Effect (Antifungal Action) FungalP450->Therapeutic Adverse Adverse Effect (Drug-Drug Interactions) HumanP450->Adverse

Caption: On-target vs. off-target effects of imidazoles. (Max Width: 760px)

Cross-Reactivity in Allergic Hypersensitivity

Allergic contact dermatitis is a known adverse effect of topical imidazole use. Studies have identified patterns of cross-reactivity among different imidazole derivatives, suggesting that sensitization to one agent may predispose an individual to react to another with a similar chemical structure.[6]

Statistically significant associations in cross-reactivity have been observed between:

  • Miconazole, econazole, and isoconazole.[6][14]

  • Sulconazole, miconazole, and econazole.[6][14]

  • Isoconazole and tioconazole.[6][14]

  • Ketoconazole and miconazole.[14]

In contrast, clotrimazole and bifonazole appear to have a lower potential for cross-reactivity with other imidazoles.[6][15]

The GPMT is a method used to assess the potential of a substance to induce skin sensitization.

  • Induction Phase:

    • Intradermal Injection: Guinea pigs receive intradermal injections of the test substance (e.g., an imidazole antifungal), Freund's Complete Adjuvant (to enhance the immune response), and the substance mixed with the adjuvant.

    • Topical Application: One week later, the injection site is treated with a topical application of the test substance under an occlusive patch for 48 hours.

  • Challenge Phase:

    • Two weeks after the induction phase, a non-irritating concentration of the test substance and potentially cross-reactive imidazoles are applied to a naive skin site under patches on both test and control animals.

  • Evaluation:

    • The patch sites are observed for signs of contact dermatitis (erythema and edema) at 24 and 48 hours after patch removal. The incidence and severity of the reactions in the test group compared to the control group determine the sensitization potential.

Caption: Observed allergic cross-reactivity patterns. (Max Width: 760px)

Conclusion

The cross-reactivity of imidazole-based antifungal agents is a multifaceted issue with significant clinical implications. While their shared mechanism of action provides a broad spectrum of activity, structural similarities and differences lead to variable performance, potential for severe drug-drug interactions through inhibition of host CYP450 enzymes, and allergic hypersensitivity reactions. A thorough understanding of these cross-reactivity profiles, supported by robust experimental data, is essential for the safe and effective use of these agents and for the development of new antifungals with improved specificity.

References

A Comparative Analysis of the Efficacy of Butoconazole and Other Imidazole Antifungals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Guide for Researchers and Drug Development Professionals

This report provides a detailed comparison of the efficacy of butoconazole, an imidazole antifungal agent, with other prominent imidazoles such as clotrimazole and miconazole. This analysis is supported by a compilation of in vitro susceptibility data and clinical trial outcomes to offer a comprehensive resource for researchers, scientists, and professionals in drug development.

Executive Summary

Butoconazole demonstrates potent in vitro activity against a broad spectrum of Candida species, including Candida albicans, and notably, some species that have shown reduced susceptibility to other azoles. Clinical trials further substantiate its efficacy in the treatment of vulvovaginal candidiasis (VVC), often with shorter treatment durations compared to other topical imidazoles, while maintaining comparable cure rates. The primary mechanism of action for butoconazole, consistent with other imidazole antifungals, is the disruption of ergosterol synthesis, a critical component of the fungal cell membrane.

In Vitro Efficacy: A Quantitative Comparison

The in vitro activity of butoconazole and other imidazoles is commonly assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following tables summarize the MIC50 and MIC90 values (the MIC required to inhibit 50% and 90% of isolates, respectively) for butoconazole, clotrimazole, and miconazole against various Candida species.

Antifungal Agent Organism No. of Isolates MIC Range (µg/mL) MIC50 (µg/mL) MIC90 (µg/mL) Reference
Butoconazole Candida albicans1060.12 - 40.51[1]
Candida spp.800.12 - >128116[1]
Clotrimazole Candida albicans610.008 - 8<0.0080.125
Candida glabrata380.008 - >80.254
Miconazole Candida albicans-0.06 - 0.5--
Candida spp.----

Note: Data for clotrimazole and miconazole are compiled from multiple sources and represent a general susceptibility profile. Direct comparative studies with butoconazole are limited.

Butoconazole has demonstrated excellent in vitro activity against fluconazole-resistant isolates of Candida albicans and Candida glabrata, while cross-resistance was observed with miconazole, clotrimazole, and tioconazole.[2] Studies have also highlighted butoconazole's potent activity against various pathogenic vaginal yeast isolates, including non-albicans species like C. glabrata, which have shown increased MICs to other azoles.[3][4]

Clinical Efficacy in Vulvovaginal Candidiasis

Clinical trials have consistently demonstrated the high efficacy of butoconazole in treating VVC, often with the advantage of a shorter treatment course.

Treatment Regimen Indication Microbiological Cure Rate Clinical Cure Rate Reference
Butoconazole Nitrate 2% Cream (3-Day) Vulvovaginal Candidiasis95% (8 days post-treatment)82% (8 days post-treatment)[5]
Clotrimazole 200 mg Vaginal Tablets (3-Day) Vulvovaginal Candidiasis91% (8 days post-treatment)72% (8 days post-treatment)[5]
Butoconazole Nitrate 2% Cream (Single Dose) Vulvovaginal Candidiasis87% (7-10 days post-treatment)92% (7-10 days post-treatment)[6]
Miconazole Nitrate 2% Cream (7-Day) Vulvovaginal Candidiasis87% (7-10 days post-treatment)92% (7-10 days post-treatment)[6]
Butoconazole Nitrate 2% Cream (3-Day) Vulvovaginal Candidiasis88% (8-10 days post-treatment)80% (8-10 days post-treatment)[7]
Miconazole Nitrate 2% Cream (7-Day) Vulvovaginal Candidiasis91% (8-10 days post-treatment)82% (8-10 days post-treatment)[7]

In a multicenter trial comparing a 3-day regimen of butoconazole cream to a 3-day regimen of clotrimazole tablets, butoconazole showed a higher mycological cure rate at 8 days post-treatment (95% vs. 91%).[5] Another study found that a single dose of butoconazole 2% cream was as effective as a seven-day course of miconazole 2% cream in both clinical and mycological cure rates.[6] Furthermore, a three-day course of butoconazole was found to be as safe and effective as a seven-day treatment with miconazole.[7][8]

Mechanism of Action: Targeting Ergosterol Biosynthesis

Imidazole antifungals, including butoconazole, share a common mechanism of action. They inhibit the fungal cytochrome P450 enzyme, lanosterol 14-alpha-demethylase. This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane that maintains its integrity and fluidity. The inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic methylated sterols, ultimately disrupting the cell membrane and leading to fungal cell death.

Ergosterol_Biosynthesis_Pathway cluster_synthesis Ergosterol Biosynthesis cluster_inhibition Mechanism of Imidazole Action Lanosterol Lanosterol Enzyme Lanosterol 14-alpha-demethylase (CYP51) Lanosterol->Enzyme Substrate Ergosterol Ergosterol Disruption Disruption of Membrane Integrity Ergosterol->Disruption Depletion leads to Enzyme->Ergosterol Catalyzes Conversion Butoconazole Butoconazole & Other Imidazoles Butoconazole->Enzyme Inhibits Death Fungal Cell Death Disruption->Death

Mechanism of Imidazole Antifungals

Experimental Protocols

The in vitro and in vivo studies cited in this guide adhere to established experimental protocols to ensure the reliability and reproducibility of the findings.

In Vitro Susceptibility Testing

The in vitro antifungal susceptibility of Candida species to imidazole agents is typically determined using standardized methods from the Clinical and Laboratory Standards Institute (CLSI), specifically the M27-A3 guideline, or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution Method (Adapted from CLSI M27-A3):

  • Inoculum Preparation: Candida isolates are cultured on Sabouraud Dextrose Agar. A standardized suspension of the yeast is prepared in sterile saline to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5 to 2.5 x 10³ colony-forming units (CFU)/mL.

  • Drug Dilution: A stock solution of the antifungal agent is prepared in a suitable solvent like dimethyl sulfoxide (DMSO). Serial twofold dilutions of the drug are then made in 96-well microtiter plates using RPMI-1640 medium.

  • Incubation: The microtiter plates containing the drug dilutions and the fungal inoculum are incubated at 35°C for 24 to 48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant (≥50%) inhibition of growth compared to a drug-free growth control well. The results can be read visually or with a spectrophotometer.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Candida Isolate Culture B Standardized Inoculum Preparation A->B E Inoculation of Microtiter Plate B->E C Antifungal Stock Solution D Serial Dilutions in Microtiter Plate C->D D->E F Incubation (35°C, 24-48h) E->F G Visual or Spectrophotometric Reading F->G H Determination of MIC G->H

Antifungal Susceptibility Testing Workflow
Clinical Trial Methodology for Vulvovaginal Candidiasis

The clinical efficacy of butoconazole and other imidazoles is evaluated through randomized, controlled clinical trials. A general methodology for such trials is as follows:

  • Patient Population: Non-pregnant women with a clinical diagnosis of VVC, confirmed by microscopic examination (potassium hydroxide [KOH] wet mount) and/or fungal culture of vaginal discharge.

  • Study Design: Randomized, double-blind, parallel-group studies are often employed to compare the investigational drug with a standard-of-care comparator or a placebo.

  • Treatment Administration: Patients are randomly assigned to receive a specific regimen of the antifungal agents being studied. For topical treatments, this involves self-administration of vaginal cream or suppositories for a prescribed duration.

  • Efficacy Assessment: Patients are evaluated at baseline and at specified follow-up intervals (e.g., 7-10 days and 30 days post-treatment). Efficacy is assessed based on:

    • Clinical Cure: Resolution of the signs and symptoms of VVC.

    • Mycological Cure: Negative results on KOH wet mount and fungal culture.

    • Therapeutic Cure: The combination of both clinical and mycological cure.

  • Safety Assessment: The incidence and severity of adverse events are monitored throughout the study.

Conclusion

Butoconazole is a highly effective imidazole antifungal with a well-established safety and efficacy profile. Its potent in vitro activity, particularly against certain less susceptible Candida species, combined with its proven clinical efficacy in short-course and single-dose regimens, makes it a valuable therapeutic option for the treatment of vulvovaginal candidiasis. This guide provides a foundational overview for researchers and drug development professionals, highlighting the key comparative data and methodologies for further investigation.

References

Structure-Activity Relationship of Chlorinated Imidazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazole scaffold is a prominent feature in a vast array of biologically active compounds. The introduction of chlorine atoms to this heterocyclic core can significantly modulate the physicochemical properties and pharmacological activities of the resulting derivatives. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various chlorinated imidazole derivatives, focusing on their anticancer and antimicrobial properties. The information presented is supported by experimental data to aid in the rational design of novel therapeutic agents.

Anticancer Activity of Chlorinated Imidazole Derivatives

Chlorinated imidazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. Their mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Comparative Efficacy of Chlorinated Imidazole Derivatives

The following table summarizes the in vitro anticancer activity of representative chlorinated imidazole derivatives, highlighting the influence of the position and number of chlorine substituents on their potency.

Compound IDStructureCancer Cell LineIC50 (µM)Reference
KIM-111 2-(4-chlorophenyl)-1-(4-(N-benzylacetamido)phenyl)-4,5-diphenyl-1H-imidazoleT24 (Urothelial Carcinoma)67.29[1]
KIM-161 1-(4-(N-benzylacetamido)phenyl)-2-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazole (non-chlorinated for comparison)T24 (Urothelial Carcinoma)56.11[1]
Compound 5d 1-(4-sulfamoylphenyl)-2-(2,6-dichlorophenyl)-4,5-diphenyl-1H-imidazole--
Compound with 2,4-dichloro substitution Phenyl-imidazole with 2,4-dichloro substitution on the phenyl ringMultiple cancer cell linesHigh activity
Amide-imidazole derivative Amide-imidazole conjugateMCF-7 (Breast Cancer)~10-20 (effective concentration)[2]

Key SAR Observations for Anticancer Activity:

  • The presence of a chlorophenyl group at the 2-position of the imidazole ring contributes to cytotoxic activity, as seen in compound KIM-111.[1]

  • Interestingly, in some cases, the replacement of a chlorine atom with an electron-donating group like methoxy (as in KIM-161) can enhance potency, suggesting that electronic properties at this position are critical for activity.[1]

  • Di-chloro substitution on a peripheral phenyl ring has been associated with high anticancer activity.

  • Amide-imidazole conjugates have demonstrated efficacy by inducing apoptosis and inhibiting key oncogenic signaling pathways.[2]

Mechanism of Action: Inhibition of Kinase Signaling Pathways

Several chlorinated imidazole derivatives exert their anticancer effects by targeting protein kinases, which are crucial regulators of cell signaling. The PI3K/Akt/mTOR pathway, frequently dysregulated in cancer, is a common target.[1][3]

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K STAT3 STAT3 RTK->STAT3 ERK ERK RTK->ERK AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation STAT3->Proliferation ERK->Proliferation Chlorinated_Imidazole Chlorinated Imidazole Derivative Chlorinated_Imidazole->PI3K Inhibition Chlorinated_Imidazole->AKT Inhibition Chlorinated_Imidazole->STAT3 Inhibition Chlorinated_Imidazole->ERK Inhibition

Figure 1: Simplified signaling pathway showing the inhibitory action of chlorinated imidazole derivatives on key oncogenic pathways like PI3K/Akt/mTOR, STAT3, and ERK, leading to decreased cell proliferation and survival.[1][2]

Antimicrobial Activity of Chlorinated Imidazole Derivatives

Chlorinated imidazoles also exhibit significant activity against various microbial pathogens, including fungi and bacteria. The chlorination pattern on the imidazole ring plays a crucial role in determining the spectrum and potency of their antimicrobial effects.

Comparative Efficacy of Chlorinated Imidazole Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected chlorinated imidazole derivatives against different microbial strains.

Compound IDStructureMicrobial StrainMIC (µg/mL)Reference
4,5-dichloroimidazole 4,5-dichloro-1H-imidazoleAspergillus spp.Active
4,5-dichloroimidazole Candida spp.Active
4,5-dichloroimidazole Trichophyton spp.Active
HL1 1-(p-tolyl)-2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazoleStaphylococcus aureus625[4]
HL1 MRSA1250[4]
HL1 Acinetobacter baumannii1250[4]
HL1 Pseudomonas aeruginosa5000[4]
HL2 1-(4-methoxyphenyl)-2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazoleStaphylococcus aureus625[4]
HL2 MRSA625[4]
IBBD 6-bromo-2-chloro-3-((4,5-diphenyl-1H-imidazol-2-yl)imino)methyl)quinolineBacillus megateriumHigh activity[5]

Key SAR Observations for Antimicrobial Activity:

  • Dichlorination at the 4 and 5 positions of the imidazole ring appears to be crucial for broad-spectrum antifungal activity.

  • The presence of a chlorophenyl group at the 2-position, as seen in HL1 and HL2, confers antibacterial activity, although the potency can be influenced by other substituents on the imidazole ring.[4]

  • Complex chlorinated imidazole derivatives, such as IBBD, can exhibit high potency against specific bacterial strains.[5]

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

A primary mechanism of antifungal action for many imidazole derivatives is the inhibition of ergosterol biosynthesis. Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to cell death.[6][7]

antifungal_pathway Acetyl_CoA Acetyl-CoA HMG_CoA HMG-CoA Acetyl_CoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Lanosterol_14a_demethylase Lanosterol 14α-demethylase (CYP51) Lanosterol->Lanosterol_14a_demethylase Ergosterol Ergosterol Membrane Fungal Cell Membrane (Disrupted) Ergosterol->Membrane Incorporation Lanosterol_14a_demethylase->Ergosterol Chlorinated_Imidazole Chlorinated Imidazole Derivative Chlorinated_Imidazole->Lanosterol_14a_demethylase Inhibition synthesis_workflow cluster_reactants Reactants Benzil 1,2-Diketone (e.g., Benzil) Reaction One-pot Condensation (Reflux in Glacial Acetic Acid or Solvent-free with catalyst) Benzil->Reaction Aldehyde Aldehyde (e.g., p-Chlorobenzaldehyde) Aldehyde->Reaction Ammonium_Acetate Ammonium Acetate Ammonium_Acetate->Reaction Purification Purification (Recrystallization) Reaction->Purification Product 2,4,5-Trisubstituted (Chlorinated) Imidazole Purification->Product

References

In-Silico Deep Dive: Evaluating N-Substituted-2-butyl-4-chloro-1H-imidazole Derivatives as Potential ACE Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Discovery

The quest for novel therapeutic agents has led researchers to explore the vast chemical space of imidazole derivatives, a class of compounds renowned for their diverse biological activities.[1][2][3] This guide provides a comprehensive in-silico analysis of a series of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives, comparing their potential as Angiotensin-Converting Enzyme (ACE) inhibitors. The data presented is supported by in-vitro experimental findings, offering a multifaceted view for scientists and drug development professionals. Imidazole-based drugs like lisinopril and losartan are already established in treating hypertension, highlighting the therapeutic potential of this scaffold.[1][2][3]

Comparative Performance of Imidazole Derivatives

A study involving six newly synthesized N-substituted-2-butyl-4-chloro-1H-imidazole derivatives (designated 4a-f) has provided valuable insights into their ACE inhibitory potential.[1][2][3] The in-vitro assessment of these compounds revealed a range of activities, with one derivative, 4b , demonstrating exceptional potency.[1][2][3][4]

Key Findings:
  • Superior ACE Inhibition: Compound 4b , which features a 4-nitro (-NO2) substitution, exhibited the highest inhibitory activity with an IC50 value of 1.31 ± 0.026 μM.[1][3][4]

  • Structure-Activity Relationship (SAR): The analysis indicates that the presence of electron-withdrawing groups (EWGs) on the N-substituted phenyl ring enhances the ACE inhibitory activity.[2][4] The nitro group in compound 4b is a strong EWG, which aligns with this observation.

  • Drug-Likeness: In-silico predictions confirmed that all synthesized derivatives adhere to Lipinski's rule of five, suggesting good potential for oral bioavailability.[1][2][5]

The following table summarizes the in-vitro ACE inhibition data for the synthesized compounds, comparing them to the standard drug, Lisinopril.

CompoundN-SubstituentIC50 (μM)
4a Phenyl> 25
4b 4-Nitrophenyl1.31 ± 0.026
4c 4-Chlorophenyl12.5 ± 0.25
4d 4-Bromophenyl18.7 ± 0.37
4e 4-Fluorophenyl22.3 ± 0.44
4f 4-Methoxyphenyl> 25
Lisinopril -0.09 ± 0.001

In-Silico Analysis Workflow

The computational evaluation of the imidazole derivatives followed a systematic workflow, integrating molecular docking, molecular dynamics simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions to build a comprehensive profile of each compound.

cluster_prep Preparation cluster_analysis In-Silico Analysis cluster_outcome Outcome Ligand_Prep Ligand Preparation (4a-f) Docking Molecular Docking Ligand_Prep->Docking ADMET ADMET Prediction Ligand_Prep->ADMET DFT DFT Analysis Ligand_Prep->DFT Protein_Prep Protein Preparation (ACE) Protein_Prep->Docking MD_Sim Molecular Dynamics Simulation Docking->MD_Sim Binding_Affinity Binding Affinity & Pose Docking->Binding_Affinity Stability Binding Stability MD_Sim->Stability Drug_Likeness Drug-Likeness & Safety ADMET->Drug_Likeness Electronic_Properties Electronic Properties DFT->Electronic_Properties SAR Structure-Activity Relationship Binding_Affinity->SAR Stability->SAR Drug_Likeness->SAR Electronic_Properties->SAR cluster_substituents N-Phenyl Substituent cluster_activity ACE Inhibitory Activity EWG Electron-Withdrawing Group (EWG) (e.g., -NO2, -Cl, -Br, -F) Increased_Activity Increased Activity EWG->Increased_Activity Enhances EDG Electron-Donating Group (EDG) (e.g., -OCH3) Decreased_Activity Decreased Activity EDG->Decreased_Activity Reduces

References

Benchmarking Purity Standards of 1-(2-Chloro-4-(4-chlorophenyl)butyl)-1h-imidazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is paramount to the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). This guide provides a comprehensive framework for benchmarking the purity of 1-(2-chloro-4-(4-chlorophenyl)butyl)-1h-imidazole, a key intermediate in the synthesis of the antifungal agent Butoconazole.[1][2] Understanding and verifying the purity of this intermediate, also known as Butoconazole Impurity 3, is critical for controlling the impurity profile of the final drug product.[3]

Comparative Analysis of Purity Standards

A thorough comparison of this compound from various suppliers should focus on several key analytical parameters. The following table summarizes the essential tests and their significance in establishing a comprehensive purity profile.

ParameterDescriptionSignificanceTypical SpecificationAnalytical Techniques
Assay (Purity) The percentage of the desired compound in the material.Determines the amount of active intermediate.≥98.0% or ≥99.0%[4][5]HPLC, GC, ¹H-qNMR
Identification Confirms the chemical structure of the compound.Ensures the correct material is being used.Conforms to reference spectrumFTIR, ¹H NMR, ¹³C NMR, Mass Spectrometry
Related Substances Quantifies known and unknown impurities.Critical for controlling the impurity profile of the final API.Individual impurities ≤0.1%, Total impurities ≤0.5% (Typical)HPLC, GC-MS
Residual Solvents Measures the amount of solvents remaining from the synthesis process.Solvents can be toxic and affect the physicochemical properties of the compound.As per ICH Q3C guidelinesHeadspace GC-MS
Water Content Determines the amount of water present in the material.Water can affect stability and reactivity.≤0.5%Karl Fischer Titration
Residue on Ignition Measures the amount of inorganic impurities.Indicates the level of non-volatile inorganic matter.≤0.1%Gravimetric analysis
Heavy Metals Quantifies the presence of heavy metal impurities.Important for safety and regulatory compliance.≤20 ppm (Typical)ICP-MS, AAS

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results. The following are recommended protocols for the key analytical techniques used in the purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC) for Assay and Related Substances

This method is suitable for quantifying the main component and separating it from potential impurities.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.025 M potassium dihydrogen phosphate, pH adjusted to 3.2 with phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol).[6]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: UV at 220 nm.[7]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a precisely weighed amount of the sample in the mobile phase to a final concentration of approximately 0.2 mg/mL.

  • Standard Preparation: Prepare a reference standard solution of known concentration in the same manner.

  • Calculation: The assay percentage is calculated by comparing the peak area of the sample to that of the reference standard. Impurities are quantified based on their area percentage relative to the main peak.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling and Residual Solvents

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities.

  • Instrumentation: A GC system coupled to a Mass Selective Detector.

  • Column: A low-bleed capillary column suitable for general-purpose analysis (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Program: A temperature gradient program to ensure separation of compounds with different boiling points. For example, start at 80°C, hold for 1 minute, then ramp up to 250°C.[8]

  • Injection Mode: Split injection.

  • Mass Spectrometer: Operated in full scan mode for impurity identification and selected ion monitoring (SIM) mode for quantification of known impurities.

  • Sample Preparation (for impurities): Dissolve the sample in a suitable organic solvent (e.g., dichloromethane or methanol).

  • Sample Preparation (for residual solvents): Use static headspace analysis by dissolving the sample in a high-boiling point solvent (e.g., DMSO) in a sealed vial and heating to volatilize the residual solvents.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity

NMR provides detailed structural information and can be used for quantitative analysis (qNMR).

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR: Provides information on the number and types of protons, confirming the compound's structure. Characteristic signals for the imidazole and chlorophenyl groups should be present.[9][10]

  • ¹³C NMR: Provides information on the carbon skeleton of the molecule.

  • Quantitative ¹H NMR (qNMR): Can be used for an absolute purity determination by integrating the signals of the analyte against a certified internal standard of known purity and concentration.

  • Sample Preparation: Dissolve a precisely weighed amount of the sample and the internal standard in a deuterated solvent (e.g., DMSO-d6 or CDCl3).

Experimental and Logical Workflow

A systematic workflow is essential for a comprehensive benchmarking study. The following diagram illustrates the logical steps from sample reception to final data analysis and comparison.

Purity_Benchmarking_Workflow cluster_0 Sample Preparation and Initial Assessment cluster_1 Qualitative Analysis (Identification) cluster_2 Quantitative Analysis (Purity and Impurities) cluster_3 Data Analysis and Comparison Sample_Reception Receive Samples from Different Suppliers (A, B, C) Visual_Inspection Visual and Physical Inspection (Color, Form) Sample_Reception->Visual_Inspection Solubility_Test Solubility Testing Visual_Inspection->Solubility_Test FTIR FTIR Spectroscopy Solubility_Test->FTIR NMR_Structural ¹H and ¹³C NMR Spectroscopy Solubility_Test->NMR_Structural MS_Qualitative Mass Spectrometry Solubility_Test->MS_Qualitative HPLC_Assay HPLC Assay and Related Substances Solubility_Test->HPLC_Assay GC_MS_Impurities GC-MS Impurity Profiling Solubility_Test->GC_MS_Impurities qNMR_Purity Quantitative NMR (qNMR) Solubility_Test->qNMR_Purity Water_Content Karl Fischer Titration Solubility_Test->Water_Content ROI Residue on Ignition Solubility_Test->ROI Data_Compilation Compile Data in Comparison Table FTIR->Data_Compilation NMR_Structural->Data_Compilation MS_Qualitative->Data_Compilation HPLC_Assay->Data_Compilation GC_MS_Impurities->Data_Compilation qNMR_Purity->Data_Compilation Water_Content->Data_Compilation ROI->Data_Compilation Impurity_Profile Compare Impurity Profiles Data_Compilation->Impurity_Profile Final_Report Generate Final Benchmarking Report Impurity_Profile->Final_Report

Purity Benchmarking Workflow for this compound.

By following the structured approach and detailed experimental protocols outlined in this guide, researchers and drug development professionals can effectively benchmark the purity of this compound from various sources. This ensures the selection of high-quality material, which is fundamental for the consistent and safe manufacturing of the final pharmaceutical product.

References

A Comparative Analysis of the Stability of Key Antifungal Agent Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The chemical stability of active pharmaceutical ingredients (APIs) and their synthetic intermediates is a critical factor in drug development, impacting manufacturing, formulation, storage, and ultimately, therapeutic efficacy and safety. This guide provides a comparative overview of the stability of major classes of antifungal agents, focusing on insights derived from forced degradation studies of the final drug substances. While direct comparative studies on the stability of synthetic intermediates are not extensively available in published literature, the degradation pathways of the APIs offer valuable insights into the inherent liabilities of their core chemical structures. This information is crucial for researchers, scientists, and drug development professionals involved in the synthesis and handling of these molecules.

This guide will focus on three major classes of antifungal drugs: the polyenes (represented by Amphotericin B), the triazoles (represented by Posaconazole and Isavuconazole), and the echinocandins.

Comparative Stability under Forced Degradation

Forced degradation studies are essential for identifying the intrinsic stability of a drug molecule and its potential degradation products. The following tables summarize the stability profiles of selected antifungal agents under various stress conditions, as reported in the scientific literature.

Table 1: Stability Profile of Amphotericin B

Amphotericin B, a polyene antifungal, is known for its instability, particularly its sensitivity to pH changes, oxygen, heat, and light.[1] Its complex structure, featuring a macrolide ring with multiple hydroxyl groups and a conjugated polyene system, is prone to oxidation and isomerization.[2][3]

Stress ConditionObservationsReference
Acidic Hydrolysis Significant degradation observed.[1]
Basic Hydrolysis Degradation observed.[1]
**Oxidative (H₂O₂) **Significant degradation; oxidation is a primary degradation pathway.[4][1]
Thermal (Heat) Stable at 70°C for seven days in an aqueous environment[1], but temperature can increase degradation in a non-linear fashion in lipid-based solutions.[3][1][3]
Photolytic Light-catalyzed oxidation is a major degradation pathway.[2] Samples should be protected from light.[3][2][3]
Table 2: Stability Profile of Triazole Antifungals (Posaconazole & Isavuconazole)

Triazoles, such as Posaconazole and Isavuconazole, are generally more stable than polyenes. However, they are susceptible to degradation under certain conditions.

DrugStress ConditionObservationsReference
Posaconazole Acidic Hydrolysis (2N HCl, 70°C, 1 hr) 5.41% degradation observed.[5]
Basic Hydrolysis Significant degradation products identified.[5]
Oxidative (20% H₂O₂, RT, 24 hr) No degradation observed.[5]
Thermal (70°C, 24 hr) No degradation observed.[5]
Photolytic (Sunlight, 24 hr) No degradation observed.[5]
Isavuconazole Acidic Hydrolysis 4.39% degradation observed.[6]
Basic Hydrolysis (1M NaOH, 80°C, 2 hr) 2.07% degradation observed.[6]
Oxidative (Peroxide) 2.19% degradation observed.[6]
Thermal (Heat) 1.03% degradation observed.[6]
Photolytic No degradation observed.[6]
Table 3: Stability Profile of Echinocandins

Echinocandins are cyclic lipopeptides. Their stability is influenced by the complex peptide core, which includes non-proteinogenic amino acids and a characteristic N-acyl hemiaminal linkage that can be a site of instability.[7][8] Newer derivatives have been developed to improve stability. For instance, Rezafungin has shown significantly greater stability in human plasma compared to Anidulafungin.[9]

Drug Class/DrugStress ConditionObservationsReference
Echinocandins (General) Hydrolysis The N-acyl hemiaminal bridge is a potential site of instability.[7][8] Modifications to the core structure aim to enhance stability.[10][7][8][10]
Rezafungin Human Plasma (37°C, 44 hr) 79-94% stability.[9]
Anidulafungin Human Plasma (37°C, 44 hr) 7-15% stability.[9]

Experimental Protocols for Forced Degradation Studies

The following are generalized protocols for forced degradation studies as adapted from the cited literature for posaconazole and isavuconazole.[5][6][11] These methodologies are designed to assess the stability of a drug substance under stress conditions recommended by the International Council for Harmonisation (ICH).

Preparation of Stock Solution

A stock solution of the antifungal agent is prepared in a suitable solvent (e.g., methanol or a mixture of solvents) to a known concentration (e.g., 1000 µg/mL).[5]

Acidic Hydrolysis

1 mL of the stock solution is mixed with 1 mL of an acid solution (e.g., 2N HCl) and heated (e.g., at 70°C for 1 hour). The solution is then neutralized with an equivalent amount of base (e.g., 2N NaOH) and diluted to a final concentration for analysis.[5]

Basic Hydrolysis

1 mL of the stock solution is mixed with 1 mL of a basic solution (e.g., 1M NaOH) and heated (e.g., at 80°C for 2 hours). The solution is then neutralized with an equivalent amount of acid (e.g., 1M HCl) and diluted for analysis.[6]

Oxidative Degradation

1 mL of the stock solution is mixed with 1 mL of a hydrogen peroxide solution (e.g., 20% H₂O₂) and stored at room temperature in the dark for a specified period (e.g., 24 hours). The solution is then diluted for analysis.[5]

Thermal Degradation

A known quantity of the solid drug substance (e.g., 50 mg) is placed in a petri dish and heated in a hot air oven at a specified temperature (e.g., 70°C) for a defined duration (e.g., 24 hours). A sample is then withdrawn, dissolved, and diluted for analysis.[5]

Photolytic Degradation

A known quantity of the solid drug substance is exposed to direct sunlight for a specified duration (e.g., 24 hours). A sample is then taken, dissolved, and diluted for analysis.[5]

Analysis

All stressed samples, along with a non-stressed control sample, are analyzed by a stability-indicating HPLC method to quantify the amount of the parent drug remaining and to detect any degradation products.[11][12][13]

Visualizations

Diagram 1: Generalized Workflow for Forced Degradation Studies

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis API API Stock Solution Acid Acid Hydrolysis API->Acid Base Base Hydrolysis API->Base Oxidation Oxidation (H2O2) API->Oxidation Thermal Thermal (Heat) API->Thermal Photo Photolytic (Light) API->Photo HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Result Quantify API & Detect Degradants HPLC->Result

Caption: A typical workflow for conducting forced degradation studies on an active pharmaceutical ingredient (API).

Diagram 2: Key Structural Liabilities of Antifungal Classes

G cluster_polyene Polyenes (e.g., Amphotericin B) cluster_azole Triazoles (e.g., Posaconazole) cluster_echino Echinocandins (e.g., Caspofungin) cluster_liability Primary Instability Polyene Conjugated Polyene System Macrocycle Hydroxylated Macrocycle L1 Oxidation & Isomerization Polyene->L1 TriazoleRing Triazole Ring SideChains Complex Side Chains L2 Hydrolysis (under harsh conditions) TriazoleRing->L2 Hemiaminal N-acyl Hemiaminal Linkage Peptide Cyclic Hexapeptide Core L3 Hydrolysis Hemiaminal->L3

Caption: Points of chemical instability in the core structures of major antifungal drug classes.

Diagram 3: Antifungal Mechanisms of Action

G cluster_drugs cluster_targets cluster_effects Polyene Polyenes Membrane Cell Membrane (Ergosterol) Polyene->Membrane Binds to Azole Azoles Enzyme Lanosterol 14α-demethylase Azole->Enzyme Inhibits Echino Echinocandins Wall Cell Wall (β-(1,3)-D-glucan synthase) Echino->Wall Inhibits Pore Forms Pores/Channels, leading to leakage Membrane->Pore InhibitErgosterol Inhibits Ergosterol Synthesis Enzyme->InhibitErgosterol InhibitGlucan Inhibits Glucan Synthesis Wall->InhibitGlucan

Caption: Simplified signaling pathways showing the mechanisms of action for three major antifungal classes.

References

A Comparative Guide to the Pharmacokinetics of Imidazole-Based Antifungal Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the pharmacokinetic profiles of antifungal agents is paramount for optimizing therapeutic efficacy and ensuring patient safety. This guide provides a detailed comparison of the pharmacokinetic properties of several key imidazole and triazole-based antifungal drugs. The information presented herein is supported by experimental data to aid in the objective evaluation of these compounds.

Pharmacokinetic Parameters of Imidazole and Triazole Antifungals

The pharmacokinetic properties of antifungal drugs, including their absorption, distribution, metabolism, and excretion (ADME), exhibit significant variability among different agents. These differences can have profound clinical implications, influencing dosing regimens, potential for drug-drug interactions, and overall therapeutic success. The following table summarizes key pharmacokinetic parameters for a selection of commonly used imidazole and triazole antifungal drugs.

ParameterKetoconazoleFluconazoleItraconazoleVoriconazoleClotrimazoleMiconazole
Oral Bioavailability Variable (pH-dependent)[1]>90%[2][3]Good (food enhances)[4]>90%[5][6]Negligible (oral), 3-10% (intravaginal)[7][8]Poor (oral), <1% (topical)[9]
Plasma Protein Binding 84-99%[1][10][11]11-12%[2][3]>99%[12]~58-60%[5][6][13]High88.2%[9]
Elimination Half-life (t½) Biphasic: 2 h (initial), 8 h (terminal)[1][10]~30 hours[2][3]~24-42 hours[4][14]~6 hours (dose-dependent)[5][6][13]N/A20-25 hours[9]
Primary Metabolism Hepatic (CYP3A4)[10]Minimal metabolism[2][3]Extensive hepatic (CYP3A4)[4]Hepatic (CYP2C19, CYP2C9, CYP3A4)[5][6][13]Hepatic[7]Hepatic (CYP3A4)[9]
Primary Excretion Feces[1]Renal (~80% unchanged)[2][3]Feces (metabolites)[4]Urine (metabolites)[5][6]Bile[8]Feces[9]

Key Experimental Protocols

Accurate determination of pharmacokinetic parameters relies on robust and validated experimental methodologies. Below are summaries of key experimental protocols used to characterize the imidazole-based drugs discussed in this guide.

Determination of Drug Concentration in Plasma by High-Performance Liquid Chromatography (HPLC)

This method is widely used for the quantitative analysis of imidazole antifungal drugs in biological matrices.

  • Sample Preparation:

    • Collect blood samples from subjects at predetermined time points following drug administration.

    • Centrifuge the blood samples to separate the plasma.

    • Precipitate plasma proteins using an organic solvent such as methanol or acetonitrile.[15]

    • Vortex and centrifuge the mixture to pellet the precipitated proteins.

    • Collect the supernatant containing the drug and filter it through a 0.45 µm syringe filter before injection into the HPLC system.[15]

  • Chromatographic Conditions:

    • Column: A reversed-phase column, such as a C18 or C8 column, is typically used.[15][16]

    • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed in an isocratic or gradient elution mode.[17][18] The pH of the mobile phase is adjusted to ensure optimal separation.[15]

    • Flow Rate: A typical flow rate is around 1.0 mL/min.[15][17]

    • Detection: A UV detector set at a wavelength specific to the drug of interest is used for quantification.[15][16] A diode array detector (DAD) can also be used for simultaneous analysis of multiple azole drugs.[17]

  • Data Analysis:

    • A standard curve is generated by plotting the peak area of known concentrations of the drug against their respective concentrations.

    • The concentration of the drug in the plasma samples is then determined by interpolating their peak areas on the standard curve.

Determination of Plasma Protein Binding

The extent of a drug's binding to plasma proteins is a critical parameter that influences its distribution and availability to target sites. Equilibrium dialysis and ultrafiltration are two common methods for its determination.

  • Equilibrium Dialysis:

    • A semipermeable membrane separates a chamber containing the drug in plasma from a chamber containing a protein-free buffer.[19][20]

    • The system is incubated at 37°C to allow the free (unbound) drug to diffuse across the membrane until equilibrium is reached.[20]

    • The concentration of the drug in both chambers is then measured using a suitable analytical method like HPLC.

    • The percentage of protein-bound drug is calculated from the difference in drug concentrations between the plasma and buffer chambers.

  • Ultrafiltration:

    • A plasma sample containing the drug is placed in a device with a semipermeable membrane that retains proteins and protein-bound drug.[20][21]

    • The device is centrifuged, forcing the protein-free ultrafiltrate containing the unbound drug through the membrane.[20]

    • The concentration of the drug in the ultrafiltrate is measured and compared to the total drug concentration in the initial plasma sample to determine the fraction of unbound drug.

Visualizing Key Pathways and Processes

Graphical representations of signaling pathways and experimental workflows can provide a clearer understanding of the complex interactions and procedures involved in pharmacokinetic studies.

Ergosterol_Biosynthesis_Inhibition Lanosterol Lanosterol CYP51A1 14-α-demethylase (CYP51A1) Lanosterol->CYP51A1 Substrate Ergosterol Ergosterol CYP51A1->Ergosterol Catalyzes conversion Imidazole_Drugs Imidazole/Triazole Antifungals Imidazole_Drugs->CYP51A1 Inhibits

Figure 1: Mechanism of action of imidazole and triazole antifungals via inhibition of ergosterol biosynthesis.

CYP450_Inhibition cluster_0 Drug Metabolism Drug_A Co-administered Drug (Substrate) CYP450 Cytochrome P450 (e.g., CYP3A4, CYP2C19) Drug_A->CYP450 Metabolite Metabolite Interaction Inhibition of Metabolism (Drug-Drug Interaction) Metabolite->Interaction CYP450->Metabolite CYP450->Interaction Imidazole_Drug Imidazole/Triazole Drug Imidazole_Drug->CYP450 Inhibits

Figure 2: Inhibition of human cytochrome P450 enzymes by imidazole and triazole drugs, leading to potential drug-drug interactions.

PK_Workflow Start Study Design & Protocol Development Dosing Drug Administration (Oral or IV) Start->Dosing Sampling Blood Sample Collection (Time-course) Dosing->Sampling Processing Plasma Separation & Sample Preparation Sampling->Processing Analysis LC-MS/MS or HPLC Analysis Processing->Analysis Data Data Acquisition & Quantification Analysis->Data Modeling Pharmacokinetic Modeling (NCA or Compartmental) Data->Modeling Report Data Interpretation & Reporting Modeling->Report

Figure 3: A generalized workflow for a clinical pharmacokinetic study of an antifungal drug.

References

Safety Operating Guide

Safe Disposal of 1-(2-Chloro-4-(4-chlorophenyl)butyl)-1h-imidazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

This document provides essential guidance on the proper disposal procedures for the chemical compound 1-(2-Chloro-4-(4-chlorophenyl)butyl)-1h-imidazole. Researchers, scientists, and drug development professionals are advised to adhere to these protocols to ensure personal safety and environmental compliance. The following procedures have been synthesized from safety data sheets of related compounds and general best practices for chemical waste management.

It is imperative to consult the substance-specific Safety Data Sheet (SDS) for this compound for complete and detailed disposal instructions. This document serves as a general guide and should not replace the information provided by the manufacturer's SDS.

I. Immediate Safety and Handling Precautions

Before handling or disposing of this compound, it is crucial to be aware of its potential hazards. Based on GHS classifications from PubChem, this compound is harmful if swallowed, in contact with skin, or if inhaled[1].

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear safety glasses with side shields or goggles.[2]

  • Skin Protection: Wear protective gloves and a lab coat or other protective clothing.[2]

  • Respiratory Protection: If there is a risk of inhalation, use a NIOSH/MSHA-approved respirator.[2]

In Case of Exposure:

  • Eye Contact: Immediately flush with plenty of water.[2]

  • Skin Contact: Wash the affected area with soap and water.[2]

  • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[2]

  • Ingestion: Clean the mouth with water. Never give anything by mouth to an unconscious person.[2]

In all cases of exposure, seek medical attention.

II. Spill Management

In the event of a spill, follow these steps to contain and clean up the material safely:

  • Evacuate and Ventilate: Ensure the area is well-ventilated and evacuate non-essential personnel.

  • Containment: Prevent further leakage or spillage if it is safe to do so.[2] For powder spills, cover with a plastic sheet or tarp to minimize the spread of dust.[2]

  • Clean-up:

    • Use personal protective equipment as required.[2]

    • Mechanically take up the spilled material, avoiding the creation of dust, and place it in appropriate, labeled containers for disposal.[2][3]

    • Thoroughly clean the contaminated surface.[2]

III. Disposal Procedures

The disposal of this compound must be conducted in accordance with all applicable regional, national, and local laws and regulations.[2] It is recommended to use a licensed professional waste disposal service.[3]

General Guidelines:

  • Waste Characterization: The waste must be properly characterized to ensure it is handled by a facility permitted to manage that type of chemical waste.

  • Containerization: Use suitable, closed, and properly labeled containers for the waste material.[3]

  • Contaminated Packaging: Do not reuse the container.[2] Dispose of contaminated packaging in the same manner as the unused product.[3]

IV. Hazard Summary

The following table summarizes the GHS hazard classifications for this compound as provided by PubChem.

Hazard ClassHazard StatementGHS Code
Acute Toxicity, OralHarmful if swallowedH302
Acute Toxicity, DermalHarmful in contact with skinH312
Acute Toxicity, InhalationHarmful if inhaledH332

Data sourced from PubChem[1]

V. Experimental Protocols and Methodologies

Detailed experimental protocols involving this compound should be designed with its hazardous properties in mind. All procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood.

VI. Disposal Workflow

The following diagram illustrates the general workflow for the disposal of this compound.

G cluster_0 Preparation cluster_1 Handling & Collection cluster_2 Disposal A Identify Waste B Consult SDS A->B C Select PPE B->C D Segregate Waste C->D E Use Labeled, Sealed Containers D->E F Store in Designated Area E->F G Arrange for Professional Disposal F->G H Complete Waste Manifest G->H I Final Disposal at Permitted Facility H->I

Figure 1: General workflow for the disposal of chemical waste.

This structured approach ensures that all safety and regulatory aspects are considered, from initial handling to final disposal, minimizing risks to personnel and the environment.

References

Personal protective equipment for handling 1-(2-Chloro-4-(4-chlorophenyl)butyl)-1h-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the proper handling and disposal of 1-(2-Chloro-4-(4-chlorophenyl)butyl)-1h-imidazole. Adherence to these procedures is essential for ensuring laboratory safety and maintaining experimental integrity.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled[1]. It is crucial to use appropriate personal protective equipment (PPE) to minimize exposure. The following table summarizes the recommended PPE for handling this compound.

Protection Type Recommended Equipment Specifications and Rationale
Eye and Face Protection Safety glasses with side shields or gogglesEssential to protect against splashes and fine dust. A face shield may be necessary for larger quantities or when there is a significant risk of splashing.
Skin Protection Chemical-resistant gloves (e.g., nitrile)To prevent skin contact, which can be harmful[1]. Contaminated gloves should be disposed of immediately.
Lab coatTo protect personal clothing and skin from contamination.
Respiratory Protection NIOSH/MSHA approved respiratorRecommended if handling in a poorly ventilated area or if dust is generated. Use a respirator with an appropriate particulate filter.
Hand Protection Impervious glovesGloves should be inspected before use and disposed of properly after handling the chemical.

Operational Plan: Step-by-Step Handling Procedures

Follow these steps to ensure the safe handling of this compound:

  • Preparation : Before handling, ensure all necessary PPE is readily available and in good condition. Read and understand the Safety Data Sheet (SDS) for related imidazole compounds[2][3].

  • Ventilation : Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure[2].

  • Weighing and Transfer : When weighing or transferring the solid material, take care to avoid creating dust. Use appropriate tools and techniques to minimize the dispersion of particles.

  • Solution Preparation : When dissolving the compound, add it slowly to the solvent to avoid splashing.

  • Spill Management : In the event of a spill, immediately evacuate the area and secure it. For small spills, use an inert absorbent material and place it in a sealed container for disposal. For large spills, contact your institution's environmental health and safety (EHS) department.

  • Personal Hygiene : After handling, wash hands and any exposed skin thoroughly with soap and water[2]. Do not eat, drink, or smoke in the laboratory[2].

Disposal Plan: Step-by-Step Waste Management

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation : Collect all waste containing this chemical, including contaminated labware and PPE, in a designated and clearly labeled hazardous waste container.

  • Container Labeling : The waste container must be labeled with the full chemical name and a description of the waste.

  • Storage : Store the waste container in a secure, well-ventilated area, away from incompatible materials.

  • Disposal : Dispose of the hazardous waste through your institution's approved waste disposal program. Do not dispose of this chemical down the drain or in the regular trash[2].

  • Container Decontamination : Any reusable containers that held the chemical must be thoroughly decontaminated before reuse.

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

Safe Handling and Disposal Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Disposal prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe handling_weigh Weighing and Transfer prep_ppe->handling_weigh handling_solution Solution Preparation handling_weigh->handling_solution cleanup_decon Decontaminate Work Area handling_solution->cleanup_decon disposal_collect Collect Waste handling_solution->disposal_collect cleanup_wash Wash Hands cleanup_decon->cleanup_wash cleanup_wash->disposal_collect disposal_label Label Waste Container disposal_collect->disposal_label disposal_store Store Waste disposal_label->disposal_store disposal_dispose Dispose via EHS disposal_store->disposal_dispose

Caption: Workflow for safe handling and disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Chloro-4-(4-chlorophenyl)butyl)-1h-imidazole
Reactant of Route 2
1-(2-Chloro-4-(4-chlorophenyl)butyl)-1h-imidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.